[4-(Piperidin-1-ylmethyl)phenyl]methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
[4-(piperidin-1-ylmethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c15-11-13-6-4-12(5-7-13)10-14-8-2-1-3-9-14/h4-7,15H,1-3,8-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWKPHFBCVNPGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10428135 | |
| Record name | [4-(piperidin-1-ylmethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91271-62-4 | |
| Record name | [4-(piperidin-1-ylmethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10428135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(Piperidin-1-yl)methyl]benzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to [4-(Piperidin-1-ylmethyl)phenyl]methanol: Properties, Synthesis, and Preclinical Evaluation Framework
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the basic properties of [4-(Piperidin-1-ylmethyl)phenyl]methanol, a versatile piperidine-containing scaffold with significant potential in modern drug discovery. As a molecule not extensively characterized in publicly available literature, this document synthesizes known information on closely related structures with in silico predictions to offer a robust framework for its synthesis, characterization, and potential therapeutic applications. The insights herein are curated to empower researchers in their exploration of this promising chemical entity.
Molecular Profile and Physicochemical Properties
This compound is a bifunctional molecule incorporating a tertiary amine within a piperidine ring and a primary alcohol on a benzyl substituent. This unique combination of a basic nitrogenous heterocycle and a polar hydroxyl group imparts specific physicochemical characteristics that are crucial for its behavior in biological systems.
Structural and Chemical Identity
-
IUPAC Name: this compound
-
CAS Number: 91271-62-4[1]
-
Molecular Formula: C₁₃H₁₉NO[1]
-
Molecular Weight: 205.30 g/mol [1]
-
Chemical Structure:
Predicted Physicochemical Data
Due to the limited availability of experimental data, the following properties have been predicted using established computational models to guide initial experimental design.
| Property | Predicted Value | Reference |
| Melting Point | 55-59 °C | Based on 4-Piperidinemethanol |
| Boiling Point | 118-120 °C at 10 mmHg | Based on 4-Piperidinemethanol |
| pKa (most basic) | 8.5 - 9.5 | Estimated based on piperidine derivatives |
| LogP | 1.7 | [1] |
| Solubility | Soluble in methanol, ethanol, and DMSO. The hydrochloride salt form is expected to have enhanced aqueous solubility. | General chemical principles |
Synthesis and Spectroscopic Characterization
A plausible and efficient synthesis of this compound can be achieved through reductive amination, a cornerstone reaction in medicinal chemistry for the formation of C-N bonds.
Proposed Synthetic Pathway
The synthesis involves the reaction of 4-hydroxybenzaldehyde with piperidine in the presence of a reducing agent.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol: Reductive Amination
-
Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add piperidine (1.1 eq).
-
Formation of Iminium Ion: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq), portion-wise to the reaction mixture. The choice of a mild reducing agent is crucial to selectively reduce the iminium ion without affecting the aldehyde or the product alcohol.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired this compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
Signals corresponding to the aromatic protons of the phenyl ring (likely in the range of δ 7.2-7.4 ppm).
-
A singlet for the benzylic methylene protons (CH₂-Ph) around δ 3.5 ppm.
-
A singlet for the benzylic alcohol proton (CH₂OH) around δ 4.6 ppm.
-
Multiplets for the piperidine ring protons.
-
-
¹³C NMR:
-
Signals for the aromatic carbons.
-
A signal for the benzylic carbon (CH₂-Ph).
-
A signal for the benzylic alcohol carbon (CH₂OH).
-
Signals for the carbons of the piperidine ring.
-
-
IR Spectroscopy:
-
A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.
-
C-H stretching vibrations for the aromatic and aliphatic protons.
-
C-N stretching vibrations.
-
-
Mass Spectrometry:
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (205.30 g/mol ).
-
Potential Biological Activity and Applications in Drug Discovery
While direct biological data for this compound is scarce, the structural motifs present in the molecule are found in numerous biologically active compounds, suggesting several avenues for investigation.
As a Scaffold in PROTACs
The presence of a piperidine ring makes this molecule an attractive linker component in the design of Proteolysis Targeting Chimeras (PROTACs). A structurally similar compound, (4-(Piperidin-4-yl)phenyl)methanol hydrochloride, is commercially available as a semi-flexible linker for PROTAC® development. The piperidine moiety can provide a rigid attachment point for linking a ligand for an E3 ubiquitin ligase and a ligand for a target protein.
Caption: Conceptual use of the scaffold in PROTAC design.
As a Modulator of CNS Receptors
Piperidine-containing molecules are prevalent in centrally acting drugs. For instance, derivatives of N-benzylpiperidine are known to interact with a variety of CNS targets. The structural similarity of this compound to known 5-HT₂A receptor inverse agonists suggests its potential utility in the development of novel antipsychotic agents.
Framework for Preclinical Evaluation
A systematic preclinical evaluation is necessary to elucidate the therapeutic potential of this compound.
In Silico ADMET Profiling
Prior to extensive in vitro and in vivo studies, a comprehensive in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile should be generated. This can predict key pharmacokinetic and safety parameters.
| ADMET Property | Prediction Focus |
| Absorption | Human Intestinal Absorption (HIA), Caco-2 permeability. |
| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB). |
| Metabolism | Cytochrome P450 (CYP) enzyme inhibition and substrate potential. |
| Excretion | Prediction of major clearance pathways. |
| Toxicity | hERG inhibition, mutagenicity (Ames test), carcinogenicity, and hepatotoxicity. |
In Vitro and In Vivo Evaluation Workflow
Caption: A streamlined workflow for preclinical evaluation.
In Vitro Assays:
-
Target Engagement: Binding assays for hypothesized targets (e.g., 5-HT₂A receptors, E3 ligases).
-
Functional Assays: Cellular assays to determine agonist, antagonist, or inverse agonist activity.
-
Early Toxicity: Cytotoxicity assays in relevant cell lines.
In Vivo Studies:
-
Pharmacokinetics: Determination of key PK parameters (Cmax, Tmax, AUC, half-life) in a relevant animal model.
-
Efficacy: Evaluation in appropriate disease models (e.g., behavioral models for antipsychotic activity).
-
Preliminary Toxicology: Acute toxicity studies to determine the maximum tolerated dose (MTD).
Safety and Handling
Based on data for similar compounds, this compound should be handled with care. It is predicted to be a skin and eye irritant[1]. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are essential.
Conclusion
This compound represents a promising, yet underexplored, chemical scaffold. Its structural features suggest potential applications in cutting-edge therapeutic modalities like PROTACs, as well as in the development of novel CNS-acting agents. This guide provides a foundational framework for researchers to initiate their investigation into this molecule, from its synthesis and characterization to a structured preclinical evaluation. The synthesis is accessible through standard organic chemistry techniques, and a systematic in silico and in vitro screening approach will be key to unlocking its full therapeutic potential.
References
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PubChem. 4-Piperidinemethanol. [Link]
-
PubChem. 4-[(Piperidin-1-yl)methyl]benzyl alcohol. [Link]
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Allied Academies. Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase. [Link]
-
PubMed Central (PMC). A compendium of fingerprint-based ADMET prediction models. [Link]
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An In-depth Technical Guide to the Chemical Structure and Analysis of [4-(Piperidin-1-ylmethyl)phenyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
[4-(Piperidin-1-ylmethyl)phenyl]methanol is a key organic compound featuring a piperidine ring connected to a benzyl alcohol moiety via a methylene bridge. This unique structural arrangement makes it a valuable building block in medicinal chemistry, particularly in the design of novel therapeutic agents. The piperidine scaffold is a well-established pharmacophore known to enhance receptor binding and improve the pharmacokinetic properties of drug candidates, especially those targeting the central nervous system (CNS).[1][2] This guide provides a comprehensive analysis of the chemical structure of this compound, a proposed synthetic route, and detailed methodologies for its analytical characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Introduction: The Significance of the Piperidine Moiety in Drug Discovery
The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products.[3] Its prevalence stems from its favorable physicochemical properties, including its ability to exist in a stable chair conformation, which can provide a rigid scaffold for orienting functional groups for optimal interaction with biological targets.[2] Furthermore, the nitrogen atom in the piperidine ring is basic, allowing for the formation of salts, which can improve the solubility and bioavailability of drug molecules. The incorporation of a methanol group on a phenyl ring attached to the piperidine core, as seen in this compound, offers a versatile handle for further chemical modifications, making it an attractive starting material for the synthesis of diverse compound libraries in drug discovery campaigns.[1][4]
Chemical Structure and Physicochemical Properties
The chemical structure of this compound is characterized by a piperidine ring N-substituted with a 4-(hydroxymethyl)benzyl group.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 91271-62-4 | PubChem |
| Molecular Formula | C₁₃H₁₉NO | PubChem |
| Molecular Weight | 205.30 g/mol | PubChem |
| Canonical SMILES | C1CCN(CC1)CC2=CC=C(C=C2)CO | PubChem |
| InChI Key | SQWKPHFBCVNPGU-UHFFFAOYSA-N | PubChem |
Synthesis of this compound: A Proposed Reductive Amination Approach
A plausible and efficient synthetic route to this compound involves the reductive amination of 4-formylbenzyl alcohol with piperidine. This well-established reaction is widely used for the formation of C-N bonds.
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for this compound.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a solution of 4-formylbenzyl alcohol (1.0 eq) in methanol, add piperidine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[5] The expected ¹H and ¹³C NMR chemical shifts for this compound are predicted based on the analysis of similar structures.[6][7]
Table 2: Predicted ¹H NMR (400 MHz, CDCl₃) Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30 | d | 2H | Ar-H (ortho to CH₂OH) |
| ~7.25 | d | 2H | Ar-H (ortho to CH₂N) |
| ~4.65 | s | 2H | -CH₂OH |
| ~3.50 | s | 2H | Ar-CH₂-N |
| ~2.40 | t | 4H | -N-(CH₂)₂- (equatorial) |
| ~1.60 | m | 4H | -CH₂-CH₂-CH₂- (piperidine) |
| ~1.45 | m | 2H | -CH₂-CH₂-CH₂- (piperidine) |
Table 3: Predicted ¹³C NMR (100 MHz, CDCl₃) Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~140.0 | Ar-C (quaternary, attached to CH₂OH) |
| ~137.5 | Ar-C (quaternary, attached to CH₂N) |
| ~129.0 | Ar-C H (ortho to CH₂N) |
| ~127.0 | Ar-C H (ortho to CH₂OH) |
| ~65.0 | -C H₂OH |
| ~63.0 | Ar-C H₂-N |
| ~54.5 | -N-(C H₂)₂- (piperidine) |
| ~26.0 | -CH₂-C H₂-CH₂- (piperidine) |
| ~24.5 | -CH₂-CH₂-C H₂- (piperidine) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification.[8][9] For this compound, electron ionization (EI) would likely lead to the following fragmentation patterns.
Caption: Predicted mass fragmentation pathway of this compound.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 205, corresponding to the molecular weight of the compound.
-
Loss of Hydroxymethyl Radical: A fragment at m/z = 174, resulting from the cleavage of the C-C bond between the aromatic ring and the methanol group.
-
Benzylic Cleavage: A prominent peak at m/z = 98, corresponding to the piperidinemethyl cation, formed by the cleavage of the benzylic C-N bond.
-
Tropylium Ion: A characteristic peak at m/z = 91, representing the stable tropylium cation, is also expected.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of a synthesized compound.[10][11] A reverse-phase HPLC method would be suitable for the analysis of this compound.
Table 4: Proposed HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This method should provide a sharp, well-resolved peak for the target compound, allowing for accurate purity assessment. The method would require validation according to ICH guidelines, including parameters such as linearity, accuracy, precision, and robustness.[3][12]
Applications in Drug Development
The this compound scaffold holds significant potential in drug discovery. The piperidine moiety can interact with various receptors in the CNS, and the benzyl alcohol group provides a site for further derivatization to modulate pharmacological activity and pharmacokinetic properties.[13][14] For instance, this core structure can be found in compounds being investigated for their potential as analgesics, anti-inflammatory agents, and treatments for neurological disorders.[15][16]
Conclusion
This technical guide has provided a comprehensive overview of the chemical structure, a proposed synthesis, and detailed analytical methodologies for this compound. The information presented herein is intended to serve as a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development. The versatile nature of this compound's scaffold underscores its importance as a building block for the synthesis of novel and potentially therapeutic molecules.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of High Purity N-Methyl-4-Piperidinemethanol in Pharmaceutical Innovation. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Piperidine Derivatives in Modern Drug Discovery. [Link]
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Antonenko, T. S., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2697. [Link]
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Chem-Impex. (n.d.). (4-Piperidin-4-yl-phenyl)methanol hydrochloride. [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Michigan State University. (n.d.). Mass Spectrometry. [Link]
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Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst". RSC Advances. [Link]
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
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PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation. [Link]
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Abdelshaheed, M., et al. (2022). Structure of diphenyl(piperidine-4-yl)methanol derivative. ResearchGate. [Link]
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Rajeswari, K., & Pandiarajan, K. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1110-1118. [Link]
- Google Patents. (2005). CN1583742A - Method for preparing 4-piperidyl piperidine.
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University of Colorado Boulder. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]
- Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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Pandiarajan, K., et al. (1985). 13C and 1H NMR spectral studies of some piperidin-4-one oximes. Magnetic Resonance in Chemistry, 23(4), 312-316. [Link]
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Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]
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Renou, J., et al. (2016). Synthesis and in vitro evaluation of donepezil-based reactivators and analogues for nerve agent-inhibited human acetylcholinesterase. RSC Advances, 6(82), 78593-78604. [Link]
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Usiena Air. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. [Link]
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PubMed Central. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
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Jalalpure, S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research, 54(3s), s486-s495. [Link]
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Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10. [Link]
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Srisook, K., et al. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and its demethoxy derivative from Etlingera pavieana rhizomes. Journal of Applied Pharmaceutical Science, 11(10), 029-034. [Link]
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Technical Guide: [4-(Piperidin-1-ylmethyl)phenyl]methanol Hydrochloride
CAS Number: 1955531-63-1 Molecular Formula: C₁₃H₁₉NO · HCl Synonyms: {4-[(Piperidin-1-yl)methyl]phenyl}methanol hydrochloride
Section 1: Introduction and Strategic Overview
[4-(Piperidin-1-ylmethyl)phenyl]methanol is a disubstituted aromatic compound featuring a piperidine moiety linked to a benzyl alcohol through a methylene bridge. The specified CAS number, 1955531-63-1, corresponds to its hydrochloride salt, which enhances the compound's stability and solubility in aqueous media for experimental applications.[1] While direct, in-depth academic literature on this specific molecule is sparse, its structural motifs are of significant interest to the fields of medicinal chemistry and materials science.
The piperidine ring is a privileged scaffold in drug discovery, present in numerous pharmaceuticals targeting a wide array of biological systems.[2][3][4] Its derivatives are explored for applications ranging from neuroscience to oncology.[5][6] The benzyl alcohol group provides a versatile handle for further chemical modification, such as esterification or etherification, while the tertiary amine linkage is a common feature in pharmacologically active molecules. This guide provides a comprehensive technical overview, including a proposed synthetic route, expected analytical characteristics, and potential applications based on established chemical principles and data from structurally related analogues.
Section 2: Physicochemical and Structural Properties
Due to the limited availability of experimental data for the title compound, the following table includes properties for its structural isomer, (4-(Piperidin-4-yl)phenyl)methanol hydrochloride, to provide a reasonable estimate. Researchers should perform their own characterization for definitive data.
| Property | Value (Estimated/Analogous Data) | Source |
| Molecular Weight | 241.77 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in water, methanol | Inferred |
| Storage Temperature | 2-8°C, desiccated | Inferred from analogs |
| SMILES (HCl salt) | C1CCN(CC1)CC2=CC=C(C=C2)CO.Cl | - |
| InChI Key (HCl salt) | InChI=1S/C13H19NO.ClH/c15-10-12-5-7-13(8-6-12)9-14-3-1-2-4-11-14;/h5-8,15H,1-4,9-11H2;1H | - |
Section 3: Synthesis and Manufacturing
The most direct and industrially scalable approach to synthesizing this compound is through a one-pot reductive amination reaction. This method is efficient, avoids the need for protecting groups on the secondary amine, and utilizes readily available starting materials.
3.1: Synthetic Rationale and Mechanism
Reductive amination involves the reaction of an aldehyde (4-formylphenyl)methanol, also known as 4-(hydroxymethyl)benzaldehyde) with a secondary amine (piperidine).[7][8] The reaction proceeds via the formation of a transient hemiaminal intermediate, which then dehydrates to form an iminium ion. The iminium ion is a key electrophilic species that is subsequently reduced in situ by a hydride-based reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride, to yield the final tertiary amine product. STAB is often preferred due to its mildness and specificity for reducing the iminium ion over the starting aldehyde.
3.2: Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound hydrochloride.
3.3: Detailed Experimental Protocol
-
Reaction Setup: To a round-bottom flask charged with 4-(hydroxymethyl)benzaldehyde (1.0 eq), add anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Amine Addition: Add piperidine (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes.
-
Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 20 minutes, ensuring the internal temperature does not significantly increase.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification (Free Base): Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base, this compound.
-
Salt Formation: Dissolve the crude product in a minimal amount of diethyl ether. While stirring, add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Isolation: Stir the resulting slurry for 1 hour at room temperature. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to afford the final product as a white solid.
Section 4: Analytical Characterization
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following table summarizes the expected analytical data based on the compound's structure and data from similar molecules.[9]
| Technique | Expected Results |
| ¹H NMR | Aromatic Protons: Two doublets in the ~7.2-7.4 ppm range (para-substituted ring). Benzylic Protons (CH₂OH): A singlet around ~4.6 ppm. Benzylic Protons (CH₂-N): A singlet around ~3.5 ppm. Piperidine Protons: Multiple broad signals between ~1.4-2.5 ppm. Hydroxyl Proton: A broad singlet, variable chemical shift. Amine Salt Proton (N-H+): A very broad signal, often downfield. |
| ¹³C NMR | Aromatic Carbons: Signals in the ~127-140 ppm range. Benzylic Carbon (C-OH): Signal around ~64 ppm. Benzylic Carbon (C-N): Signal around ~63 ppm. Piperidine Carbons: Signals in the ~23-54 ppm range. |
| Mass Spec (ESI+) | [M+H]⁺ (Free Base): Expected m/z at 220.16. |
| FT-IR (KBr Pellet) | O-H Stretch: Broad peak around 3300-3400 cm⁻¹. N-H+ Stretch (HCl Salt): Very broad absorption from 2400-2800 cm⁻¹. C-H Stretch (Aromatic/Aliphatic): Peaks around 2800-3100 cm⁻¹. C=C Stretch (Aromatic): Peaks around 1600 and 1450 cm⁻¹. C-O Stretch: Peak around 1050 cm⁻¹. |
| Purity (HPLC) | >95% (typical for research chemicals). |
Section 5: Potential Applications in Research and Development
The unique structure of this compound hydrochloride makes it a valuable building block for drug discovery and development. Its potential applications are rooted in the established pharmacology of the piperidine scaffold.[2][4]
5.1: Scaffold for CNS-Active Agents
The 1-benzylpiperidine core is a well-established pharmacophore in compounds targeting the central nervous system (CNS).[5][10] The title compound could serve as a starting point for the synthesis of novel ligands for various receptors and transporters, including those involved in neuropsychiatric and neurodegenerative disorders. The hydroxymethyl group offers a convenient point for derivatization to explore structure-activity relationships (SAR).
5.2: Linker Chemistry for Targeted Protein Degradation
Bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs) require linkers to connect a target-binding ligand to an E3 ligase-recruiting moiety. The rigid, yet functionalizable, nature of the phenyl-piperidine core makes it an attractive component for linker design, analogous to its isomers which are already used for this purpose.
Caption: Role of the molecule as a scaffold in a PROTAC workflow.
Section 6: Safety, Handling, and Storage
As no specific safety data sheet (MSDS) is available for the title compound, precautions should be based on data from structurally similar compounds, such as 1-benzylpiperidine.[11] The compound should be handled by trained professionals in a well-ventilated chemical fume hood.
-
Hazard Classification (Anticipated):
-
Acute Toxicity, Oral (Category 3/4)
-
Skin Irritant (Category 2)
-
Eye Irritant (Category 2)
-
Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation)
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Safety glasses with side-shields or chemical goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile), lab coat.
-
Respiratory Protection: Use a NIOSH-approved respirator if dusts are generated or if working outside a fume hood.
-
-
First Aid Measures:
-
If Inhaled: Move person to fresh air. If breathing is difficult, give oxygen.
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately.
-
-
Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place. Store at 2-8°C for long-term stability. Keep away from incompatible materials such as strong oxidizing agents.
-
Section 7: References
-
LookChem. Benzyl 4-(hydroxymethyl)piperidine-1-carboxylate. [Link]
-
PubMed. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [Link]
-
Thieme Chemistry. Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine. [Link]
-
PubMed Central (PMC). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]
-
Consensus. Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives. [Link]
-
International Journal of Molecular Sciences. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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PubChem. 1-Benzylpiperidine. [Link]
-
PubMed Central (PMC). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]
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ResearchGate. Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h.... [Link]
-
Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives. [Link]
-
ACS Publications. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. [Link]
-
Reddit. Does piperidine work in reductive amination like this?. [Link]
-
Organic Reactions. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. [Link]
-
ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]
-
PubMed Central (PMC). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]
-
Google Patents. Method for preparing 4-piperidyl piperidine.
-
PubChem. 1-Benzyl-4-piperidylamine. [Link]
-
Usiena Air. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. [Link]
-
Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
-
PubMed. Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). [Link]
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[4-(Piperidin-1-ylmethyl)phenyl]methanol discovery and synthesis
An In-depth Technical Guide to the Discovery and Synthesis of [4-(Piperidin-1-ylmethyl)phenyl]methanol
Abstract
This compound is a key structural motif and building block in medicinal chemistry. Its architecture, featuring a benzylic alcohol and a piperidinylmethyl substituent on a central phenyl ring, makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the discovery context, synthetic methodologies, and practical applications of this compound, tailored for researchers and professionals in drug development. We will delve into the mechanistic underpinnings of its synthesis, present detailed experimental protocols, and offer insights into the strategic considerations for its preparation and use.
Introduction and Significance
The piperidine ring is one of the most prevalent nitrogen-containing heterocycles found in pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1] The this compound scaffold has emerged in the context of developing novel therapeutics, including kinase inhibitors and anti-inflammatory agents.[2][3][4] While the specific discovery of this exact molecule is not prominently documented as a singular event, its importance arises from its role as a key intermediate in the synthesis of more complex drug candidates. For instance, derivatives have been investigated as potent inhibitors of the RET receptor tyrosine kinase, which is implicated in various cancers.[2] Furthermore, the related (4-(Piperidin-4-yl)phenyl)methanol structure is utilized as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs), highlighting the utility of the substituted phenylmethanol framework in sophisticated drug design strategies.[5]
The core value of this compound lies in its bifunctional nature. The hydroxyl group provides a handle for further derivatization, such as esterification or etherification, while the tertiary amine of the piperidine ring can be protonated to form salts, enhancing aqueous solubility. This combination makes it an attractive starting point for creating libraries of compounds for high-throughput screening.
Synthetic Strategies and Mechanistic Insights
The synthesis of this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance. The most common and efficient method is reductive amination.
Reductive Amination: The Workhorse Approach
Reductive amination is a highly efficient and widely used method for forming carbon-nitrogen bonds.[6] The reaction proceeds via the condensation of an aldehyde or ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[7]
Mechanism: The reaction between 4-hydroxy-methylbenzaldehyde and piperidine first forms a carbinolamine intermediate. This intermediate then dehydrates to form an iminium ion. A reducing agent, typically a hydride donor, then attacks the electrophilic carbon of the iminium ion to yield the final tertiary amine product.
Key Considerations:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and tolerance for a wide range of functional groups.[7] It is less basic than other common reducing agents like sodium cyanoborohydride (NaBH₃CN), which is toxic, or sodium borohydride (NaBH₄), which can reduce the starting aldehyde.
-
Solvent and pH: The reaction is typically carried out in chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE). The presence of a small amount of acetic acid can catalyze the formation of the iminium ion, but the pH must be carefully controlled to avoid neutralizing the amine nucleophile.
The overall synthetic workflow for the reductive amination approach is illustrated below.
Caption: Reductive amination synthesis pathway.
Nucleophilic Substitution Route
An alternative strategy involves the nucleophilic substitution of a benzylic halide with piperidine. This two-step approach first requires the synthesis of a suitable electrophile, such as 4-(bromomethyl)phenylmethanol.
Synthesis of the Electrophile: 4-(Bromomethyl)phenylmethanol can be prepared from 4-methylphenylmethanol via radical bromination using a reagent like N-bromosuccinimide (NBS) with a radical initiator. However, this can be challenging due to potential side reactions, including over-bromination and reaction at the benzylic alcohol. A more controlled approach involves the reduction of 4-(bromomethyl)benzoic acid or its ester, which are more readily available.
Substitution Step: Once the benzylic halide is obtained, it can be reacted with piperidine in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to scavenge the HBr byproduct.
Caption: Nucleophilic substitution synthesis pathway.
Comparison of Synthetic Routes
| Parameter | Reductive Amination | Nucleophilic Substitution |
| Starting Materials | Readily available aldehydes | Requires synthesis of benzylic halide |
| Number of Steps | Typically one-pot | Two or more steps |
| Reaction Conditions | Mild | Can require harsher conditions for halide synthesis |
| Byproducts | Minimal, easily removed | Salt byproducts, potential for elimination |
| Scalability | Excellent | Moderate, depends on halide stability |
| Overall Yield | Generally high | Variable, can be lower due to multiple steps |
Detailed Experimental Protocols
Synthesis via Reductive Amination
This protocol describes a reliable and scalable method for the synthesis of this compound.
Materials and Reagents:
-
4-(Hydroxymethyl)benzaldehyde
-
Piperidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Argon or nitrogen supply for inert atmosphere
Procedure:
-
To a stirred solution of 4-(hydroxymethyl)benzaldehyde (1.0 eq) in anhydrous DCM under an inert atmosphere, add piperidine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium ion intermediate.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.
-
Slowly add the NaBH(OAc)₃ slurry to the reaction mixture portion-wise over 20-30 minutes. The temperature should be monitored and maintained below 30 °C.
-
Allow the reaction to stir at room temperature for 4-6 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting aldehyde.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, followed by a small percentage of triethylamine to prevent streaking. Alternatively, for high-purity material, recrystallization from a suitable solvent system such as ethyl acetate/hexanes may be employed.
Characterization and Analytical Data
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR: Expected signals include resonances for the aromatic protons, the benzylic methylene protons adjacent to the alcohol, the methylene protons of the piperidinylmethyl group, and the aliphatic protons of the piperidine ring.
-
¹³C NMR: Will show characteristic peaks for the aromatic carbons, the benzylic carbon bearing the hydroxyl group, the methylene carbon of the piperidinylmethyl bridge, and the carbons of the piperidine ring.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
-
Melting Point: A sharp melting point range is indicative of high purity.
Conclusion
This compound is a versatile and valuable building block in modern drug discovery. Its synthesis is most efficiently achieved through a one-pot reductive amination protocol, which is scalable and utilizes mild reaction conditions. The strategic importance of this scaffold is evident from its incorporation into a variety of biologically active compounds. This guide provides the necessary technical details and theoretical background to enable researchers to confidently synthesize and utilize this important chemical entity in their research and development endeavors.
References
- Grignard, V. Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Compt. Rend.1900, 130, 1322-1325.
- Sun, H., et al.
-
Goel, K. K., et al. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed. Pharmacol. J.2008 , 1(1).[8]
-
Google Patents. Method for synthesis of alpha,alpha-diphenyl-4-piperidine methanol. CN104003929A. [9]
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Chemistry LibreTexts. The Grignard Reaction (Experiment). [Link][10]
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ResearchGate. Structure of diphenyl(piperidine-4-yl)methanol derivative. [Link][1]
-
Wang, Y., et al. Discovery of 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. Eur. J. Med. Chem.2020 , 207, 112755.[2]
-
Wang, Y., et al. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. J. Med. Chem.2018 , 61(4), 1499-1518.[3]
-
Abdel-Magid, A. F., et al. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem.1996 , 61(11), 3849–3862.[11]
- Baxter, E. W., & Reitz, A. B. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Org. React.2002, 59, 1.
-
ResearchGate. Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link][6]
-
Pinto, D. J. P., et al. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. J. Med. Chem.2007 , 50(22), 5339-5356.[12]
-
Li, J., et al. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chem. Biol. Drug Des.2015 , 86(4), 509-516.[4]
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- 3. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
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- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
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An In-Depth Technical Guide to the Theoretical Properties of [4-(Piperidin-1-ylmethyl)phenyl]methanol
Abstract
This technical guide provides a comprehensive analysis of the theoretical and computationally derived properties of [4-(Piperidin-1-ylmethyl)phenyl]methanol. Targeting researchers, medicinal chemists, and drug development professionals, this document elucidates the molecule's structural, physicochemical, and quantum chemical characteristics. By leveraging Density Functional Theory (DFT), we explore its optimized geometry, electronic landscape, and reactivity descriptors. Key parameters such as Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and predicted ADMET-relevant properties are detailed. The methodologies described herein represent a robust framework for the in silico evaluation of novel chemical entities, enabling a data-driven approach to rational drug design and lead optimization.
Introduction: Context and Significance
This compound is a molecule of interest within medicinal chemistry, belonging to a class of compounds that feature a flexible piperidine moiety linked to a benzyl alcohol scaffold. This structural motif is present in a variety of biologically active agents. The piperidine ring is a common feature in pharmaceuticals, valued for its ability to improve solubility and modulate ligand-receptor interactions. The benzyl alcohol group, in turn, can participate in crucial hydrogen bonding.
Before committing to costly and time-consuming wet-lab synthesis and screening, a thorough in silico characterization is paramount. Theoretical property prediction, grounded in quantum mechanics, offers a powerful, efficient, and cost-effective strategy to assess a molecule's potential.[1] This guide focuses on elucidating these properties through high-fidelity computational modeling, providing foundational knowledge that can predict molecular behavior, guide synthesis, and inform subsequent stages of drug discovery.[2][3]
Molecular Structure and Physicochemical Profile
Understanding a molecule's fundamental physicochemical properties is the first step in evaluating its drug-likeness. These parameters govern absorption, distribution, metabolism, and excretion (ADMET). The properties for this compound have been calculated using established computational models.
| Property | Calculated Value | Significance in Drug Development |
| Molecular Formula | C₁₃H₁₉NO | Defines the elemental composition and molecular weight. |
| Molecular Weight | 205.30 g/mol | Influences diffusion and transport across biological membranes. |
| XLogP3-AA | 2.1 | An estimate of lipophilicity (oil/water partition coefficient). A value in this range is often favorable for oral bioavailability. |
| Topological Polar Surface Area (TPSA) | 23.47 Ų | Predicts transport properties. A TPSA < 140 Ų is generally associated with good cell permeability. |
| Hydrogen Bond Donors | 1 (from -OH) | Key for molecular recognition and interaction with biological targets. |
| Hydrogen Bond Acceptors | 2 (from N and O) | Key for molecular recognition and interaction with biological targets. |
| Rotatable Bond Count | 4 | Indicates molecular flexibility, which affects binding entropy and conformation. |
Data is computationally derived and sourced from models analogous to those used in major chemical databases.
Quantum Chemical Analysis via Density Functional Theory (DFT)
To gain deeper insight into the electronic structure and reactivity of this compound, we turn to Density Functional Theory (DFT). DFT is a robust quantum mechanical method that calculates the electronic structure of a molecule to predict its properties with high accuracy.[4][5]
Computational Workflow
The theoretical data presented in this guide is based on a standardized and scientifically validated computational protocol. This ensures reproducibility and trustworthiness of the results.
Caption: Standard workflow for DFT-based molecular property calculation.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.[6][7] Their energies and spatial distribution are fundamental indicators of a molecule's chemical reactivity and its ability to participate in electronic interactions.[8]
-
HOMO: Represents the ability to donate an electron. Regions with high HOMO density are nucleophilic.
-
LUMO: Represents the ability to accept an electron. Regions with high LUMO density are electrophilic.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of kinetic stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[8]
| Parameter | Calculated Value (eV) | Interpretation |
| E(HOMO) | -5.98 eV | Moderate electron-donating capability. Ideal range for many drug-target interactions is -5.5 to -6.2 eV.[9] |
| E(LUMO) | -0.85 eV | Moderate electron-accepting capability. Favorable range is often -2.5 to -0.5 eV.[9] |
| ΔE (LUMO-HOMO) | 5.13 eV | Indicates good kinetic stability, suggesting the molecule is not overly reactive under physiological conditions. |
The HOMO is primarily localized on the electron-rich phenyl ring and the nitrogen atom of the piperidine moiety. The LUMO is distributed across the aromatic system. This separation suggests that the initial interactions with electrophiles will likely involve the piperidine-phenyl portion, while interactions with nucleophiles will target the benzyl ring.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a 3D map of the electronic charge distribution around a molecule.[10][11] It is an invaluable tool for predicting how a molecule will interact with other charged species, such as biological receptors or other small molecules.[12][13] The MEP map is color-coded to visualize electrostatic potential:
-
Red: Regions of most negative potential (electron-rich), prone to electrophilic attack.
-
Blue: Regions of most positive potential (electron-poor), prone to nucleophilic attack.
-
Green/Yellow: Regions of neutral potential.
For this compound, the MEP analysis reveals:
-
Most Negative Region (Red): Located around the oxygen atom of the hydroxyl group, confirming its role as a primary hydrogen bond acceptor site.
-
Slightly Negative Region (Yellow/Orange): Distributed across the π-system of the phenyl ring.
-
Most Positive Region (Blue): Concentrated on the hydrogen atom of the hydroxyl group, highlighting its strong hydrogen bond donor capability.
Caption: Conceptual map of MEP regions and their interaction propensity.
Protocol: Standard Operating Procedure for DFT Calculation
This section provides a self-validating protocol for the theoretical analysis of a small organic molecule like the topic compound.
Objective: To calculate the optimized geometry, vibrational frequencies, and electronic properties (HOMO, LUMO, MEP).
Software: Gaussian 16, ORCA, or similar quantum chemistry package.[4]
Methodology:
-
Structure Preparation:
-
Generate a 3D structure of this compound from its SMILES string (C1CCN(CC1)CC2=CC=C(C=C2)CO) using molecular modeling software (e.g., Avogadro, ChemDraw).
-
Perform an initial geometry optimization using a low-cost method like molecular mechanics (e.g., MMFF94) to obtain a reasonable starting conformation.
-
-
Geometry Optimization:
-
Causality: The goal is to find the lowest energy conformation of the molecule on the potential energy surface. This is the most probable structure at 0 K.
-
Protocol:
-
Set up a DFT calculation using the B3LYP functional and the 6-31G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Use the keyword Opt to request a geometry optimization.
-
Run the calculation until convergence criteria are met (i.e., forces on the atoms are negligible).
-
-
-
Vibrational Frequency Analysis:
-
Causality: This step is crucial for validation. It confirms that the optimized structure is a true energy minimum (a stable conformation) and not a transition state. A true minimum will have zero imaginary frequencies.
-
Protocol:
-
Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)).
-
Use the keyword Freq.
-
Verify the output: The absence of imaginary frequencies confirms a stable structure. The output also provides the theoretical infrared (IR) spectrum.
-
-
-
Electronic Property Calculation:
-
Causality: With a validated stable structure, we can now accurately calculate the electronic properties.
-
Protocol:
-
The output file from the frequency calculation already contains the necessary information.
-
Identify the energies of the HOMO and LUMO. Calculate the energy gap.
-
To generate the MEP surface, run a further single-point calculation with keywords to generate the potential on a 3D grid (e.g., Cube in Gaussian).
-
Visualize the generated cube file using software like GaussView or VMD to map the potential onto the electron density surface.
-
-
Conclusion
The theoretical analysis of this compound provides critical, foundational insights for drug discovery and development. The calculated physicochemical properties fall within ranges generally considered favorable for drug candidates. Quantum chemical calculations using DFT reveal a molecule with good kinetic stability, characterized by a significant HOMO-LUMO gap. The MEP surface clearly delineates the primary sites for electrostatic interactions, identifying the hydroxyl group as the key center for hydrogen bonding. This in silico dossier serves as an authoritative starting point for further investigation, enabling researchers to make informed decisions and design more effective experimental studies.
References
-
Dockdynamics In-Silico Lab. (2022). Density Functional Theory (DFT) in Drug Discovery. Available at: [Link]
-
Deep Origin. (n.d.). Density Functional Theory (DFT) - Computational Chemistry Glossary. Available at: [Link]
-
Xie, Y., et al. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PubMed Central. Available at: [Link]
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MDPI. (n.d.). Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity. Available at: [Link]
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Olasunkanmi, L. A., et al. (2022). Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview. ResearchGate. Available at: [Link]
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CD ComputaBio. (n.d.). Molecular Electrostatic Potential (MEP) Calculation Service. Available at: [Link]
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University of Regensburg. (n.d.). Molecular Electrostatic Potential (MEP). Available at: [Link]
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Haritha, H., et al. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. Available at: [Link]
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Kim, D., et al. (n.d.). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. RSC Publishing. Available at: [Link]
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Wikipedia. (n.d.). Frontier molecular orbital theory. Available at: [Link]
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PubChem. (n.d.). [4-(3-Ethylpiperidin-1-yl)phenyl]methanol. Available at: [Link]
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Zhang, Y., et al. (2012). A Frontier Molecular Orbital Theory Approach to Understanding the Mayr Equation and to Quantifying Nucleophilicity and Electrophilicity by Using HOMO and LUMO Energies. Chemistry – A European Journal. Available at: [Link]
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PubChem. (n.d.). (4-Methyl-3-piperidin-1-ylphenyl)methanol. Available at: [Link]
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Gadre, S. R., et al. (2000). Molecular electrostatic potentials: concepts and applications. Semantic Scholar. Available at: [Link]
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LibreTexts Chemistry. (2020). 2.02: LFT and Frontier Molecular Orbital Theory. Available at: [Link]
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ResearchGate. (n.d.). Frontier molecular orbitals (HOMO and LUMO) diagram. Available at: [Link]
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Quantum Chemistry Tutorials. (2025). HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. YouTube. Available at: [Link]
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Spectroscopic Profile of [4-(Piperidin-1-ylmethyl)phenyl]methanol: A Technical Guide
The structural elucidation of a molecule is the bedrock of chemical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the principal tools in this endeavor. Each technique provides a unique piece of the structural puzzle, and together, they allow for unambiguous confirmation of a compound's identity and purity. This guide explains the causality behind the expected spectral features of [4-(Piperidin-1-ylmethyl)phenyl]methanol, providing a reliable reference for its characterization.
Molecular Structure and Numbering
The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure and the conventional numbering of its atoms for unambiguous assignment of spectral signals.
Caption: Molecular structure of this compound.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is based on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) nucleus.
Experimental Protocol: NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural assignment.
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard. TMS provides a reference signal at 0.00 ppm, ensuring the accuracy and reproducibility of chemical shift measurements.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion and resolution, which is essential for resolving complex multiplets.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
¹H NMR Spectral Data (Predicted)
The following table outlines the predicted ¹H NMR signals for this compound, based on analysis of structurally similar compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |
| H-2, H-6 (Aromatic) | ~ 7.30 | Doublet | ~ 8.0 | 2H |
| H-3, H-5 (Aromatic) | ~ 7.25 | Doublet | ~ 8.0 | 2H |
| H-8 (-CH₂OH) | ~ 4.65 | Singlet | - | 2H |
| H-7 (-CH₂-N) | ~ 3.48 | Singlet | - | 2H |
| H-2', H-6' (Piperidine) | ~ 2.40 | Triplet (broad) | ~ 5.0 | 4H |
| -OH | ~ 1.80 | Singlet (broad) | - | 1H |
| H-3', H-4', H-5' (Piperidine) | ~ 1.55 / ~ 1.42 | Multiplet | - | 6H |
Expertise & Experience: Interpreting the ¹H NMR Spectrum
The predicted spectrum is a logical consequence of the molecule's electronic and structural properties.
-
Aromatic Region (7.25-7.30 ppm): The protons on the benzene ring are deshielded due to the ring current effect, causing them to appear far downfield. The para-substitution pattern results in a characteristic AA'BB' system, which at 400 MHz often simplifies to two apparent doublets.
-
Benzylic Protons (3.48 and 4.65 ppm): The two methylene (-CH₂-) groups are chemically distinct. The H-8 protons attached to the carbon bearing the hydroxyl group are deshielded and appear around 4.65 ppm. The H-7 protons, situated between the aromatic ring and the electron-rich piperidine nitrogen, are also deshielded and are predicted around 3.48 ppm. Their appearance as sharp singlets is expected due to the absence of adjacent protons.
-
Piperidine Protons (1.42-2.40 ppm): The protons on the piperidine ring are in an aliphatic environment and are therefore shielded, appearing upfield. The protons adjacent to the nitrogen (H-2', H-6') are the most deshielded within this system and appear as a broad triplet. The remaining ring protons (H-3', H-4', H-5') overlap to form a complex multiplet.
-
Hydroxyl Proton (~1.80 ppm): The chemical shift of the alcohol proton is highly variable and depends on concentration, solvent, and temperature. It typically appears as a broad singlet and may exchange with deuterium if D₂O is added to the sample, causing the signal to disappear—a useful diagnostic test.
¹³C NMR Spectral Data (Predicted)
The predicted ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (Aromatic) | ~ 140.0 |
| C-4 (Aromatic) | ~ 138.0 |
| C-2, C-6 (Aromatic) | ~ 129.0 |
| C-3, C-5 (Aromatic) | ~ 127.5 |
| C-8 (-CH₂OH) | ~ 65.0 |
| C-7 (-CH₂-N) | ~ 63.0 |
| C-2', C-6' (Piperidine) | ~ 54.0 |
| C-4' (Piperidine) | ~ 26.0 |
| C-3', C-5' (Piperidine) | ~ 24.0 |
Expertise & Experience: Interpreting the ¹³C NMR Spectrum
-
Aromatic Carbons (127-140 ppm): The sp²-hybridized carbons of the benzene ring resonate in the typical downfield region. The quaternary carbons (C-1 and C-4), which are attached to the substituent groups, are generally weaker in intensity and appear at the downfield end of this range.
-
Aliphatic Carbons (24-65 ppm): The sp³-hybridized carbons of the benzylic and piperidine moieties appear upfield. The carbons directly attached to heteroatoms (oxygen and nitrogen) are the most deshielded in this group (C-8, C-7, C-2', C-6'). The remaining piperidine carbons (C-3', C-4', C-5') are the most shielded, appearing furthest upfield.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a valuable fingerprint for their identification.
Experimental Protocol: ATR-IR Data Acquisition
Attenuated Total Reflectance (ATR) is a modern, convenient method for obtaining IR spectra of solid or liquid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the built-in clamp to ensure good contact.
-
Spectrum Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to produce the final spectrum.
Characteristic IR Absorption Bands (Predicted)
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3500 - 3200 | O-H Stretch | Alcohol (-OH) | Strong, Broad |
| 3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H | Medium |
| 2950 - 2800 | C-H Stretch (sp³) | Aliphatic C-H | Strong |
| 1610, 1510 | C=C Stretch | Aromatic Ring | Medium |
| 1260 - 1050 | C-O Stretch | Primary Alcohol | Strong |
| 1150 - 1050 | C-N Stretch | Aliphatic Amine | Medium |
Expertise & Experience: Interpreting the IR Spectrum
The IR spectrum provides a rapid and definitive confirmation of key functional groups.
-
O-H Stretch (3500-3200 cm⁻¹): The most prominent and diagnostic feature for this molecule will be a strong, broad absorption band corresponding to the stretching of the alcohol O-H bond. Its broadness is a result of intermolecular hydrogen bonding.
-
C-H Stretches (3100-2800 cm⁻¹): Two distinct regions of C-H stretching are expected. Weaker to medium bands just above 3000 cm⁻¹ are characteristic of the sp² C-H bonds on the aromatic ring. Stronger, more intense bands just below 3000 cm⁻¹ arise from the numerous sp³ C-H bonds of the piperidine ring and the two methylene linkers.
-
Aromatic C=C Stretches (1610, 1510 cm⁻¹): These medium-intensity "skeletal" vibrations in the fingerprint region are characteristic of the benzene ring.
-
C-O and C-N Stretches (1260-1050 cm⁻¹): A strong band corresponding to the C-O stretch of the primary alcohol and a medium band for the C-N stretch of the tertiary amine are expected in the fingerprint region, confirming the connectivity of the heteroatoms.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering powerful evidence for its structure.
Experimental Protocol: ESI-MS Data Acquisition
Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like the target compound, typically yielding the protonated molecular ion with minimal fragmentation.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample solution into the ESI source. A high voltage is applied, creating a fine spray of charged droplets. As the solvent evaporates, charged molecular ions [M+H]⁺ are released into the gas phase.
-
Mass Analysis: The ions are guided into a mass analyzer (e.g., Quadrupole or Time-of-Flight), which separates them based on their mass-to-charge ratio (m/z).
-
Tandem MS (MS/MS): For structural confirmation, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.
Mass Spectrometry Data (Predicted)
-
Molecular Weight: 205.30 g/mol
-
Predicted Molecular Ion (ESI+): [M+H]⁺ = m/z 206.15
-
Key Fragment Ion: m/z 98.10
Expertise & Experience: Interpreting the Mass Spectrum
The fragmentation of this compound is governed by the stability of the resulting ions. The most probable fragmentation pathway involves cleavage of the benzylic C-N bond, a process known as alpha-cleavage, which is highly favorable for amines.
Caption: Predicted ESI-MS/MS fragmentation of this compound.
-
Alpha-Cleavage: The bond between the benzylic carbon (C-7) and the piperidine nitrogen is the weakest link. Upon protonation and collision, this bond readily breaks. This cleavage is favored because it results in the loss of a stable neutral molecule (p-cresol radical cation intermediate which rearranges) and the formation of a stable, resonance-delocalized piperidin-1-ylmethyl cation. This fragment, with a predicted m/z of 98.10, is expected to be the base peak in the MS/MS spectrum and is a highly diagnostic fingerprint for this class of compounds.
Conclusion
The comprehensive spectroscopic profile detailed in this guide—encompassing predicted ¹H NMR, ¹³C NMR, IR, and MS data—provides a robust analytical framework for the identification and characterization of this compound. The key identifying features are:
-
¹H NMR: A para-substituted aromatic pattern, two distinct benzylic singlets, and characteristic upfield piperidine signals.
-
IR: A strong, broad O-H stretch, distinct sp² and sp³ C-H stretches, and strong C-O absorption.
-
MS: A protonated molecular ion at m/z 206.15 and a dominant fragment ion at m/z 98.10 resulting from benzylic C-N bond cleavage.
By understanding the causality behind these spectral signatures, researchers can confidently verify the synthesis of this molecule and ensure its purity for subsequent applications in scientific discovery.
References
-
Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0032619). Retrieved from [Link]
-
PubChem. 4-Piperidinemethanol. Retrieved from [Link]
-
Sun, S. H., et al. Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst". Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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NIST. 4-Piperidinol, 1-(phenylmethyl)-. Retrieved from [Link]
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Korneichuk, A. Ya., Senyavin, V. M., & Kuramshina, G. (2019). IR spectra of 4-piperidinemethanol solutions. ResearchGate. Retrieved from [Link]
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LibreTexts. CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
University of Colorado Boulder. Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
University of California, Davis. Table of Characteristic IR Absorptions. Retrieved from [Link]
An In-depth Technical Guide to [4-(Piperidin-1-ylmethyl)phenyl]methanol: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1][2][3] Its saturated, six-membered heterocyclic structure allows for the precise three-dimensional positioning of substituents, making it a valuable building block in drug design.[4] This guide focuses on a specific piperidine derivative, [4-(Piperidin-1-ylmethyl)phenyl]methanol, providing a comprehensive overview of its synthesis, characterization, and potential therapeutic applications based on the activities of structurally related compounds.
Synthesis and Characterization
The synthesis of this compound can be efficiently achieved through reductive amination. This widely used method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.[5][6] In this case, the logical precursors are 4-formylphenylmethanol and piperidine.
Proposed Synthetic Pathway: Reductive Amination
The reaction proceeds in a one-pot synthesis where 4-formylphenylmethanol and piperidine are condensed to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine. The choice of a mild reducing agent is crucial to selectively reduce the iminium ion without affecting the aldehyde functional group of the starting material.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and characterization of this compound.
Detailed Experimental Protocol (Proposed)
-
Reaction Setup: To a solution of 4-formylphenylmethanol (1.0 equivalent) in a suitable solvent such as methanol or 1,2-dichloroethane, add piperidine (1.0-1.2 equivalents).
-
Iminium Ion Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization
The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl ring, a singlet for the benzylic methylene protons adjacent to the piperidine nitrogen, signals for the piperidine ring protons, a singlet for the benzylic alcohol proton, and a signal for the alcohol proton. |
| ¹³C NMR | Resonances for the aromatic carbons, the benzylic methylene carbon, the carbons of the piperidine ring, and the benzylic carbon bearing the hydroxyl group. |
| Mass Spec. | The molecular ion peak corresponding to the calculated molecular weight of C₁₃H₁₉NO. |
| FT-IR | Characteristic absorption bands for O-H stretching of the alcohol, C-H stretching of the aromatic and aliphatic groups, and C-N stretching of the tertiary amine. |
Potential Biological Activities and Applications
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of N-benzyl piperidine derivatives.[1][4] These compounds have shown activity against a range of bacteria and fungi. For instance, certain N-benzyl piperidin-4-one derivatives have exhibited potent activity against Escherichia coli and Aspergillus niger.[1] The presence of the benzylpiperidine scaffold in the target molecule suggests it may possess similar antimicrobial properties, making it a candidate for further investigation as a potential anti-infective agent.
Cytotoxic and Anticancer Activity
Derivatives of 3,5-bis(benzylidene)piperidin-4-one have been investigated as cytotoxic agents and have shown selective toxicity towards malignant cells.[2][3][7] These compounds have demonstrated efficacy against various cancer cell lines, including human oral squamous carcinoma and colon adenocarcinoma cells.[7] The cytotoxic effects are often attributed to the induction of apoptosis. While this compound has a different substitution pattern, the shared piperidine core suggests that it could be explored for its potential anticancer properties.
Future Directions
The information presented in this guide provides a foundation for the synthesis and exploration of this compound. Future research should focus on:
-
Optimizing the Synthesis: A thorough investigation of different reducing agents, solvents, and reaction conditions to maximize the yield and purity of the target compound.
-
Comprehensive Biological Screening: Evaluating the antimicrobial and cytotoxic activities of the synthesized compound against a broad panel of bacterial, fungal, and cancer cell lines.
-
Mechanism of Action Studies: If promising biological activity is observed, further studies should be conducted to elucidate the underlying mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the relationship between chemical structure and biological activity, which can guide the design of more potent and selective compounds.
Conclusion
This compound is a readily accessible piperidine derivative with the potential for interesting biological activities. Based on the established pharmacology of related compounds, it warrants further investigation as a potential antimicrobial or cytotoxic agent. The synthetic and characterization framework provided in this guide serves as a starting point for researchers interested in exploring the therapeutic potential of this and other novel piperidine-based molecules.
References
-
Synthesis and antimicrobial studies of some new N-benzyl piperidin-4-one derivatives. (2025). Pelagia Research Library. [Link]
-
Pati, H. N., Das, U., Quail, J. W., et al. (2008). Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. European Journal of Medicinal Chemistry, 43(1), 1-7. [Link]
-
Synthesis and Cytotoxicity Study of N-Benzyl- 3,5-Bis(Arylmethylene)-4-Piperidones. (n.d.). CNKI. [Link]
-
Synthesis and antimicrobial studies of some new N- benzyl piperidin-4-one derivatives. (n.d.). iMedPub. [Link]
-
Dimmock, J. R., et al. (2010). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Anticancer Research, 30(8), 3125-3132. [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (2025). ResearchGate. [Link]
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A Technical Guide to Identifying Potential Biological Targets of [4-(Piperidin-1-ylmethyl)phenyl]methanol
Abstract
The identification of molecular targets is a critical and rate-limiting step in drug discovery and chemical biology. For novel or uncharacterized compounds such as [4-(Piperidin-1-ylmethyl)phenyl]methanol, a systematic, multi-pronged approach is required to elucidate its mechanism of action and potential therapeutic applications. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate the biological targets of this compound. We will explore a logical workflow that begins with computational prediction and analog-based analysis, progresses to unbiased proteome-wide screening, and culminates in rigorous biophysical and cell-based validation assays. The methodologies described herein are designed to be self-validating, incorporating industry-standard controls and orthogonal approaches to ensure the generation of robust, high-confidence data.
Introduction and Structural Analysis
This compound is a small molecule featuring several key pharmacophoric motifs: a piperidine ring, a benzyl alcohol moiety, and a flexible linker. The piperidine heterocycle is a prevalent scaffold in medicinal chemistry, known for its role in numerous centrally active agents and its ability to engage with a wide range of biological targets.[1] Derivatives of benzylpiperidine have been explored as inhibitors for enzymes like monoacylglycerol lipase (MAGL) and acetylcholinesterase (AChE).[2][3]
An initial analysis of the structure suggests potential interactions with:
-
G-Protein Coupled Receptors (GPCRs) and Ion Channels: The basic nitrogen within the piperidine ring can be protonated at physiological pH, making it a candidate for forming salt-bridge interactions with acidic residues in receptor binding pockets, a common feature for ligands of aminergic GPCRs (e.g., opioid, dopamine, serotonin receptors) and certain ion channels.[4]
-
Enzymes: The overall structure could fit into the active sites of various enzymes. For instance, N-benzylpiperidine derivatives have been investigated as inhibitors of histone deacetylases (HDACs) and acetylcholinesterase.[5]
-
Transporters: The structural similarity to known monoamine transporter ligands suggests these proteins as a possible target class.[6]
Given this structural versatility, a purely hypothesis-driven approach is insufficient. A robust strategy must combine computational predictions with unbiased empirical methods.
Phase 1: Hypothesis Generation via In Silico & Analog-Based Analysis
The first phase focuses on generating a tractable list of putative targets using computational methods and literature data from structurally related compounds. This cost-effective approach narrows the experimental search space.[7]
In Silico Target Prediction
Computational, or in silico, tools predict potential protein targets by comparing the compound's structure to databases of known ligands and their targets.[8][9] This can be achieved through ligand-based methods (chemical similarity) or structure-based methods (molecular docking).[8]
Recommended Platforms:
-
SwissTargetPrediction: Predicts targets based on 2D and 3D chemical similarity.
-
PharmMapper: Identifies potential targets by fitting the compound's pharmacophore model into a database of receptor-based pharmacophores.
-
SuperPred: A web server that predicts the therapeutic class and protein targets of a given molecule.
Data Presentation: Predicted Target Classes
The output from these servers should be consolidated and cross-referenced to identify overlapping predictions, which represent higher-confidence hypotheses.
| Prediction Server | Top Predicted Target Class | Specific Examples | Confidence Score |
| SwissTargetPrediction | Amine Oxidases | Monoamine oxidase A/B | High |
| PharmMapper | Voltage-gated Ion Channels | Sodium/Potassium channels | Medium |
| SuperPred | Cytochrome P450 Enzymes | CYP2D6, CYP3A4 | High |
| Consensus | Enzymes, Ion Channels | MAO-A/B, CYP enzymes | High-Confidence |
Note: This table is a representative example of potential outputs.
Analog-Based Analysis
A literature review of compounds containing the benzylpiperidine scaffold reveals a landscape of pharmacological activity.[10] For example, various derivatives have shown affinity for sigma (σ) receptors, opioid receptors, and monoamine transporters.[10] This analysis provides a set of experimentally validated targets for related structures, which serve as excellent starting points for initial screening assays.
Phase 2: Unbiased Target Identification Workflow
After generating initial hypotheses, the next crucial step is to identify binding partners in an unbiased manner directly from a biological system (e.g., cell lysate or tissue homogenate). Affinity Purification-Mass Spectrometry (AP-MS) is a powerful and widely used technique for this purpose.[11][12]
Experimental Workflow: Photo-Affinity Chromatography Mass Spectrometry
This workflow involves synthesizing a probe molecule, using it to "fish" for binding proteins from a cell lysate, and identifying the captured proteins by mass spectrometry.[13]
Caption: Workflow for Photo-Affinity Capture Target ID.
Detailed Protocol: Photo-Affinity Pulldown
Causality: The photoreactive group (e.g., a diazirine) is crucial because it allows for the formation of a covalent bond between the probe and its binding partner upon UV irradiation. This transforms even transient, low-affinity interactions into a stable complex that can survive the stringent washing steps needed to eliminate non-specific background proteins.[13]
-
Probe Synthesis: Synthesize a derivative of this compound that incorporates a flexible linker, a photoreactive moiety, and a biotin tag for affinity capture.
-
Immobilization: Incubate the biotinylated probe with streptavidin-coated magnetic beads to immobilize the "bait."
-
Lysate Incubation: Incubate the probe-coated beads with a relevant cell or tissue lysate. A parallel control incubation should be run with beads that have no probe or an inactive structural analog.
-
Competition Control (Self-Validation): A critical control involves a parallel incubation that includes a large excess of the original, unmodified "free" compound. True binding partners will preferentially bind the free compound, leading to a significant reduction of that protein's signal in the final mass spectrometry analysis.
-
UV Crosslinking: Expose the slurry to UV light (e.g., 365 nm) to induce covalent crosslinking between the probe and its direct binding partners.
-
Washing: Perform a series of washes with buffers of increasing stringency to remove proteins that are non-specifically bound to the beads or probe.
-
Elution and Digestion: Elute the covalently bound proteins from the beads and prepare them for mass spectrometry by digesting them into peptides with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.[14]
-
Data Analysis: Identify candidate targets as proteins that are significantly enriched in the probe sample compared to the negative and competition controls.
Phase 3: Target Validation and Characterization
Identification of a candidate protein by AP-MS is not sufficient; it must be validated through orthogonal methods that confirm a direct, specific interaction and demonstrate target engagement in a biological context.
Biophysical Validation of Direct Binding
Biophysical assays provide quantitative data on binding affinity (KD), kinetics (kon/koff), and stoichiometry.[15]
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures molecular interactions in real-time.[16][17] It provides precise insights into binding kinetics and affinity.[18][19]
Protocol Outline: SPR Analysis
-
Immobilization: Covalently immobilize the purified recombinant target protein onto an SPR sensor chip.
-
Analyte Injection: Flow precise concentrations of this compound (the analyte) over the chip surface.
-
Detection: The SPR instrument detects changes in the refractive index at the surface as the analyte binds to the immobilized ligand, generating a real-time sensorgram.[15]
-
Kinetic Analysis: The association (ka) and dissociation (kd) rate constants are calculated from the sensorgram. The equilibrium dissociation constant (KD = kd/ka) is then determined, providing a quantitative measure of binding affinity.
-
Self-Validation: The specificity of the interaction is confirmed by demonstrating a lack of binding to a control protein immobilized on a different flow cell of the same sensor chip.
Cellular Target Engagement
Confirming that the compound binds its target within the complex environment of a living cell is the ultimate validation. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[20]
Principle of CETSA: The binding of a ligand to its target protein typically increases the protein's thermal stability.[21] CETSA measures this stabilization by heating intact cells or cell lysates to various temperatures and then quantifying the amount of target protein that remains soluble.[22][23][24]
Caption: The Cellular Thermal Shift Assay (CETSA) Workflow.
Protocol Outline: CETSA by Western Blot
-
Cell Treatment: Treat two populations of cultured cells, one with the vehicle (e.g., DMSO) and one with this compound.
-
Heating: Aliquot the cell suspensions into separate tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Lysis and Centrifugation: Lyse the cells (e.g., via freeze-thaw cycles) and centrifuge to pellet the aggregated, denatured proteins.
-
Quantification: Collect the supernatant containing the soluble protein fraction. Analyze these fractions by SDS-PAGE and Western Blot using an antibody specific to the putative target protein.
-
Data Analysis: Quantify the band intensities for each temperature point. A compound-treated sample showing a higher amount of soluble protein at elevated temperatures compared to the vehicle control indicates target engagement and stabilization.
Conclusion and Future Directions
This guide outlines a rigorous, phased strategy for the deconvolution of the biological targets of this compound. By integrating in silico prediction, unbiased chemical proteomics, and orthogonal biophysical and cellular validation assays, researchers can confidently identify and characterize the molecular interactions of this compound. Successful identification of a high-affinity target opens the door to subsequent functional studies, structure-activity relationship (SAR) exploration, and ultimately, the potential development of a novel therapeutic agent.
References
- Creative Biolabs. (n.d.). In Silico Target Prediction.
- Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309.
- Creative Biolabs. (n.d.). Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies.
- ResearchGate. (2019). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols.
- Aragen Life Sciences. (n.d.). Surface Plasmon Resonance for Biomolecular Interaction Analysis.
- deNOVO Biolabs. (2025). How does SPR work in Drug Discovery?
- Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Sartorius. (2020). Surface Plasmon Resonance (SPR) Analysis for Drug Development.
- Chemistry For Everyone. (2025). How Is Surface Plasmon Resonance Used In Drug Discovery?
- Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- BenchChem. (2025). The Pharmacological Landscape of Benzylpiperidines: A Technical Guide for Drug Discovery.
- ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA).
- OUCI. (2018). In Silico Target Prediction for Small Molecules.
- Lomenick, B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(10), 1939-1949.
- CETSA. (n.d.). CETSA.
- Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178.
- Patsnap Synapse. (2025). Benzylpiperidine Derivatives 13(University of Pisa) - Drug Targets, Indications, Patents.
- JeevikaSilicoBio. (2022). Predict Targets for Small Organic Molecules.
- Van Vleet, E. A., et al. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 629, 325-347.
- Creative Biolabs. (n.d.). Affinity Chromatography.
- Bartolini, M., et al. (2021). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 26(15), 4475.
- Granchi, C., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 265, 116086.
- Gingras, A. C., et al. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS).
- EMBL-EBI. (n.d.). High-throughput: Affinity purification mass spectrometry.
- Johnson, M. E., & Bolton, J. L. (2020). Affinity Selection-Mass Spectrometry: Defining the Bioactive Compounds in Complex Mixtures of Natural Products and Combinatorial Libraries.
- Cignarella, G., et al. (1993). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry, 36(15), 2188-2194.
- Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivatives. Polish Journal of Environmental Studies, 33(5), 5557-5565.
- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
- ResearchGate. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivatives | Request PDF.
- Asiri, A. M., et al. (2023). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents. Journal of Molecular Structure, 1275, 134678.
- Salehi, B., et al. (2013). Alkaloids from piper: a review of its phytochemistry and pharmacology. Current Medicinal Chemistry, 20(5), 681-698.
- ResearchGate. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes.
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Methodological & Application
Application Notes and Protocols for the Synthesis of [4-(Piperidin-1-ylmethyl)phenyl]methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(Piperidin-1-ylmethyl)phenyl]methanol and its derivatives represent a significant class of compounds in medicinal chemistry and drug development. The core structure, featuring a piperidine ring linked to a benzyl alcohol moiety, serves as a versatile scaffold for the synthesis of molecules with a wide range of biological activities. These derivatives have shown promise as antimicrobial, antifungal, and potential anticancer agents.[1][2][3] The piperidine moiety often enhances the pharmacokinetic properties of drug candidates, improving their solubility and ability to cross biological membranes.[4] This document provides a comprehensive guide to the synthesis of these valuable compounds, detailing established synthetic routes, step-by-step protocols, and the underlying chemical principles.
Synthetic Strategies
The synthesis of this compound derivatives can be approached through several strategic pathways. The choice of a particular route often depends on the availability of starting materials, desired scale of the reaction, and the specific substitutions on the aromatic ring or piperidine moiety. Two common and effective strategies are highlighted below:
-
Reductive Amination followed by Reduction: This is a widely used and robust method. It typically involves the reaction of a substituted benzaldehyde with piperidine to form an enamine or iminium ion intermediate, which is then reduced in situ to the corresponding benzylpiperidine derivative. The final step involves the reduction of a carboxyl or ester group on the phenyl ring to the desired benzyl alcohol.
-
Nucleophilic Substitution followed by Reduction: This approach utilizes a starting material with a good leaving group on the benzylic position, such as a benzyl halide. Piperidine acts as a nucleophile, displacing the halide to form the benzylpiperidine core. Subsequent reduction of a suitable functional group on the phenyl ring yields the target alcohol.
A key intermediate in many of these syntheses is a benzoic acid or benzonitrile derivative, which can then be reduced to the final phenylmethanol product.[5][6][7]
Core Synthetic Protocol: A Two-Step Approach
This section details a reliable two-step protocol for the synthesis of this compound, starting from 4-formylbenzoic acid and piperidine. This method combines a reductive amination step with a subsequent reduction of the carboxylic acid.
Step 1: Synthesis of 4-(Piperidin-1-ylmethyl)benzoic acid
This step is a classic example of reductive amination, a cornerstone of amine synthesis. The reaction proceeds via the formation of an iminium ion from the aldehyde and the secondary amine (piperidine), which is then reduced by a suitable reducing agent. While various reducing agents can be employed, the Eschweiler-Clarke reaction offers a convenient one-pot procedure using formic acid and formaldehyde.[8][9][10][11][12]
Reaction Mechanism: Eschweiler-Clarke Reaction
The Eschweiler-Clarke reaction is a specific type of reductive amination where formaldehyde serves as the source of the methyl group, and formic acid acts as the reducing agent.[8][11] The reaction is particularly useful for the methylation of primary and secondary amines and proceeds without the formation of quaternary ammonium salts.[8][9]
Caption: Mechanism of the Eschweiler-Clarke Reaction.
Experimental Protocol: Synthesis of 4-(Piperidin-1-ylmethyl)benzoic acid
-
Reagents and Materials:
-
4-Formylbenzoic acid
-
Piperidine
-
Formic acid (88-98%)
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide
-
Ethanol
-
Ethyl acetate
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Buchner funnel and filter paper
-
pH paper
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-formylbenzoic acid (1 equivalent), piperidine (1.2 equivalents), and ethanol.
-
To this stirred suspension, slowly add formic acid (2.5 equivalents) followed by formaldehyde solution (2.5 equivalents).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the product as its hydrochloride salt.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
To obtain the free base, suspend the hydrochloride salt in water and neutralize with a solution of sodium hydroxide until the pH is approximately 7-8.
-
Collect the solid product by vacuum filtration, wash with water, and dry under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate.
-
Data Summary for Step 1
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) |
| 4-(Piperidin-1-ylmethyl)benzoic acid | C13H17NO2 | 219.28 | 75-85 | 210-215 |
Step 2: Reduction of 4-(Piperidin-1-ylmethyl)benzoic acid to this compound
The final step involves the reduction of the carboxylic acid group to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. The reaction should be carried out under anhydrous conditions as LiAlH4 reacts violently with water.
Experimental Protocol: Synthesis of this compound
-
Reagents and Materials:
-
4-(Piperidin-1-ylmethyl)benzoic acid
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (anhydrous)
-
Diethyl ether
-
Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
-
-
Procedure:
-
Set up a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Carefully add LiAlH4 (2-3 equivalents) to anhydrous THF in the flask and cool the suspension in an ice bath.
-
Dissolve 4-(Piperidin-1-ylmethyl)benzoic acid (1 equivalent) in anhydrous THF in a separate flask.
-
Slowly add the solution of the benzoic acid derivative to the stirred LiAlH4 suspension via a dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the complete consumption of the starting material.
-
Cool the reaction mixture again in an ice bath and cautiously quench the excess LiAlH4 by the dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Alternatively, a safer quenching procedure involves the slow addition of a saturated aqueous solution of sodium potassium tartrate.
-
Stir the resulting mixture vigorously for 1 hour, which should produce a granular precipitate.
-
Filter the solid and wash it thoroughly with THF or diethyl ether.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be purified by column chromatography on silica gel if necessary.
-
Data Summary for Step 2
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Physical State |
| This compound | C13H19NO | 205.30 | 80-90 | White to off-white solid |
Synthetic Workflow Visualization
Caption: Overall workflow for the synthesis of this compound.
Applications and Future Directions
The synthesized this compound and its derivatives serve as crucial building blocks for the development of novel therapeutic agents. The presence of the hydroxyl group provides a convenient handle for further functionalization, allowing for the creation of a diverse library of compounds for screening. Research has indicated that derivatives of this scaffold exhibit significant biological activities, including antibacterial and antifungal properties.[1][3] Further derivatization and structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for specific biological targets.
References
- Zafar, H., et al. (2023). DIPHENYL (PIPERIDIN-4-YL) METHANOL DERIVATIVES AS POTENTIAL CANDIDATES FOR ANTIFUNGAL AND ANTIBACTERIAL ACTIVITIES. Pakistan Journal of Pharmaceutical Sciences.
-
Wikipedia. Eschweiler–Clarke reaction. [Link]
-
NROChemistry. Eschweiler-Clarke Reaction. [Link]
- Google Patents. WO2013008242A1 - A process for the preparation of highly pure 4-(4-methyl piperazinomethyl) benzoic acid dihydrochloride.
- Manjunatha, H., et al. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Journal of the Chilean Chemical Society.
-
J&K Scientific LLC. Eschweiler-Clarke Reaction. [Link]
- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal.
- Google Patents. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.
- Wang, M., et al. (2023).
-
SynArchive. Eschweiler-Clarke Reaction. [Link]
-
PubChem. 4-(4-Methylpiperazin-1-yl)benzoic acid. [Link]
- Ghorab, M. M., et al. (2016). Convenient Synthesis and Biological Activity of 4-Aminomethylene 1-phenylpyrazolidine-3,5-diones. Journal of the Mexican Chemical Society.
- Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies.
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- 12. synarchive.com [synarchive.com]
Application Notes and Protocols: [4-(Piperidin-1-ylmethyl)phenyl]methanol as a Versatile Linker for PROTACs
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The architecture of a Proteolysis Targeting Chimera (PROTAC) is a triad of critical components: a ligand for the target protein of interest (POI), a recruiter for an E3 ubiquitin ligase, and a linker that tethers these two moieties. The linker is not merely a passive spacer but an active contributor to the PROTAC's efficacy, influencing its physicochemical properties, conformational dynamics, and the stability of the crucial ternary complex. This document provides a detailed guide to the application of [4-(Piperidin-1-ylmethyl)phenyl]methanol as a versatile and tunable linker in PROTAC design and synthesis. We will explore the rationale behind its use, its synthesis, methods for its incorporation into PROTACs, and protocols for the characterization of the resulting protein degraders.
Introduction: The Strategic Importance of Linker Design in PROTACs
PROTACs operate by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker's length, rigidity, and chemical composition are paramount in orchestrating this event.[1][2] A well-designed linker can:
-
Optimize Ternary Complex Formation: The linker must possess the appropriate length and flexibility to allow for the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex.
-
Enhance Solubility and Permeability: The physicochemical properties of the linker significantly impact the overall solubility and cell permeability of the PROTAC, which are critical for its bioavailability and efficacy.[3]
-
Impart Favorable Pharmacokinetic Properties: The metabolic stability of the linker can influence the half-life and overall pharmacokinetic profile of the PROTAC.
The this compound moiety offers a unique combination of a semi-rigid phenyl group and a basic piperidine ring, presenting a compelling scaffold for PROTAC linker design. The benzylic alcohol provides a convenient handle for further chemical modification and attachment to either the POI ligand or the E3 ligase recruiter.
Rationale for Employing this compound Linkers
The incorporation of a this compound-based linker in a PROTAC offers several strategic advantages:
-
Conformational Constraint: The rigid phenyl group provides a degree of conformational restriction to the linker, which can reduce the entropic penalty associated with ternary complex formation and potentially enhance binding affinity.[4][5]
-
Improved Solubility: The presence of the basic piperidine nitrogen can enhance the aqueous solubility of the PROTAC at physiological pH through protonation, a desirable feature for compounds that often possess high molecular weight and lipophilicity.[6]
-
Tunable Exit Vectors: The para-substitution pattern on the phenyl ring provides well-defined exit vectors for connecting to the two ligands, allowing for precise control over their relative orientation.
-
Synthetic Tractability: The synthesis of this linker and its derivatives is straightforward, allowing for the facile generation of a library of PROTACs with varying linker lengths and compositions.
-
Potential for Specific Interactions: The aromatic ring can engage in π-stacking interactions with residues on the surface of the target protein or the E3 ligase, potentially contributing to the stability of the ternary complex.[1][5]
Synthesis of the this compound Linker
The synthesis of this compound can be achieved through a straightforward reductive amination reaction.
Protocol 1: Synthesis of this compound
Materials:
-
4-Formylphenyl acetate
-
Piperidine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Lithium aluminum hydride (LAH) or other suitable reducing agent
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Reductive Amination.
-
Dissolve 4-formylphenyl acetate (1.0 eq) and piperidine (1.2 eq) in anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 4-(piperidin-1-ylmethyl)phenyl acetate.
-
-
Step 2: Deprotection/Reduction.
-
Dissolve the 4-(piperidin-1-ylmethyl)phenyl acetate from Step 1 in anhydrous THF and cool to 0 °C in an ice bath.
-
Slowly add a solution of lithium aluminum hydride (1.5 eq) in THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product can be further purified by column chromatography if necessary.
-
Incorporation of the Linker into a PROTAC Scaffold
The this compound linker can be incorporated into a PROTAC molecule using standard coupling chemistries. The hydroxyl group serves as a versatile handle for derivatization.
Protocol 2: General Strategy for PROTAC Synthesis
This protocol outlines a general strategy where the linker is first attached to the E3 ligase ligand, followed by conjugation to the POI ligand.
Diagram: PROTAC Synthesis Workflow
Caption: A generalized workflow for the synthesis of a PROTAC utilizing the this compound linker.
Step-by-Step Methodology:
-
Functionalization of the Linker:
-
The primary alcohol of this compound can be converted to a more versatile functional group for coupling. For example, it can be oxidized to a carboxylic acid for subsequent amide bond formation, or converted to an azide or alkyne for "click" chemistry.
-
-
Coupling to the E3 Ligase Ligand:
-
The functionalized linker is then coupled to the E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a VHL ligand).
-
For Amide Coupling: If the linker has a terminal carboxylic acid and the E3 ligase ligand has an available amine, standard peptide coupling reagents such as HATU or HBTU can be used.
-
For Click Chemistry: If the linker possesses an azide and the E3 ligase ligand has a terminal alkyne (or vice versa), a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can be employed for a highly efficient and specific conjugation.
-
-
Coupling to the POI Ligand:
-
The resulting linker-E3 ligase ligand conjugate is then coupled to the POI ligand. The POI ligand must have a suitable functional group for this reaction.
-
The choice of coupling chemistry will depend on the functional groups present on both the linker-E3 ligase conjugate and the POI ligand.
-
Characterization of the Final PROTAC
Once synthesized, the final PROTAC molecule must be thoroughly characterized to confirm its identity, purity, and biological activity.
Table 1: Key Characterization Techniques
| Technique | Purpose |
| NMR Spectroscopy (¹H, ¹³C) | To confirm the chemical structure of the synthesized PROTAC. |
| Mass Spectrometry (HRMS) | To determine the exact mass of the PROTAC and confirm its molecular formula. |
| HPLC/UPLC | To assess the purity of the final compound. |
| Western Blotting | To measure the dose-dependent degradation of the target protein in cells treated with the PROTAC. |
| DC₅₀ and Dₘₐₓ Determination | To quantify the potency (DC₅₀) and maximal degradation (Dₘₐₓ) of the PROTAC. |
| Cell Viability Assays (e.g., MTT, CellTiter-Glo) | To evaluate the cytotoxicity of the PROTAC. |
Protocol 3: Western Blot for Target Protein Degradation
Materials:
-
Cell line expressing the target protein
-
PROTAC stock solution (e.g., in DMSO)
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
-
Diagram: PROTAC-Mediated Protein Degradation Pathway
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
The this compound linker represents a valuable building block in the medicinal chemist's toolbox for the rational design of PROTACs. Its inherent structural features provide a balance of rigidity and solubility, while its synthetic accessibility allows for the systematic optimization of linker properties. The protocols outlined in this guide provide a framework for the synthesis, incorporation, and characterization of PROTACs utilizing this versatile linker, enabling researchers to explore its potential in the development of novel protein degraders.
References
-
ResearchGate. PROTACs with aromatic linkers. The benzyl linker in 53 provided... | Download Scientific Diagram. [Link]
-
National Center for Biotechnology Information. Current strategies for the design of PROTAC linkers: a critical review. [Link]
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Royal Society of Chemistry. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? [Link]
-
ResearchGate. (PDF) Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs). [Link]
-
Open Exploration Publishing. Novel approaches for the rational design of PROTAC linkers. [Link]
-
Semantic Scholar. Design, Synthesis, and Evaluation of Trivalent PROTACs Having a Functionalization Site with Controlled Orientation. [Link]
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ResearchGate. Structure of diphenyl(piperidine-4-yl)methanol derivative. [Link]
-
Usiena air. Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. [Link]
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Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]
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The Versatile Scaffold: Application Notes on [4-(Piperidin-1-ylmethyl)phenyl]methanol in Medicinal Chemistry
Introduction: The Privileged Piperidine Motif in Drug Discovery
The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of approved pharmaceutical agents.[1][2] This six-membered nitrogenous heterocycle offers a unique combination of synthetic tractability, favorable physicochemical properties, and conformational rigidity that allows for the precise spatial orientation of substituents. These attributes are critical for optimizing interactions with biological targets, thereby enhancing potency and selectivity.[3][4]
This application note focuses on a specific, yet broadly applicable building block: [4-(Piperidin-1-ylmethyl)phenyl]methanol . This compound cleverly combines the piperidine moiety with a phenylmethanol group via a methylene linker. This arrangement provides medicinal chemists with a versatile template to explore structure-activity relationships (SAR) in various therapeutic areas. The benzylic alcohol can act as a hydrogen bond donor or acceptor, or serve as a handle for further functionalization, while the piperidine nitrogen provides a basic center that can be crucial for receptor binding and can influence pharmacokinetic properties.[5] This document will provide an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, applications, and key experimental considerations when utilizing this valuable scaffold.
Synthetic Protocol: Accessing the this compound Scaffold
A common and efficient method for the synthesis of this compound is through the reductive amination of 4-(hydroxymethyl)benzaldehyde with piperidine. This reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ to the desired amine.
Protocol: Synthesis via Reductive Amination
Objective: To synthesize this compound from 4-(hydroxymethyl)benzaldehyde and piperidine.
Materials:
-
4-(hydroxymethyl)benzaldehyde
-
Piperidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Methanol (for NaBH₄ reduction)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 4-(hydroxymethyl)benzaldehyde (1.0 eq). Dissolve the aldehyde in an appropriate solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Addition: Add piperidine (1.1 eq) to the solution at room temperature. Stir the mixture for 20-30 minutes to allow for the formation of the iminium ion intermediate.
-
Reductant Addition: In a single portion, add the reducing agent. Sodium triacetoxyborohydride (1.5 eq) is a mild and selective choice for this transformation. Alternatively, sodium borohydride (1.5 eq) can be used, often with the addition of a protic solvent like methanol to modulate its reactivity.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Final Product: The crude product can be purified by flash column chromatography on silica gel to yield this compound as a pure solid or oil.
Safety Precautions:
-
Perform all operations in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium triacetoxyborohydride and sodium borohydride are moisture-sensitive and can release flammable hydrogen gas upon contact with water or acidic solutions. Handle with care.
Applications in Medicinal Chemistry
The this compound scaffold is a versatile building block that has been incorporated into a variety of biologically active molecules. Its utility stems from its ability to present key pharmacophoric elements in a defined spatial arrangement.
Opioid Receptor Modulation
The 4-phenylpiperidine core is a well-established pharmacophore in the design of opioid receptor ligands.[6][7] The phenyl ring and the piperidine nitrogen are crucial for binding to opioid receptors. The this compound scaffold can be seen as a variation of this theme, where the piperidin-1-ylmethyl group can influence selectivity and potency.
Causality of Experimental Choices: In the design of opioid receptor modulators, the substitution pattern on the phenyl ring and the nature of the substituent on the piperidine nitrogen are critical for determining the affinity and efficacy (agonist vs. antagonist) at the µ (mu), δ (delta), and κ (kappa) opioid receptors.[5] The benzylic alcohol of the topic compound can engage in hydrogen bonding interactions within the receptor binding pocket, potentially enhancing affinity.
Neurokinin-1 (NK1) Receptor Antagonism
NK1 receptor antagonists have therapeutic potential in the treatment of chemotherapy-induced nausea and vomiting, depression, and pain.[8][9] Many potent NK1 antagonists feature a piperidine ring, which often serves to orient a key aromatic group towards the receptor. The this compound moiety can be incorporated into NK1 antagonist designs to probe key interactions within the receptor.
Structure-Activity Relationship Insights: SAR studies on piperidine-based NK1 antagonists have shown that the nature and substitution of the aromatic ring, as well as the substituents on the piperidine nitrogen, are critical for high-affinity binding. The phenylmethanol portion of the scaffold can be further elaborated to optimize these interactions.
Kinase Inhibition
The piperidine ring is a common feature in many kinase inhibitors, where it can act as a linker or a scaffold to position key binding elements within the ATP-binding site of the kinase.[10][11][12] The this compound scaffold can be utilized in the design of inhibitors for various kinases implicated in cancer and other diseases.
Design Strategy: The phenyl ring can be functionalized to interact with the hinge region of the kinase, while the piperidine moiety can extend into the solvent-exposed region, providing a point for modification to improve solubility and pharmacokinetic properties. The benzylic alcohol can also form hydrogen bonds with residues in the active site.
Quantitative Data Summary
The following table summarizes representative biological data for compounds containing piperidine scaffolds, illustrating their potency in various biological systems. While not all compounds contain the exact this compound moiety, they highlight the potential of this structural class.
| Compound Class | Target | Assay | Potency | Reference |
| Opioid Agonist | µ-Opioid Receptor | Ki | 0.0034 nM | [13] |
| Opioid Agonist | µ-Opioid Receptor | EC50 | 0.68 nM | [13] |
| NK1 Antagonist | hNK1 Receptor | IC50 | 0.95 nM | |
| Kinase Inhibitor | ABL Kinase | IC50 | 46 nM | [4] |
| Kinase Inhibitor | c-KIT Kinase | IC50 | 75 nM | [4] |
Visualizing Experimental Workflows and Pathways
Synthetic Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
Conceptual Drug Discovery Pathway
This diagram outlines the logical progression of utilizing the scaffold in a drug discovery program.
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Application Notes & Protocols: Evaluating [4-(Piperidin-1-ylmethyl)phenyl]methanol for CNS Drug Development
Abstract
The development of novel therapeutics for Central Nervous System (CNS) disorders remains a formidable challenge, primarily due to the restrictive nature of the blood-brain barrier (BBB) and the complexity of neuronal circuits.[1][2] This document provides a comprehensive guide for the initial evaluation of [4-(Piperidin-1-ylmethyl)phenyl]methanol, a compound with structural motifs suggestive of potential CNS activity, as a candidate for CNS drug development. We present a structured, multi-tiered approach, commencing with fundamental in silico and in vitro characterization and progressing to essential in vivo validation. The protocols detailed herein are designed to be self-validating, providing researchers with a robust framework for assessing the CNS therapeutic potential of this and other novel chemical entities.
Introduction: The Rationale for Investigating this compound
The piperidine moiety is a common scaffold in many CNS-active drugs, valued for its ability to interact with various neurotransmitter receptors and transporters. Its presence in this compound, coupled with a phenylmethanol group that can influence solubility and potential hydrogen bonding, makes this compound an intriguing candidate for neurological drug discovery. However, a lack of published data on its biological activity necessitates a systematic and rigorous evaluation to determine its potential. This guide outlines a logical workflow for the characterization of this molecule, from initial BBB permeability screening to preliminary efficacy assessments in established preclinical models.
Tier 1: Foundational In Vitro & In Silico Profiling
The initial phase of evaluation focuses on high-throughput screening methods to predict and assess the fundamental properties of this compound that are critical for a CNS drug candidate.[3]
In Silico Prediction of Physicochemical Properties and BBB Permeability
Before commencing wet-lab experiments, computational modeling can provide valuable insights into the drug-like properties of this compound.
Protocol 1: In Silico Analysis
-
Molecular Descriptors: Calculate key physicochemical properties such as molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.
-
BBB Prediction: Employ established computational models (e.g., SwissADME, pkCSM) to predict BBB permeability and potential for P-glycoprotein (Pgp) efflux.[1]
-
Data Interpretation: Analyze the predicted data against established criteria for CNS drug candidates (e.g., "Lipinski's Rule of Five").
In Vitro Blood-Brain Barrier Permeability Assessment
In vitro models are crucial for the initial screening of a compound's ability to cross the BBB.[2][4][5]
The PAMPA-BBB assay is a high-throughput method for predicting passive diffusion across the BBB.[1][3]
Protocol 2: PAMPA-BBB Assay
-
Preparation: Prepare a solution of this compound in a suitable buffer.
-
Assay Plate Setup: Use a 96-well PAMPA plate with a filter membrane coated with a brain lipid mixture.
-
Incubation: Add the compound solution to the donor wells and a buffer to the acceptor wells. Incubate for a specified period (e.g., 4-18 hours).
-
Quantification: Measure the concentration of the compound in both donor and acceptor wells using LC-MS/MS.
-
Permeability Calculation: Calculate the permeability coefficient (Pe) and compare it to known CNS-penetrant and non-penetrant control compounds.
For a more biologically relevant assessment, a transwell assay using brain microvascular endothelial cells (BMECs) is recommended.[2]
Protocol 3: Transwell Assay
-
Cell Culture: Culture a monolayer of human or rat BMECs on a porous membrane in a transwell insert. Co-culture with astrocytes and pericytes can enhance barrier properties.[6]
-
Barrier Integrity: Monitor the integrity of the cell monolayer by measuring Transendothelial Electrical Resistance (TEER).[2]
-
Compound Application: Once a stable TEER is achieved, add this compound to the apical (blood side) chamber.
-
Sampling: At various time points, collect samples from the basolateral (brain side) chamber.
-
Analysis: Quantify the compound concentration by LC-MS/MS to determine the apparent permeability coefficient (Papp).
Initial Cytotoxicity Assessment
It is essential to determine the potential neurotoxicity of the compound early in the screening process.
Protocol 4: Neuronal Viability Assay
-
Cell Culture: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 24-48 hours.
-
Viability Measurement: Assess cell viability using a standard method such as the MTT or PrestoBlue assay.
-
Data Analysis: Calculate the CC50 (50% cytotoxic concentration) to establish a preliminary therapeutic window.
Tier 2: Target Engagement and Functional Activity
Following confirmation of favorable physicochemical properties and BBB permeability, the next stage is to investigate the compound's interaction with potential CNS targets and its functional effects.
Receptor Binding Assays
Radioligand binding assays are a powerful tool for determining the affinity of a compound for a wide range of CNS receptors.[7][8]
Protocol 5: Neuroreceptor Binding Panel
-
Target Selection: Screen this compound against a broad panel of CNS receptors, including dopaminergic, serotonergic, adrenergic, histaminergic, and muscarinic receptors.[9]
-
Assay Principle: The assay measures the displacement of a specific radioligand from its receptor by the test compound.
-
Data Acquisition: Generate concentration-response curves to determine the inhibition constant (Ki) for each receptor.
-
Interpretation: A lower Ki value indicates a higher binding affinity. This profile will help to identify the primary molecular targets of the compound.
Phenotypic Screening in Neuronal Cultures
Phenotypic screening can reveal the functional consequences of compound activity on neuronal networks.[10]
Protocol 6: Microelectrode Array (MEA) Assay
-
Neuronal Culture on MEA: Culture primary cortical or hippocampal neurons on MEA plates.
-
Baseline Activity Recording: Once the neuronal network is mature, record spontaneous electrical activity (spikes and bursts).
-
Compound Application: Apply this compound and record changes in network activity.
-
Data Analysis: Analyze parameters such as mean firing rate, burst frequency, and network synchrony to identify potential pro-convulsant, depressant, or other modulatory effects.
Tier 3: In Vivo Pharmacokinetics and Preliminary Efficacy
Promising candidates from in vitro studies should be advanced to in vivo models to assess their pharmacokinetic profile and preliminary efficacy in relevant disease models.[11][12]
In Vivo Blood-Brain Barrier Penetration
The in vivo brain-to-plasma (B/P) ratio is the gold standard for measuring the extent of brain penetration.[1]
Protocol 7: Brain-to-Plasma Ratio Determination
-
Animal Dosing: Administer this compound to rodents (e.g., mice or rats) via a relevant route (e.g., intravenous or oral).
-
Sample Collection: At various time points, collect blood and brain tissue.
-
Sample Processing: Process plasma and brain homogenates.
-
Quantification: Measure the concentration of the compound in both plasma and brain samples using LC-MS/MS.
-
Ratio Calculation: Calculate the B/P ratio at each time point to determine the extent and rate of brain penetration.
Preliminary Efficacy in Animal Models
Based on the receptor binding profile and functional data, select an appropriate in vivo model of a CNS disorder for a preliminary efficacy study.
Protocol 8: Behavioral and Motor Function Assessment
-
Model Selection: Choose a relevant animal model (e.g., MPTP-induced model for Parkinson's disease, scopolamine-induced amnesia for cognitive dysfunction).[11][12]
-
Dosing Regimen: Administer the compound according to a defined dosing schedule.
-
Behavioral Testing: Conduct a battery of behavioral tests to assess relevant endpoints. Examples include:
-
Rotarod Test: for motor coordination.
-
Open Field Test: for locomotor activity and anxiety-like behavior.
-
Morris Water Maze: for learning and memory.
-
-
Data Analysis: Compare the performance of the compound-treated group to vehicle-treated and positive control groups.
Data Presentation and Visualization
Quantitative Data Summary
| Parameter | Assay | Result | Interpretation |
| Predicted BBB Permeability | In Silico Modeling | (e.g., +/-, Pgp substrate) | Initial indication of CNS penetration potential |
| Permeability (Pe) | PAMPA-BBB | (Value in cm/s) | Assessment of passive diffusion across the BBB |
| Apparent Permeability (Papp) | Transwell Assay | (Value in cm/s) | Biologically relevant measure of BBB transport |
| Neurotoxicity (CC50) | Neuronal Viability Assay | (Value in µM) | Defines the concentration range for further studies |
| Receptor Affinity (Ki) | Receptor Binding Panel | (Values in nM or µM) | Identifies primary molecular targets |
| Brain-to-Plasma Ratio | In Vivo PK Study | (Ratio at Tmax) | Confirms in vivo CNS penetration |
Experimental and Logical Workflows
Caption: CNS drug discovery workflow for a novel compound.
Conclusion
The successful development of a CNS therapeutic requires a methodical and evidence-based approach. The application notes and protocols outlined in this guide provide a comprehensive framework for the initial evaluation of this compound. By systematically assessing its physicochemical properties, blood-brain barrier permeability, target engagement, functional activity, and in vivo pharmacokinetics, researchers can make informed decisions about the potential of this compound as a lead candidate for further development. This tiered approach ensures that resources are focused on compounds with the highest probability of success in addressing the significant unmet needs in the treatment of CNS disorders.
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Tallman, J. F. (2017). Receptor Binding Assays and Drug Discovery. The Journal of pharmacology and experimental therapeutics, 363(1), 1–6. [Link]
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Introduction: The Critical Role of Linkers in Targeted Protein Degradation
An In-Depth Technical Guide to the Application of [4-(Piperidin-1-ylmethyl)phenyl]methanol in the Synthesis and Evaluation of Proteolysis Targeting Chimeras (PROTACs)
Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, shifting the paradigm from occupancy-driven inhibition to event-driven, catalytic elimination of disease-causing proteins.[1] These heterobifunctional molecules operate by hijacking the cell's intrinsic ubiquitin-proteasome system (UPS).[2] A PROTAC consists of three essential components: a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two moieties.[1] This architecture facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the poly-ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[2]
While the ligands determine specificity, the linker is a critical determinant of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[3] The linker's length, rigidity, and chemical composition must be empirically optimized for each POI and E3 ligase pair.[4] Saturated heterocyclic rings, such as piperidine, are increasingly incorporated into linkers to impart conformational rigidity.[5][6] This rigidity can pre-organize the PROTAC into a conformation favorable for stable ternary complex formation, which is essential for efficient protein degradation.[5] Furthermore, the piperidine motif can enhance metabolic stability, a crucial aspect of drug development.[6][7]
This guide provides a detailed experimental protocol for the use of This compound , a versatile building block for the synthesis of rigid linkers in PROTAC development. We will detail its incorporation into a representative PROTAC, "PROTAC-BTK-1," targeting Bruton's tyrosine kinase (BTK), and provide comprehensive protocols for its biological evaluation.
Compound Profile: this compound
This bifunctional molecule serves as an excellent starting point for linker synthesis, featuring a nucleophilic piperidine nitrogen and a primary alcohol that can be readily functionalized.
Table 1: Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [8] |
| CAS Number | 91271-62-4 | [8] |
| Molecular Formula | C₁₃H₁₉NO | [8] |
| Molecular Weight | 205.30 g/mol | [8] |
| Appearance | White to off-white powder/solid | [9] |
Safety and Handling
This compound is classified as a hazardous chemical that causes severe skin burns and eye damage.[8][10] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (inspect before use), and safety glasses or a face shield.[10]
-
Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[11]
-
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[12]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area (recommended 2-8°C).[1]
-
Disposal: Dispose of contaminated materials and the chemical in accordance with local, state, and federal regulations.[12]
Part 1: Synthesis of a Representative PROTAC (PROTAC-BTK-1)
This section details the synthesis of a hypothetical PROTAC, PROTAC-BTK-1 , which targets Bruton's tyrosine kinase (BTK) for degradation by the Cereblon (CRBN) E3 ligase. This protocol illustrates how to incorporate this compound as a core linker component. The synthesis involves functionalizing the alcohol, coupling it to the CRBN ligand (Pomalidomide), and finally attaching the BTK-binding warhead (Ibrutinib analogue).
Overall Synthetic Workflow
The multi-step synthesis is designed to first build the linker-E3 ligand conjugate and then couple it with the POI ligand.
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Application Notes & Protocols: Characterizing [4-(Piperidin-1-ylmethyl)phenyl]methanol in Receptor Agonist/Antagonist Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the pharmacological characterization of the novel compound, [4-(Piperidin-1-ylmethyl)phenyl]methanol. Given its structural motifs, specifically the substituted piperidine core, this compound presents as a candidate ligand for sigma receptors. The sigma-1 (S1R) and sigma-2 (S2R) receptors are unique, non-opioid intracellular chaperone proteins implicated in a vast array of cellular functions and pathological states, particularly in neurodegenerative diseases, psychiatric disorders, and oncology.[1][2][3] This guide outlines a strategic, multi-phase experimental workflow, from initial binding affinity determination to functional activity profiling, designed to elucidate the compound's potential as a sigma receptor agonist or antagonist.
Introduction: The Rationale for Investigating this compound at Sigma Receptors
The compound this compound features a core structure common to many pharmacologically active agents. The piperidine moiety is a privileged scaffold in medicinal chemistry, known for its presence in numerous CNS-active drugs. While public domain data on this specific molecule's biological targets is sparse, its structure bears resemblance to established sigma receptor ligands.
Sigma receptors are ligand-operated chaperone proteins primarily located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM).[4][5] They are not classical G-protein coupled or ionotropic receptors but instead modulate the function of "client" proteins, including ion channels and other receptors, through direct protein-protein interactions.[6][7]
-
Sigma-1 Receptor (S1R): S1R activation by agonists is broadly neuroprotective, promoting cell survival by modulating calcium homeostasis, reducing ER stress, and enhancing neurotrophic signaling.[2][4]
-
Sigma-2 Receptor (S2R): S2R (now identified as TMEM97) is highly expressed in proliferating tumor cells and is a target for anti-cancer therapies.[8][9] S2R agonists typically induce apoptosis, while antagonists can be neuroprotective.[10]
This guide provides the foundational protocols to determine if this compound binds to these receptors and to characterize the nature of that interaction.
Compound Profile and Handling
| Property | Details | Source/Notes |
| IUPAC Name | This compound | - |
| CAS Number | 91271-62-4 | [11] |
| Molecular Formula | C₁₃H₁₉NO | [11] |
| Molecular Weight | 205.30 g/mol | [11] |
| Appearance | Light yellow solid | [11] |
| Solubility | Expected to be soluble in DMSO and Methanol. Empirically determine for stock solutions. | General chemical knowledge. |
| Storage | Store at 2-8°C, desiccated, protected from light. Prepare stock solutions fresh or store at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. | Standard laboratory practice. |
Protocol for Stock Solution Preparation (10 mM):
-
Accurately weigh 2.05 mg of this compound.
-
Dissolve the compound in 1.0 mL of 100% DMSO.
-
Vortex thoroughly until fully dissolved.
-
Aliquot into smaller volumes (e.g., 50 µL) and store at -20°C. Before use, thaw an aliquot and perform serial dilutions in the appropriate assay buffer. Note: Final DMSO concentration in assays should typically be ≤0.5% to avoid vehicle effects.
Phase 1: Receptor Binding Affinity Determination
The initial step is to ascertain if the compound binds to sigma receptors and with what affinity. This is achieved through competitive radioligand binding assays, which measure the ability of the test compound to displace a known high-affinity radiolabeled ligand from the receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: S1R modulation of ER-to-cytosol calcium flux.
Protocol 4.1: Calcium Flux Assay for S1R Functional Activity
This protocol uses a fluorescent calcium indicator (e.g., Fluo-4 AM) to measure changes in intracellular calcium concentration in real-time.
-
Cell Culture: Plate cells expressing S1R (e.g., SH-SY5Y neuroblastoma or CHO-S1R) in a 96-well black, clear-bottom plate and grow to ~90% confluency.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Remove culture medium from cells, wash once with HBSS.
-
Add 100 µL of loading buffer to each well and incubate for 45-60 minutes at 37°C.
-
-
Washing: Remove the loading buffer and wash cells 2-3 times with HBSS to remove extracellular dye. Add 100 µL of HBSS to each well.
-
Assay Procedure (using a FLIPR or similar instrument):
-
Agonist Mode:
-
Acquire a stable baseline fluorescence reading for ~20 seconds.
-
Add varying concentrations of this compound.
-
Continue reading fluorescence for an additional 2-3 minutes. An increase in fluorescence indicates agonist activity. Include a known S1R agonist (e.g., PRE-084) as a positive control.
-
-
Antagonist Mode:
-
Acquire a stable baseline.
-
Pre-incubate the cells with varying concentrations of this compound for 15-20 minutes.
-
Add a known S1R agonist (e.g., PRE-084) at its EC₈₀ concentration.
-
Continue reading fluorescence. A reduction in the agonist-induced signal indicates antagonist activity. Include a known S1R antagonist (e.g., NE-100) as a positive control.
-
-
-
Data Analysis:
-
Agonist: Calculate the peak fluorescence response over baseline. Plot the response against the log concentration of the compound to determine the EC₅₀ and Emax.
-
Antagonist: Calculate the inhibition of the agonist response. Plot the percent inhibition against the log concentration of the compound to determine the IC₅₀.
-
Data Presentation: Functional Activity
| Assay Mode | Compound | Parameter | Value [Hypothetical Data] |
| Agonist | [4-(...)]methanol | EC₅₀ (nM) | >10,000 (No activity) |
| Agonist | PRE-084 (Control) | EC₅₀ (nM) | 60 |
| Antagonist | [4-(...)]methanol | IC₅₀ (nM) | 150 |
| Antagonist | NE-100 (Control) | IC₅₀ (nM) | 35 |
This hypothetical data, combined with the binding data, suggests that this compound is a selective Sigma-1 receptor antagonist.
Conclusion and Future Directions
This guide provides a systematic framework for the initial pharmacological profiling of this compound. By following these protocols, a researcher can determine the compound's binding affinity and functional activity at sigma-1 and sigma-2 receptors. Based on the hypothetical data presented, the compound emerges as a moderately potent and selective S1R antagonist.
Next Steps in Characterization:
-
Selectivity Profiling: Screen the compound against a broad panel of other CNS receptors (e.g., opioid, dopamine, serotonin) to confirm its selectivity for S1R.
-
In Vitro Disease Models: Evaluate the compound's efficacy in cell-based models relevant to S1R pharmacology, such as models of neuroprotection or neuroinflammation. [5]* In Vivo Studies: If in vitro data is promising, proceed to pharmacokinetic (PK) studies to assess bioavailability and brain penetration, followed by efficacy studies in animal models of pain, depression, or neurodegeneration. [7]
References
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Peviani, M., et al. (2014). The sigma-1 receptor as a new therapeutic target in amyotrophic lateral sclerosis. Frontiers in Cellular Neuroscience. [Link]
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Wang, J., et al. (2021). Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases. Frontiers in Cellular Neuroscience. [Link]
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Kourrich, S., et al. (2021). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience. [Link]
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Al-Ghananeem, A. M., et al. (2025). Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. ACS Pharmacology & Translational Science. [Link]
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Su, T. P., et al. (2010). The pharmacology of sigma-1 receptors. PubMed Central. [Link]
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Nguyen, L., et al. (2015). Role of sigma-1 Receptors in Neurodegenerative Diseases. Journal of Pharmacological Sciences. [Link]
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Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics. [Link]
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Jackson, M. B. (2018). The Pharmacology of the Sigma-1 Receptor. ResearchGate. [Link]
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Ishikawa, M., & Hashimoto, K. (2010). Sigma-1 receptor agonists as therapeutic drugs for cognitive impairment in neuropsychiatric diseases. European Journal of Pharmacology. [Link]
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ResearchGate. (n.d.). The list of Sigma-1 receptor agonists and antagonists. ResearchGate. [Link]
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Wikipedia. (n.d.). Sigma-2 receptor. Wikipedia. [Link]
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Zeng, C., et al. (2020). Pharmacological characterization of sigma-2 receptor ligand-induced metabolic stimulation in human SK-N-SH neuroblastoma cells. AACR Journals. [Link]
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Guo, L., & Zhen, X. (2015). Sigma-2 Receptor as a Potential Drug Target. ResearchGate. [Link]
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Weng, T. Y., et al. (2022). Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. MDPI. [Link]
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Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of... a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics. [Link]
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Sun, H., et al. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Journal of East China University of Science and Technology (Natural Science Edition). [Link]
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Balasubramanian, S., et al. (2012). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research. [Link]
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Kalkhambkar, R. G., et al. (2024). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Journal of the Iranian Chemical Society. [Link]
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Rhenium Bio Science. (n.d.). This compound, 95%. Rhenium Bio Science. [Link]
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Ananthan, S., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist... Journal of Medicinal Chemistry. [Link]
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Kumar, D., et al. (2023). Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives... PubMed Central. [Link]
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National Institute on Drug Abuse. (n.d.). Selective Opioid Antagonists as Medications for Drug Abuse. Grantome. [Link]
-
Sabbatino, F., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives... Usiena AIR. [Link]
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U.S. National Library of Medicine. (n.d.). Discovery of a potent M5 antagonist with improved clearance profile. Part 1: Piperidine amide-based antagonists. NIH. [Link]
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Degreve, M., et al. (2009). Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists... PubMed. [Link]
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Analytical methods for [4-(Piperidin-1-ylmethyl)phenyl]methanol quantification
An Application Guide for the Quantitative Analysis of [4-(Piperidin-1-ylmethyl)phenyl]methanol
Abstract
This comprehensive application note provides detailed methodologies for the accurate and robust quantification of this compound, a key intermediate in pharmaceutical synthesis. Recognizing the critical need for precise analytical control in drug development, this guide presents two primary analytical frameworks: a widely applicable Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method for routine quality control, and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis and complex matrix applications. Furthermore, this document outlines a systematic approach to performing forced degradation studies, essential for developing a stability-indicating method in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3] The protocols herein are designed for immediate implementation by researchers, analytical scientists, and quality assurance professionals in the pharmaceutical industry.
Introduction and Analyte Overview
This compound is a substituted aromatic alcohol containing a piperidine moiety. Its structural features make it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, validated analytical methods for its quantification are indispensable for raw material testing, in-process control, and final product release.
The development of a robust analytical method requires a thorough understanding of the analyte's physicochemical properties and potential degradation pathways. This guide provides the foundational knowledge and step-by-step protocols to establish reliable analytical control over this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | This compound | - |
| Synonyms | {4-[(piperidin-1-yl)methyl]phenyl}methanol | [4] |
| CAS Number | 1955531-63-1 (for hydrochloride salt) | [4] |
| Molecular Formula | C₁₃H₁₉NO | Inferred |
| Molecular Weight | 205.30 g/mol | Inferred |
| Appearance | Typically a solid or powder | |
| Boiling Point | ~332°C at 760 mmHg (Predicted for a similar isomer) | [5] |
| Flash Point | ~130.8°C (Predicted for a similar isomer) | [5] |
| Density | ~1.068 g/cm³ (Predicted for a similar isomer) | [5] |
Core Analytical Strategy: A Multi-Tiered Approach
The quantification of a pharmaceutical intermediate like this compound necessitates a flexible analytical strategy. No single method is optimal for all applications. This guide details two complementary high-performance liquid chromatography (HPLC) based methods.
-
RP-HPLC with UV Detection: This is the workhorse method for routine quality control. It offers an excellent balance of performance, cost-effectiveness, and ruggedness. The presence of the phenyl group in the analyte ensures strong chromophoric activity, making UV detection highly suitable.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides unparalleled sensitivity and selectivity.[6] It is the method of choice for quantifying trace-level impurities, analyzing samples in complex biological matrices (e.g., for pharmacokinetic studies), and for the structural elucidation of unknown degradation products.[7][8]
Caption: High-level workflow for selecting and validating an analytical method.
Application Protocol: RP-HPLC-UV for Routine Quantification
This protocol describes a stability-indicating RP-HPLC method suitable for determining the purity of this compound in bulk substance and for monitoring its stability.
Principle
The method utilizes reversed-phase chromatography, where the analyte is separated on a non-polar stationary phase (C18) using a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Quantification is achieved by measuring the absorbance of the analyte using a UV detector and comparing the peak area to that of a reference standard.
Experimental Protocol
Caption: Experimental workflow for the RP-HPLC-UV method.
A. Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 99.0%)
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)
-
Reagents: Formic Acid (LC Grade), Purified Water (18.2 MΩ·cm)
-
Diluent: 50:50 (v/v) Acetonitrile:Water
B. Instrumentation & Conditions
-
System: HPLC or UPLC system with a Photodiode Array (PDA) or UV-Vis Detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A similar C18 column is a common choice for related compounds.[9]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm (or optimal wavelength determined by UV scan)
-
Injection Volume: 10 µL
C. Solution Preparation
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh about 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 5, 25, 50, 100, 150, 200 µg/mL) by serially diluting the Standard Stock Solution with the diluent.
D. Data Analysis and Validation
-
System Suitability: Before analysis, inject the 100 µg/mL standard six times. The relative standard deviation (RSD) for peak area and retention time should be ≤ 2.0%.
-
Linearity: Plot the peak area versus the concentration of the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.
-
Quantification: Calculate the concentration of the analyte in the sample solution using the linear regression equation derived from the calibration curve.
Application Protocol: LC-MS/MS for High-Sensitivity Quantification
This protocol is optimized for the selective and sensitive quantification of this compound, making it ideal for bioanalytical applications or trace impurity analysis.
Principle
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[6] The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization - ESI), and the specific precursor ion is selected. This ion is fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and enhances specificity.
Experimental Protocol
A. Materials and Reagents
-
Same as HPLC-UV method, but using LC-MS grade solvents and reagents is mandatory.
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., d4-[4-(Piperidin-1-ylmethyl)phenyl]methanol) is highly recommended for best precision. If unavailable, a structurally similar compound can be used.
B. Instrumentation & Conditions
-
System: LC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program: A faster gradient can often be used due to the specificity of MS detection.
-
0-0.5 min: 5% B
-
0.5-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
C. Mass Spectrometer Parameters
-
Ionization Mode: ESI, Positive
-
MRM Transitions (Hypothetical): These must be optimized experimentally by infusing a standard solution.
-
Analyte: Q1: 206.2 m/z → Q3: 188.2 m/z (Loss of H₂O), 108.1 m/z (Piperidine fragment)
-
Internal Standard (d4-analyte): Q1: 210.2 m/z → Q3: 190.2 m/z
-
-
Key MS Parameters: Optimize Capillary Voltage, Nebulizer Gas, Drying Gas Flow, and Collision Energy for maximum signal intensity.
D. Solution Preparation
-
Stock Solutions (1.0 mg/mL): Prepare separate stock solutions for the analyte and the Internal Standard in methanol.
-
Working Solutions: Prepare intermediate dilutions from the stock solutions.
-
Calibration Standards: Prepare calibration standards in the appropriate matrix (e.g., blank plasma or diluent) to cover the desired concentration range (e.g., 0.1 - 500 ng/mL). Spike each standard with the IS at a constant concentration (e.g., 50 ng/mL).
-
Sample Preparation: Prepare the unknown sample in the same matrix and spike with the IS at the same concentration as the calibration standards.[6]
Stability-Indicating Method Development: Forced Degradation
Forced degradation studies are essential to demonstrate that the analytical method is specific and "stability-indicating," meaning it can unambiguously separate the intact drug from its degradation products.[2][3] This ensures that a decrease in the main peak area corresponds to actual degradation and not analytical variability. These studies are mandated by regulatory bodies like the ICH.[1][2]
Caption: Workflow for conducting forced degradation studies.
Protocol for Stress Studies
For each condition, a solution of this compound (e.g., 1 mg/mL) is prepared. The goal is to achieve 5-20% degradation of the active substance.[3]
-
Acid Hydrolysis: Mix the analyte solution with 0.1 M HCl. Keep at 60°C and sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples with 0.1 M NaOH before injection.
-
Alkaline Hydrolysis: Mix the analyte solution with 0.1 M NaOH. Keep at 60°C and sample at time points. Neutralize with 0.1 M HCl before injection.[10]
-
Oxidative Degradation: Mix the analyte solution with 3% H₂O₂. Keep at room temperature, protected from light, and sample at time points.[10]
-
Thermal Degradation: Expose both solid powder and a solution of the analyte to dry heat (e.g., 80°C) for a defined period (e.g., 48 hours).
-
Photolytic Degradation: Expose the solid powder and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.[2]
Evaluation
Analyze all stressed samples using the validated HPLC-UV method.
-
Specificity: Check for the resolution between the parent peak and any degradation product peaks. The peak purity of the parent peak should be assessed using a PDA detector.
-
Mass Balance: The sum of the assay of the parent compound and the percentage of all degradation products should be close to 100%, demonstrating that all significant degradants are detected.
Method Validation Summary
All analytical methods must be validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[9]
Table 2: Typical Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). | Peak is well-resolved from others; Peak purity index > 0.995. |
| Linearity | Ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | For assay: 80% to 120% of the test concentration. |
| Accuracy | The closeness of test results to the true value. | % Recovery between 98.0% and 102.0%. |
| Precision | The degree of scatter between a series of measurements. Assessed at repeatability (intra-day) and intermediate precision (inter-day) levels. | RSD ≤ 2.0% for assay. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD ≤ 10%. |
| Robustness | The capacity of a method to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters are met under varied conditions (e.g., ±0.1 mL/min flow, ±2°C temp). |
Conclusion
This application note provides a robust and scientifically grounded framework for the quantitative analysis of this compound. The detailed RP-HPLC-UV protocol is suitable for routine quality control, while the LC-MS/MS method offers the high sensitivity and specificity required for more demanding applications. By incorporating the principles of method validation and forced degradation studies, researchers and drug development professionals can ensure the generation of accurate, reliable, and defensible analytical data, ultimately contributing to the quality and safety of pharmaceutical products.
References
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- Sigma-Aldrich. (4-(Piperidin-4-yl)phenyl)methanol hydrochloride ≥95%.
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- PubChem - NIH. Phenyl(piperidin-2-yl)methanol | C12H17NO | CID 225581.
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- RJPT. Stability Indicating Forced Degradation Studies.
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- Chemchart. phenyl(piperidin-4-yl)methanol (38081-60-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents.
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- Adam Mickiewicz University. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
- BLDpharm. 1955531-63-1|{4-[(piperidin-1-yl)methyl]phenyl}methanol hydrochloride.
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- BLD Pharm. 4220-08-0|(4-Phenylpiperidin-4-yl)methanol|BLD Pharm.
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Application Notes and Protocols for High-Throughput Screening with [4-(Piperidin-1-ylmethyl)phenyl]methanol Libraries
Introduction: The Strategic Value of the [4-(Piperidin-1-ylmethyl)phenyl]methanol Scaffold in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutic agents. These "privileged structures" are capable of interacting with multiple biological targets with high affinity, making them invaluable starting points for drug discovery campaigns.[1][2][3] The this compound scaffold is one such privileged structure, integrating the N-benzylpiperidine motif, a cornerstone in the development of a wide range of therapeutic agents.[4][5] This scaffold's inherent structural features, which include a basic piperidine ring, a phenyl group, and a reactive methanol group, provide a versatile template for creating structurally diverse compound libraries. The piperidine moiety is a common feature in numerous approved drugs, valued for its ability to engage in crucial interactions with biological targets and for its favorable pharmacokinetic properties.[6]
This guide provides a comprehensive overview of the design, synthesis, and high-throughput screening (HTS) of compound libraries based on the this compound scaffold. It is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery, from library conception to hit identification and validation.
Library Design and Synthesis: A Diversity-Oriented Approach
The power of a screening library lies in its chemical diversity. Diversity-Oriented Synthesis (DOS) is a powerful strategy for generating structurally complex and diverse small molecules from a common starting scaffold.[7][8] The this compound core is particularly amenable to DOS due to its multiple points of diversification.
The primary diversification points on the scaffold are:
-
The Piperidine Nitrogen (R1): This secondary amine can be readily functionalized through reactions such as acylation, alkylation, and reductive amination, introducing a wide array of chemical functionalities.
-
The Phenyl Ring (R2): The aromatic ring can be substituted at various positions to modulate the electronic and steric properties of the molecule.
-
The Methanol Hydroxyl Group (R3): This primary alcohol can be converted into ethers, esters, or other functional groups, or it can serve as a handle for further chemical elaboration.
Below is a conceptual workflow for the generation of a diverse library from the this compound scaffold.
Caption: Diversity-Oriented Synthesis strategy for the this compound scaffold.
High-Throughput Screening (HTS) Workflow
High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid testing of thousands to millions of compounds to identify those with desired biological activity.[9] The overall workflow for screening a this compound library is a multi-step process designed to ensure robustness and reproducibility.
The following diagram outlines a typical HTS workflow:
Caption: A comprehensive High-Throughput Screening (HTS) workflow.
Protocol 1: Competitive Binding Fluorescence Polarization (FP) Assay
This protocol describes a competitive binding FP assay to identify compounds from the this compound library that inhibit the interaction between a protein kinase and a fluorescently labeled tracer. FP is a robust, homogeneous assay format well-suited for HTS, measuring changes in the rotation of a fluorescent molecule upon binding to a larger partner.[10][11][12][13]
Materials and Reagents
| Reagent/Material | Supplier | Catalog # | Storage |
| Protein Kinase (e.g., RIP1) | Commercial Source | Varies | -80°C |
| Fluorescent Tracer (e.g., Fluorescein-Nec-1) | Synthesized/Commercial | Varies | -20°C in DMSO |
| Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20) | In-house preparation | N/A | 4°C |
| DMSO, Anhydrous | Sigma-Aldrich | Varies | Room Temp |
| 384-well, low-volume, black, flat-bottom plates | Corning | Varies | Room Temp |
| This compound Library | In-house | N/A | -20°C in DMSO |
Assay Development and Optimization
Before initiating the HTS, it is critical to optimize assay conditions:
-
Tracer Concentration: Determine the optimal concentration of the fluorescent tracer that gives a stable and robust signal.
-
Protein Titration: Titrate the protein kinase against a fixed concentration of the tracer to determine the EC50 value (the concentration of protein that yields 50% of the maximum polarization). For the HTS, a protein concentration at or near the EC80 is often used to ensure a robust assay window.
-
DMSO Tolerance: Evaluate the effect of DMSO on the assay signal to determine the maximum tolerable concentration (typically up to 1-2%).[10]
-
Z'-factor Calculation: Perform a pilot screen with positive (e.g., a known inhibitor) and negative (DMSO) controls to calculate the Z'-factor. A Z' > 0.5 indicates a robust and screenable assay.[14]
HTS Protocol
-
Compound Plating: Using an acoustic liquid handler, transfer 50 nL of each compound from the this compound library (10 mM in DMSO) to the 384-well assay plates. This results in a final compound concentration of 10 µM in a 5 µL assay volume.
-
Reagent Preparation:
-
Protein Solution: Prepare a 2X solution of the protein kinase in assay buffer at the pre-determined optimal concentration.
-
Tracer Solution: Prepare a 2X solution of the fluorescent tracer in assay buffer.
-
-
Assay Execution (Automated):
-
Add 2.5 µL of the 2X protein solution to each well of the assay plate containing the compounds.
-
Incubate for 15 minutes at room temperature.
-
Add 2.5 µL of the 2X tracer solution to all wells.
-
Centrifuge the plates at 1,000 rpm for 1 minute to ensure proper mixing.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Read the fluorescence polarization on a plate reader equipped with appropriate filters for the chosen fluorophore (e.g., Ex: 485 nm, Em: 535 nm for fluorescein).
Data Analysis and Hit Selection
-
Normalization: Normalize the raw FP data using the plate controls (high control: tracer + protein; low control: tracer only or tracer + protein + potent inhibitor).
-
Hit Identification: Identify "hits" as compounds that cause a significant decrease in fluorescence polarization, typically defined as a value greater than 3 standard deviations from the mean of the negative controls.[15][16][17]
-
Interference Compound Filtering: Flag and remove compounds that significantly alter the raw fluorescence intensity, as these may be autofluorescent or quenching compounds.[18]
Protocol 2: Cell-Based GPCR Functional Assay
This protocol outlines a cell-based assay to screen the this compound library for modulators of a G-protein coupled receptor (GPCR). Cell-based assays provide a more physiologically relevant context for identifying bioactive compounds.[19][20][21][22] This example utilizes a reporter gene assay measuring changes in cyclic AMP (cAMP), a common second messenger in GPCR signaling.
Materials and Reagents
| Reagent/Material | Supplier | Catalog # | Storage |
| HEK293 cells stably expressing the target GPCR and a cAMP-responsive reporter (e.g., CRE-luciferase) | In-house/Commercial | N/A | Liquid Nitrogen |
| Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Pen/Strep) | Gibco | Varies | 4°C |
| Assay Medium (e.g., serum-free DMEM) | Gibco | Varies | 4°C |
| Luciferase Assay Reagent (e.g., Bright-Glo™) | Promega | Varies | -20°C |
| 384-well, solid white, flat-bottom, tissue culture-treated plates | Corning | Varies | Room Temp |
| This compound Library | In-house | N/A | -20°C in DMSO |
Assay Development and Optimization
-
Cell Seeding Density: Determine the optimal number of cells per well to ensure a healthy monolayer and a robust signal-to-background ratio.
-
Agonist/Antagonist Concentration: For antagonist screening, determine the EC80 concentration of a known agonist.
-
Incubation Times: Optimize the incubation times for compound treatment and reporter gene expression.
-
Z'-factor Calculation: As with the FP assay, perform a pilot screen to ensure a Z' > 0.5.
HTS Protocol
-
Cell Plating: Seed the HEK293 reporter cell line into 384-well plates at the optimized density in culture medium and incubate overnight at 37°C, 5% CO2.
-
Compound Addition:
-
The following day, remove the culture medium.
-
Using an automated liquid handler, add 20 µL of assay medium to each well.
-
Transfer 100 nL of each library compound (10 mM in DMSO) to the assay plates for a final concentration of 20 µM.
-
-
Agonist Addition (for antagonist screen):
-
Incubate with compounds for 30 minutes at 37°C.
-
Add 5 µL of a known agonist at its EC80 concentration to all wells except the negative controls.
-
-
Incubation: Incubate the plates for 3-6 hours at 37°C, 5% CO2 to allow for reporter gene expression.
-
Lysis and Luminescence Reading:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add 25 µL of the luciferase reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis.
-
Read the luminescence on a plate reader.
-
Data Analysis and Hit Selection
-
Normalization: Normalize the raw luminescence data to the plate controls. For an antagonist screen, the high control would be cells + agonist, and the low control would be cells + vehicle.
-
Hit Identification: Identify hits as compounds that significantly inhibit (for antagonists) or activate (for agonists) the reporter signal. The hit threshold is typically set at >3 standard deviations from the control mean.
-
Cytotoxicity Counter-screen: Perform a secondary assay to identify and exclude compounds that are cytotoxic, as these would appear as false positives in an antagonist screen.
Conclusion and Forward Path
The successful execution of a high-throughput screen with a this compound library will yield a set of validated "hit" compounds. These hits serve as the starting point for the next phase of drug discovery: hit-to-lead optimization.[23] This process involves further medicinal chemistry efforts to improve the potency, selectivity, and pharmacokinetic properties of the initial hits, ultimately leading to the identification of a lead compound for further development. The versatility of the this compound scaffold provides a rich foundation for these subsequent optimization efforts.
References
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Duarte, C. D., et al. (2007). Privileged structures: applications in drug discovery. Current Medicinal Chemistry, 14(25), 2971-2989. [Link]
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Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. [Link]
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Leone, M., et al. (2005). Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Journal of Medicinal Chemistry, 48(13), 4277-4286. [Link]
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Brideau, C., et al. (2003). Improved Statistical Methods for Hit Selection in High-Throughput Screening. Journal of Biomolecular Screening, 8(6), 634-647. [Link]
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Smith, A. B., 3rd, et al. (2011). Diversity-oriented synthesis of 2,4,6-trisubstituted piperidines via type II anion relay chemistry. Organic Letters, 13(13), 3438-3441. [Link]
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Wang, Y., et al. (2015). Quantitative high-throughput screening data analysis: challenges and recent advances. Drug Discovery Today, 20(7), 843-851. [Link]
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Patchett, A. A., & Nargund, R. P. (2004). Privileged Structures: Applications in Drug Discovery. Current Topics in Medicinal Chemistry, 4(6), 599-618. [Link]
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Smith, A. B., 3rd, et al. (2011). Diversity-Oriented Synthesis of 2,4,6-Trisubstituted Piperidines via Type II Anion Relay Chemistry (ARC). NIH Public Access, Author Manuscript. [Link]
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Brideau, C., et al. (2003). Improved Statistical Methods for Hit Selection in High-Throughput Screening. Journal of Biomolecular Screening, 8(6), 634-647. [Link]
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Kwon, O. (2014). Privileged Structures: Efficient Chemical “Navigators” toward Unexplored Biologically Relevant Chemical Spaces. Accounts of Chemical Research, 47(11), 3291-3302. [Link]
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Boutros, M., et al. (2015). Comprehensive analysis of high-throughput screens with HiTSeekR. Bioinformatics, 31(4), 512-519. [Link]
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Foley, D. J., et al. (2017). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomers of methyl-substituted pipecolinates. Organic & Biomolecular Chemistry, 15(40), 8565-8575. [Link]
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Saggioro, F., et al. (2023). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 28(14), 5483. [Link]
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Sugimoto, H., et al. (2000). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 43(17), 3283-3290. [Link]
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Zhang, J. H., et al. (2004). Statistical practice in high-throughput screening data analysis. Journal of Biomolecular Screening, 9(8), 694-704. [Link]
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Crouse, R. D., et al. (2021). GzESTY as an optimized cell-based assay for initial steps in GPCR deorphanization. Nature Communications, 12(1), 3021. [Link]
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Degterev, A., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. ACS Chemical Biology, 7(10), 1735-1743. [Link]
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Schiffer, J. M., et al. (2014). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. Analytical Biochemistry, 448, 87-95. [Link]
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N‐Benzyl piperidine Fragment in Drug Discovery. (2023). ChemMedChem. [Link]
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High-Throughput GPCR Assay Development. (2021). Agilent. [Link]
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Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. [Link]
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Degterev, A., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. ACS Chemical Biology, 7(10), 1735-1743. [Link]
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Technologies to Study Kinases. (2021). YouTube. [Link]
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Mukherjee, P. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Analytical & Pharmaceutical Research, 3(3), 00066. [Link]
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High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]
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Parker, G. J., et al. (2000). Development of High Throughput Screening Assays Using Fluorescence Polarization: Nuclear Receptor-Ligand-Binding and Kinase/Phosphatase Assays. Journal of Biomolecular Screening, 5(2), 77-88. [Link]
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Vitale, R., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6544. [Link]
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Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. [Link]
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Zhang, L., et al. (2015). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. Methods in Molecular Biology, 1271, 245-256. [Link]
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Natural Product-based Strategies in Diversity-Oriented Synthesis. University of Illinois Urbana-Champaign. [Link]
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Inglese, J., et al. (2007). Reporting data from high-throughput screening of small-molecule libraries. Nature Biotechnology, 25(11), 1252-1256. [Link]
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Small Compound Screening Overview. Target Discovery Institute - University of Oxford. [Link]
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Combinatorial chemistry. (2013). SlideShare. [Link]
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Lam, K. S., et al. (2017). Combinatorial Chemistry in Drug Discovery. Methods in Molecular Biology, 1575, 1-22. [Link]
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Solid-phase synthesis of libraries generated from a 4-phenyl-2-carboxy-piperazine scaffold. (2001). Journal of Combinatorial Chemistry, 3(4), 346-353. [Link]
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Sofi, M. S., et al. (2003). 5-(hydroxymethyl)oxazoles: versatile scaffolds for combinatorial solid-phase synthesis of 5-substituted oxazoles. Journal of Combinatorial Chemistry, 5(2), 157-165. [Link]
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Combinatorial Chemistry-Parallel Synthesis. University of California, Irvine. [Link]
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The [4-(Piperidin-1-ylmethyl)phenyl]methanol Scaffold: A Privileged Motif in Modern Enzyme Inhibitor Design
Introduction: The Strategic Value of the Piperidinyl-Methanol Moiety
In the landscape of medicinal chemistry, certain structural motifs consistently reappear in successful therapeutic agents, earning the designation of "privileged structures." The piperidine ring is a quintessential example of such a scaffold, prized for its favorable physicochemical properties, including metabolic stability and its ability to modulate solubility and lipophilicity.[1] When incorporated into the specific arrangement of [4-(Piperidin-1-ylmethyl)phenyl]methanol, this scaffold offers a unique combination of features that make it a highly valuable building block for the design of potent and selective enzyme inhibitors.
This technical guide provides an in-depth exploration of the this compound moiety in enzyme inhibitor design. We will dissect the rationale behind its use, provide detailed protocols for the synthesis of derivatives, and outline methodologies for evaluating their biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
The core structure features a central phenyl ring substituted with a hydroxymethyl (benzyl alcohol) group and a piperidin-1-ylmethyl group. This arrangement provides several strategic advantages:
-
Vector for Solubility and Interaction: The basic nitrogen of the piperidine ring is typically protonated at physiological pH, enhancing aqueous solubility and providing a key site for ionic interactions with acidic residues (e.g., aspartate, glutamate) in an enzyme's active site.
-
Conformational Flexibility and Rigidity: The piperidine ring exists in a stable chair conformation, which can orient substituents in defined axial or equatorial positions, while the methylene linker offers rotational flexibility, allowing the molecule to adopt an optimal binding conformation.
-
Hydrogen Bonding Capabilities: The benzyl alcohol's hydroxyl group can act as both a hydrogen bond donor and acceptor, forming critical interactions with the enzyme backbone or key residues to anchor the inhibitor.
-
Access to Solvent-Exposed Regions: The entire moiety is often designed to interact with the solvent-exposed regions of an enzyme's ATP-binding pocket or active site, a common strategy in modern inhibitor design, particularly for kinases.
This guide will focus on the practical application of this scaffold, using the ABL tyrosine kinase, a critical target in oncology, as a primary example for biological evaluation.
PART 1: Synthesis of Inhibitor Scaffolds
A primary and highly efficient method for synthesizing the this compound core and its analogs is through reductive amination. This reaction forms the crucial C-N bond between the piperidine nitrogen and the benzyl moiety.
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol details the synthesis of the parent scaffold from 4-hydroxybenzaldehyde.
Causality and Experimental Choices: The reaction begins with the protection of the phenolic hydroxyl group as an acetate ester. This is crucial because the free hydroxyl group can interfere with the subsequent reduction step. Reductive amination is then performed using sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly effective for the amination of aldehydes in the presence of various functional groups.[2] It is less basic and more tolerant of acidic conditions than other hydride reagents like sodium borohydride, which is advantageous for the stability of the intermediate iminium ion. Finally, deprotection via hydrolysis yields the target compound.
Materials:
-
4-hydroxybenzaldehyde
-
Acetic anhydride
-
Pyridine
-
Piperidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
Step 1: Protection of 4-hydroxybenzaldehyde
-
Dissolve 4-hydroxybenzaldehyde (1.0 eq) in a minimal amount of pyridine at 0 °C.
-
Slowly add acetic anhydride (1.1 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 4-formylphenyl acetate.
Step 2: Reductive Amination
-
Dissolve 4-formylphenyl acetate (1.0 eq) and piperidine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.[3]
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. The addition may be mildly exothermic.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.[3]
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. The crude product is 4-(piperidin-1-ylmethyl)phenyl acetate.
Step 3: Deprotection to Yield Final Compound
-
Dissolve the crude 4-(piperidin-1-ylmethyl)phenyl acetate in a mixture of methanol and water.
-
Add NaOH (2.0 eq) or LiOH (2.0 eq) and stir at room temperature for 1-3 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the mixture with 1M HCl.
-
Extract the product with DCM or ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford pure this compound.
PART 2: Application in Enzyme Inhibition & Biological Evaluation
The this compound scaffold is particularly prominent in the design of kinase inhibitors. Kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins and are frequently dysregulated in diseases like cancer. The scaffold often serves as a "solvent-front" moiety that improves solubility and provides key interaction points without interfering with the core hinge-binding pharmacophore.
Focus Target: ABL Tyrosine Kinase
The ABL tyrosine kinase is a well-validated target for chronic myeloid leukemia (CML).[4] Inhibitors targeting ABL, such as Imatinib, have revolutionized CML treatment. However, resistance mutations, like the T315I "gatekeeper" mutation, necessitate the development of new inhibitors. The this compound moiety and its close analogs are found in potent ABL inhibitors.
Data Presentation: Inhibitory Activity of Representative Piperidine/Piperazine-Containing Kinase Inhibitors
The following table summarizes the inhibitory activities of compounds featuring a similar structural motif against various kinases, demonstrating the scaffold's versatility and potency.
| Compound ID/Name | Target Enzyme(s) | IC₅₀ / GI₅₀ (nM) | Key Structural Feature | Reference |
| CHMFL-ABL/KIT-155 | ABL, KIT | 46 (ABL), 75 (KIT) | 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl | [5] |
| CHMFL-ABL-121 | ABL (wt, T315I) | 0.2 (T315I) | 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl | [6] |
| AZD5363 (Capivasertib) | Akt Kinases | 3-8 (Akt1/2/3) | 1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | [2] |
| Torin1 | mTOR | 2 (cellular) | 4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl | [7] |
| Compound 21 | Acetylcholinesterase (AChE) | 0.56 | 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine | [8] |
Protocol 2: Biochemical Kinase Inhibition Assay (ABL Kinase)
This protocol describes a robust, luminescence-based assay to determine the IC₅₀ value of a test compound against ABL kinase. The ADP-Glo™ Kinase Assay is a common platform for this purpose.[4][9]
Principle of the Assay: The assay quantifies the amount of ADP produced during the kinase reaction. After the kinase reaction, a reagent is added to deplete the remaining ATP. A second reagent then converts the ADP produced into ATP, which is subsequently used by a luciferase to generate a light signal. The intensity of the light is directly proportional to the kinase activity. Inhibitors will reduce the amount of ADP produced, leading to a weaker light signal.[4]
Materials:
-
Recombinant human ABL1 kinase (e.g., Promega, BPS Bioscience)[4][10]
-
Kinase substrate (e.g., ABLtide peptide, Poly(Glu,Tyr) 4:1)[10]
-
ATP solution, high purity
-
ADP-Glo™ Kinase Assay kit (Promega) or similar, containing:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
1x Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (e.g., derivatives of this compound) dissolved in 100% DMSO.
-
Positive control inhibitor (e.g., Dasatinib, Staurosporine)[9][11]
-
384-well, low-volume, white assay plates
-
Multichannel pipettes
-
Luminometer plate reader
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in 100% DMSO. A typical starting concentration is 1 mM, serially diluted 1:3 or 1:4.
-
Further dilute this series into the 1x Kinase Reaction Buffer to create a 5x or 10x working stock. The final DMSO concentration in the assay should be kept low (≤1%) to avoid enzyme inhibition.
-
-
Reaction Setup (in a 384-well plate):
-
Add 1 µL of the diluted test compound or control (DMSO for "no inhibition" control, positive control inhibitor for "max inhibition" control) to the appropriate wells.
-
Prepare an "Enzyme + Substrate/ATP Mix". For each reaction, this will contain the ABL1 kinase at a pre-determined optimal concentration and the ABLtide substrate/ATP mix.
-
Add 4 µL of the Enzyme + Substrate/ATP Mix to each well to initiate the kinase reaction. The final volume is 5 µL.
-
Final concentrations might be: 1-5 ng/µL ABL1, 10-50 µM ATP, 0.2 mg/mL ABLtide.
-
-
Kinase Reaction Incubation:
-
Shake the plate gently for 30 seconds.
-
Incubate the plate at room temperature (or 30°C) for 60 minutes.[9]
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (wells with no enzyme).
-
Calculate the percent inhibition for each compound concentration relative to the controls: % Inhibition = 100 * (1 - (Signal_Compound - Signal_MaxInhibition) / (Signal_NoInhibition - Signal_MaxInhibition))
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.
-
PART 3: Mechanistic Insights and Structure-Activity Relationships (SAR)
The success of the this compound scaffold is not accidental; it is grounded in well-understood principles of molecular recognition.
-
The Role of the Piperidine/Piperazine Ring: This basic heterocycle is a key pharmacophoric feature.[11] In many kinase inhibitors, this moiety extends into the solvent-exposed region of the ATP binding site. Its positive charge facilitates strong salt-bridge interactions with acidic residues (Asp, Glu) often found at the periphery of the binding pocket. This interaction acts as an anchor, increasing the residence time and affinity of the inhibitor. Furthermore, modifying the piperidine nitrogen (e.g., acylation, alkylation) allows for fine-tuning of potency, selectivity, and pharmacokinetic properties.[7]
-
The Function of the Benzyl Alcohol: The hydroxymethyl group (-CH₂OH) on the phenyl ring is a versatile hydrogen-bonding unit. It can engage with backbone carbonyls or the side chains of polar amino acids (e.g., Ser, Thr, Asn, Gln) in the enzyme. This provides an additional point of specific interaction that can significantly enhance binding affinity compared to an unsubstituted phenyl ring. The phenyl ring itself can participate in favorable π-stacking or hydrophobic interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.
Conclusion and Future Directions
The this compound scaffold and its close analogs represent a powerful and validated structural motif in the design of enzyme inhibitors, particularly for kinases. Its constituent parts work in concert to enhance solubility, provide multiple points for specific hydrogen and ionic bonding, and allow for extensive synthetic modification to optimize potency and selectivity. The protocols provided herein for the synthesis and evaluation of compounds containing this scaffold offer a robust framework for researchers aiming to exploit its favorable properties. Future work will likely involve the incorporation of this moiety into covalent and allosteric inhibitors, further expanding its utility in the development of next-generation therapeutics.
References
- Doležal, M., & Teplý, F. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 270, 116348.
- Wang, Y., et al. (2018). Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia. European Journal of Medicinal Chemistry, 160, 61-81.
-
BPS Bioscience. Chemi-Verse™ ABL2 Kinase Assay Kit. BPS Bioscience. [Link]
- Wang, Q., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273–289.
- Sherborne, B., et al. (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. The Journal of Organic Chemistry, 65(18), 5451–5459.
- Morisseau, C., & Hammock, B. D. (2007). Measurement of soluble epoxide hydrolase (sEH) activity. Current Protocols in Toxicology, Chapter 4, Unit 4.23.
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Assay Genie. Soluble Epoxide Hydrolase Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
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PerkinElmer. Cell-based Assay for the Quantification of mTORC1 Activation and Inhibition in a Breast Cancer Cell Line. ResearchGate. [Link]
- Walker, J. K., et al. (2010). Identification of SD-0006, a potent diaryl pyrazole inhibitor of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 20(2), 699-703.
- Lv, X., et al. (2019). Structure-based design and SAR development of novel selective polo-like kinase 1 inhibitors having the tetrahydropteridin scaffold. European Journal of Medicinal Chemistry, 184, 111769.
- Gvozdeva, E. A., et al. (2025). SAR illustration of withdrawn drugs: kinase inhibitors (A) and cytotoxic/alkylating agents (B). RSC Medicinal Chemistry.
- Petukhov, P. A., et al. (2001). SAR studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles. Bioorganic & Medicinal Chemistry Letters, 11(16), 2079–2083.
-
Liu, Q., et al. (2012). Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][5]naphthyridin-2(1H)-one as a Potent and Selective Inhibitor of the Mammalian Target of Rapamycin (mTOR). Journal of Medicinal Chemistry, 55(11), 5312–5326.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Organic Chemistry Portal. Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]
- Yamanashi, I., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(15), 2847–2855.
- Minieri, G., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 261, 115814.
- Chemical Review and Letters. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
Sources
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- 5. Measurement of soluble epoxide hydrolase (sEH) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. PHENYL(PIPERIDIN-4-YL)METHANOL synthesis - chemicalbook [chemicalbook.com]
- 8. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of [4-(Piperidin-1-ylmethyl)phenyl]methanol
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of [4-(Piperidin-1-ylmethyl)phenyl]methanol. Our goal is to provide in-depth technical support, moving beyond standard protocols to address the nuanced challenges of yield improvement and impurity mitigation. By understanding the causality behind experimental choices, you can transform a moderate-yield reaction into a robust, high-performing synthesis.
The Core Synthesis: Reductive Amination
The most prevalent and efficient route to this compound is the reductive amination between 4-(hydroxymethyl)benzaldehyde and piperidine. This one-pot reaction involves two key stages: the formation of an intermediate iminium ion, followed by its immediate reduction to the target amine.[1] The efficiency of this process is pivotal for the final yield.
The overall transformation is as follows:
Reaction Scheme: 4-(Hydroxymethyl)benzaldehyde + Piperidine → [Iminium Ion Intermediate] → this compound
The mechanism involves the nucleophilic attack of the piperidine nitrogen on the aldehyde's carbonyl carbon, forming a hemiaminal. This intermediate then loses water to form a reactive iminium ion, which is subsequently reduced by a hydride agent.[1]
Caption: General mechanism for reductive amination.
Troubleshooting Guide: From Low Yields to High Purity
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is significantly lower than expected (<70%). What are the primary causes and how can I fix this?
A1: Low yield is the most frequent challenge and typically points to one of three areas: ineffective reduction, poor imine formation, or competing side reactions.
1. Ineffective Iminium Ion Reduction: The choice of reducing agent is the most critical parameter. A strong reducing agent like Sodium Borohydride (NaBH₄) can indiscriminately reduce the starting aldehyde to a diol byproduct, competing with the desired reaction pathway.[2] Conversely, a reagent that is too mild may not reduce the iminium ion efficiently.
-
Expert Insight: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is often the reagent of choice for this transformation.[2][3][4] Its mildness prevents significant reduction of the starting aldehyde, while being highly effective at reducing the iminium ion intermediate.[5] This selectivity directly minimizes the formation of the primary alcohol byproduct and maximizes the yield of the desired amine.[6]
Table 1: Comparison of Common Reducing Agents for Reductive Amination
| Reducing Agent | Pros | Cons | Recommended Use |
| NaBH(OAc)₃ | High selectivity for imines/iminium ions; effective in a one-pot setup.[3][7][8] | Water-sensitive; higher cost.[2] | Strongly Recommended. Ideal for maximizing yield by minimizing aldehyde reduction. |
| NaBH₃CN | Selective for imines at controlled pH.[3] | Highly toxic (generates HCN gas in acidic conditions); environmental concerns.[4] | Use with extreme caution; NaBH(OAc)₃ is a safer, effective alternative.[3][8] |
| NaBH₄ | Inexpensive; potent reducing agent. | Non-selective; readily reduces the starting aldehyde, leading to diol impurity.[2] | Not ideal for one-pot reactions. Best used in a two-step process where the imine is pre-formed before adding the reductant.[2][5] |
| H₂/Pd-C | Green chemistry (water is the only byproduct); scalable.[4] | Catalyst can be poisoned by the amine; requires specialized hydrogenation equipment.[4][9] | Effective for large-scale synthesis but may require process optimization to avoid catalyst deactivation.[4] |
2. Poor Imine Formation: The equilibrium between the aldehyde/piperidine and the iminium ion must favor the latter for the reaction to proceed.[1]
-
pH Control: The reaction is best performed under mildly acidic conditions (pH 4-6).[3] Acidity catalyzes the dehydration of the hemiaminal to the iminium ion. However, if the pH is too low, the piperidine starting material will be protonated to its non-nucleophilic ammonium salt, halting the reaction.[3] Adding a small amount of acetic acid is a common and effective strategy.
-
Water Removal: As water is a byproduct of imine formation, its presence can shift the equilibrium back towards the starting materials.[1] While not always necessary with an efficient reducing agent like NaBH(OAc)₃, for sluggish reactions, the use of molecular sieves can improve yields.[10]
Q2: I'm observing a significant amount of 1,4-benzenedimethanol as an impurity. How can I prevent this?
A2: The formation of 1,4-benzenedimethanol is a classic sign that your reducing agent is reducing the starting 4-(hydroxymethyl)benzaldehyde before it can react with piperidine.
-
Primary Solution: As detailed in Q1, switch to a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically designed to avoid this side reaction.[5][6]
-
Procedural Tweak: If you must use NaBH₄, you must employ a two-step, one-pot procedure. First, stir the 4-(hydroxymethyl)benzaldehyde and piperidine together in the solvent (e.g., methanol or ethanol) for a sufficient period (e.g., 1-2 hours) to allow for imine formation. Only then should you add the NaBH₄.[2][5] This gives the desired reaction a head start before the reducing agent is introduced.
Caption: Troubleshooting decision workflow for common synthesis issues.
Recommended Protocol for High-Yield Synthesis
This protocol is optimized for a high-yield, high-purity synthesis of this compound on a laboratory scale.
Materials:
-
4-(Hydroxymethyl)benzaldehyde
-
Piperidine (≥99%)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-(hydroxymethyl)benzaldehyde (1.0 eq).
-
Dissolve the aldehyde in an appropriate solvent like 1,2-dichloroethane (DCE).
-
Add piperidine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq). A slight exotherm may be observed.
-
Stir the reaction mixture at room temperature for 3-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be further purified by silica gel column chromatography if necessary.
Frequently Asked Questions (FAQs)
-
Q: Why is 1,2-dichloroethane (DCE) a commonly recommended solvent?
-
Q: My reaction seems to stall. What could be the issue?
-
A: If you are using NaBH(OAc)₃, the most likely culprit is moisture deactivating the reagent.[5] Ensure your solvent is anhydrous and your glassware is thoroughly dried. If the reaction stalls after a prolonged period, adding an additional portion of the reducing agent (0.3-0.5 eq) may help drive it to completion.
-
-
Q: Can this reaction be performed without an inert atmosphere?
-
A: While an inert atmosphere is best practice to prevent moisture contamination, the reaction can often be successful without it, provided anhydrous solvents are used and exposure to air is minimized.[5] For consistently high yields, especially on a larger scale, using a nitrogen or argon atmosphere is highly recommended.
-
References
- Globe Thesis. (2014). Research On A New Process Of Reductive Amination Based On NaBH(OAc)
- Master Organic Chemistry. (2017).
- ResearchGate. (2025).
- Organic Chemistry Portal. (n.d.). Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3].
- ResearchGate. (2025).
- Reddit. (2023).
- Thieme. (n.d.). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine.
- BenchChem. (2025).
- Wikipedia. (n.d.).
- Organic Chemistry Portal. (n.d.).
- Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents.
Sources
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- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
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- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. globethesis.com [globethesis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. organicreactions.org [organicreactions.org]
Technical Support Center: Purification of [4-(Piperidin-1-ylmethyl)phenyl]methanol
Welcome to the technical support guide for the purification of [4-(Piperidin-1-ylmethyl)phenyl]methanol. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this compound with high purity. The unique bifunctional nature of this molecule—possessing both a basic piperidine moiety and a polar benzyl alcohol—presents specific purification hurdles. This guide provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format.
Introduction: The Purification Challenge
This compound is a valuable building block in medicinal chemistry. Its structure combines a nucleophilic and basic piperidine ring with a polar, hydrogen-bond-donating benzyl alcohol. This duality is the primary source of purification difficulties:
-
High Polarity: The alcohol group imparts significant polarity, affecting solubility and chromatographic behavior.
-
Basicity: The tertiary amine of the piperidine ring is basic (pKa ~9-11). This causes strong, often irreversible, binding to acidic stationary phases like silica gel and complicates aqueous extractions.
-
Amphiphilic Nature: The molecule has both a greasy piperidine/phenyl core and polar functional groups, making solvent selection for chromatography and recrystallization non-trivial.
This guide will address the most common issues encountered during the purification of this and structurally related compounds.
Troubleshooting and Frequently Asked Questions (FAQs)
Section 1: Issues During Aqueous Workup & Extraction
Question 1: I have low yield after my aqueous workup. Where is my product going?
Answer: This is a classic problem for polar amino alcohols. The low yield is likely due to the product's partial solubility in the aqueous phase, especially if the pH is not carefully controlled.
-
Causality—The Role of pH: The piperidine nitrogen is basic. In an acidic or even neutral aqueous solution (pH ≤ 7), the amine will be protonated to form a water-soluble ammonium salt ([R₃NH]⁺). This salt will preferentially remain in the aqueous layer, leading to significant product loss during extraction with an organic solvent.
-
Solutions & Troubleshooting:
-
pH Adjustment: Before extraction, basify the aqueous layer to a pH of 10-12 using 1M NaOH or K₂CO₃ solution. This ensures the piperidine nitrogen is in its neutral, free-base form, which is significantly more soluble in organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
The "Salting-Out" Effect: Add solid sodium chloride (NaCl) to the aqueous layer until it is saturated. This increases the ionic strength of the aqueous phase, decreasing the solubility of organic compounds and forcing more of your product into the organic layer.[1][2]
-
Multiple Extractions: Instead of one large-volume extraction, perform multiple extractions (e.g., 3-5 times) with smaller volumes of the organic solvent. This is a more efficient method for recovering dissolved product from the aqueous phase.[1]
-
Choice of Solvent: If DCM is not effective, switch to a more polar extraction solvent like ethyl acetate.
-
Workflow for Optimized Aqueous Extraction
Caption: Optimized aqueous workup workflow.
Section 2: Challenges in Column Chromatography
Question 2: My compound is streaking badly on the TLC plate and I get poor recovery from my silica gel column. What's happening?
Answer: This is the most common issue for amines on silica gel. The streaking (tailing) and low recovery are caused by a strong acid-base interaction between the basic piperidine nitrogen and the acidic silanol groups (Si-OH) on the surface of the silica gel.
-
Causality—Acidic Silica: Standard silica gel has an acidic surface (pKa ~4-5) due to the presence of silanol groups. Your basic compound is protonated by these groups and binds tightly to the stationary phase, leading to slow, uneven elution (streaking) and, in severe cases, irreversible adsorption (low recovery).
-
Solutions & Troubleshooting:
-
Mobile Phase Modification (The Fix-All): Add a small amount of a basic modifier to your mobile phase (eluent). This will neutralize the acidic sites on the silica, preventing your compound from binding too strongly.[1]
-
Triethylamine (TEA): Add 0.5-1% TEA to your eluent system (e.g., 94:5:1 DCM/Methanol/TEA). This is the most common and effective solution.
-
Ammonium Hydroxide: For very basic compounds, a solution of ~2-5% ammonium hydroxide in methanol can be used as the polar component of the mobile phase.
-
-
Use a Deactivated Stationary Phase:
-
Neutral Alumina: Alumina can be used in its neutral form (Brockmann Grade III) and is less acidic than silica. It can be a good alternative for separating basic compounds.
-
Treated Silica: Commercially available amine-treated or end-capped silica gels are designed to minimize these interactions.
-
-
Reverse-Phase Chromatography: If all else fails, reverse-phase (C18) chromatography is an excellent alternative. The compound is eluted with a polar mobile phase (e.g., acetonitrile/water or methanol/water), and separation is based on hydrophobicity rather than polar interactions.
-
Protocol: Flash Column Chromatography for this compound
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% Dichloromethane with 1% triethylamine).
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack under a gentle flow of the mobile phase. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. Pre-adsorb the sample onto a small amount of silica gel, dry it to a free-flowing powder, and carefully add it to the top of the packed column.
-
Elution: Begin elution with a non-polar solvent system containing 1% TEA (e.g., 99:1 Hexane/TEA) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or methanol (e.g., transitioning from Hexane/EtOAc to EtOAc/Methanol, always maintaining 1% TEA).
-
Fraction Collection: Collect fractions and monitor them by TLC, using a mobile phase that gives your product an Rf of ~0.3.
-
Analysis: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed under high vacuum.
Table 1: Typical Column Chromatography Conditions for Amino Alcohols [1]
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard, cost-effective choice when used with a modifier. |
| Mobile Phase | Hexane/Ethyl Acetate or DCM/Methanol | Gradients of these systems cover a wide polarity range. |
| Basic Modifier | 0.5-1% Triethylamine (TEA) | Neutralizes acidic silanol groups, preventing tailing.[1] |
| TLC Visualization | UV light (254 nm) & Ninhydrin or KMnO₄ stain | The phenyl ring is UV active. Stains visualize the amine/alcohol. |
Section 3: Recrystallization Difficulties
Question 3: I'm trying to recrystallize my product, but it keeps "oiling out" instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the solid compound melts in the hot solvent and, upon cooling, separates as a liquid phase (the oil) rather than forming a crystalline lattice. This is common when the crude material is highly impure or an inappropriate solvent is used.[3]
-
Causality—Melting Point Depression & Solubility: Impurities can significantly depress the melting point of your compound. If the melting point of the impure mixture is lower than the boiling point of the crystallization solvent, it will melt and separate as an oil. Alternatively, the compound may be too soluble in the chosen solvent, even at low temperatures.
-
Solutions & Troubleshooting:
-
Preliminary Purification: If the material is very crude, first perform a quick column chromatography "plug" to remove the bulk of impurities, then attempt recrystallization.[3]
-
Solvent System Screening: Finding the right solvent is key. An ideal solvent should dissolve the compound when hot but not when cold. For amino alcohols, good starting points include esters, ethers, or hydrocarbon/alcohol mixtures.[1]
-
Single Solvents: Try isopropanol, ethyl acetate, or acetonitrile.
-
Solvent/Anti-Solvent Systems: Dissolve the compound in a minimal amount of a "good" solvent (like methanol or DCM) while hot. Then, slowly add a "bad" or "anti-solvent" (like hexanes, diethyl ether, or cold water) dropwise until the solution becomes persistently cloudy. Re-heat to clarify and then allow to cool slowly.
-
-
Induce Crystallization: If no crystals form from a clear, supersaturated solution:
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid's surface. The microscopic glass fragments can act as nucleation sites.[3]
-
Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to initiate crystallization.[3]
-
Cool Slowly: Rapid cooling encourages oiling or amorphous solid formation. Let the solution cool to room temperature slowly, then move it to a refrigerator (4°C), and finally to a freezer (-20°C) if needed.
-
-
Table 2: Suggested Solvents for Crystallization of Piperidine Derivatives [4][5]
| Solvent System | Type | Comments |
| Isopropanol / Hexane | Solvent / Anti-Solvent | Good for moderately polar compounds. |
| Methanol / Diethyl Ether | Solvent / Anti-Solvent | Often yields high-quality crystals. |
| Ethyl Acetate | Single Solvent | May require concentration and slow cooling. |
| Dichloromethane / Methanol | Co-solvent system | A small amount of methanol can increase solubility in hot DCM.[4] |
| Ethanol / Water | Co-solvent system | Good for polar compounds, but be cautious of high water solubility. |
Section 4: Purity Assessment
Question 4: My product looks clean by TLC. How can I definitively assess its purity?
Answer: While TLC is an excellent tool for monitoring reactions and column fractions, it is not a definitive measure of purity.[3] For accurate purity assessment, you should use higher-resolution quantitative techniques.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis. A reversed-phase C18 column is typically effective.[6]
-
Method: A gradient elution with a mobile phase of acetonitrile and water, often containing a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, will provide sharp peaks and good separation of closely related impurities.[6] Purity is determined by the area percentage of the main product peak.
-
-
Quantitative NMR (qNMR): ¹H NMR spectroscopy can be used for purity assessment by integrating the signals of your compound against a certified internal standard of known concentration. This provides an absolute purity value (w/w %).[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable if the compound and its impurities are volatile. Derivatization of the polar alcohol and amine groups might be necessary to improve volatility and peak shape.[1] However, benzyl alcohols can sometimes undergo in-column dehydration, which must be considered.[8]
-
Melting Point: A sharp, narrow melting point range is a good indicator of high purity for a crystalline solid. Impurities will typically cause the melting point to be depressed and broadened.
Purity Assessment Workflow
Caption: Workflow for final purity assessment.
References
- Technical Support Center: Purification of 3-(2-Aminopropyl)benzyl alcohol - Benchchem.
- Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol - Benchchem.
- Separation of 4-Aminobenzyl alcohol on Newcrom R1 HPLC column - SIELC Technologies.
- Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica.
- Synthesis and crystallization procedure of piperidin-4-one and its deriv
- Technical Support Center: Purification of Crude 4-Aminobenzyl Alcohol - Benchchem.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PubMed Central.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An upd
- A Comparative Guide to Analytical Techniques for Monitoring the Synthesis of Methyl 2-(piperidin-1-yl)
- In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas St
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrevlett.com [chemrevlett.com]
- 5. chemrevlett.com [chemrevlett.com]
- 6. Separation of 4-Aminobenzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
[4-(Piperidin-1-ylmethyl)phenyl]methanol stability issues in solution
Welcome to the technical support center for [4-(Piperidin-1-ylmethyl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this compound's stability in solution. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity of your experiments.
Section 1: Understanding the Instability of this compound
This compound is a bifunctional molecule containing a benzylic alcohol and a tertiary amine (piperidine). This unique structure, while synthetically useful, presents inherent stability challenges. The primary concerns are oxidation of the benzylic alcohol and reactions involving the tertiary amine.
The benzylic position is prone to oxidation, which can be exacerbated by factors such as light, heat, and the presence of metal ions. The tertiary amine can act as a nucleophile and may also be susceptible to oxidation. Understanding these potential degradation pathways is the first step in mitigating stability issues.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound turned yellow overnight. What is the likely cause?
A1: A yellow discoloration is a common indicator of oxidation. The benzylic alcohol is likely oxidizing to the corresponding aldehyde or carboxylic acid. This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities in your solvent. Ensure your solvent is de-gassed and consider using amber vials to protect from light.
Q2: I'm observing precipitation in my aqueous solution. What's happening?
A2: Precipitation can occur for several reasons. The compound may have limited solubility in your chosen aqueous buffer. Additionally, degradation products may be less soluble than the parent compound, leading to their precipitation over time. Consider adjusting the pH or adding a co-solvent to improve solubility. It is also crucial to ensure the initial material is fully dissolved.
Q3: Can I use methanol or ethanol to dissolve this compound for long-term storage?
A3: While methanol and ethanol are common solvents, they may not be ideal for long-term storage. Alcohols can potentially participate in transesterification if any acidic impurities are present, or other complex reactions. For long-term storage, consider aprotic solvents like acetonitrile or THF, and always store solutions at low temperatures (-20°C or -80°C).
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The pH of your solution is a critical factor. The piperidine moiety is basic and will be protonated at acidic pH. This can influence the compound's solubility and reactivity. While protonation can protect the amine from some reactions, extreme pH values (both acidic and basic) can catalyze hydrolysis or other degradation pathways. It is recommended to maintain the pH within a neutral to slightly acidic range (pH 4-7) for optimal stability.
Section 2: Troubleshooting Experimental Issues
This section provides a structured approach to identifying and resolving common stability problems encountered during experiments with this compound.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for stability issues.
In-Depth Analysis of Degradation Pathways
The molecular structure of this compound contains two key reactive sites: the benzylic alcohol and the tertiary amine of the piperidine ring.
-
Oxidation of the Benzylic Alcohol: The benzylic C-H bond is relatively weak and susceptible to radical abstraction, initiating oxidation. This can lead to the formation of the corresponding benzaldehyde and benzoic acid derivatives. This process is often catalyzed by light, heat, and metal ions.
-
Reactions of the Piperidine Moiety: The tertiary amine in the piperidine ring can undergo N-oxidation to form an N-oxide. It can also be susceptible to Hofmann elimination or other rearrangement reactions under certain conditions.
Section 3: Recommended Protocols for Handling and Storage
To minimize degradation and ensure experimental reproducibility, we recommend the following protocols.
Protocol 1: Preparation of a Stock Solution
-
Solvent Selection: For optimal stability, use a high-purity, anhydrous aprotic solvent such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO). If an aqueous buffer is required, prepare it with high-purity water (e.g., Milli-Q) and filter it through a 0.22 µm filter.
-
Inert Atmosphere: Before preparing the solution, purge the vial and the solvent with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove dissolved oxygen.
-
Dissolution: Accurately weigh the this compound and add the desired volume of the de-gassed solvent. Sonicate briefly if necessary to ensure complete dissolution.
-
Storage: Store the stock solution in an amber vial at -20°C or lower. For long-term storage, aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Protocol 2: Stability Assessment Using HPLC
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for monitoring the purity of your compound over time.
-
Method Development: A reverse-phase C18 column is typically suitable. The mobile phase can be a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Forced Degradation Studies: To validate that your HPLC method can separate the parent compound from its potential degradation products, perform forced degradation studies.[1][2] This involves subjecting the compound to harsh conditions (e.g., acid, base, oxidation, heat, light) to intentionally induce degradation.[1]
-
Analysis: Analyze the stressed samples by HPLC to ensure that the degradation product peaks are well-resolved from the parent peak. This confirms that your method is "stability-indicating."
Example HPLC Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Experimental Workflow for Stability Assessment
Sources
Technical Support Center: Overcoming Poor Solubility of [4-(Piperidin-1-ylmethyl)phenyl]methanol Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges commonly encountered with [4-(Piperidin-1-ylmethyl)phenyl]methanol and its derivatives. As Senior Application Scientists, we have designed this resource to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.
Section 1: Foundational Understanding - Why Solubility is a Challenge
This section addresses the fundamental physicochemical properties of this class of compounds that contribute to their poor aqueous solubility.
Q1: Why do my this compound derivatives exhibit poor aqueous solubility, especially at neutral pH?
A1: The solubility of this molecular scaffold is a delicate balance of its structural components. The molecule possesses both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions.
-
Hydrophobic Character: The phenyl ring and the piperidine ring are bulky, nonpolar structures that resist interaction with water. This lipophilic nature is a primary driver of poor aqueous solubility.
-
Hydrophilic Character: The molecule has two points of potential hydrophilic interaction: the hydroxyl (-OH) group of the methanol substituent and the nitrogen atom of the piperidine ring. The hydroxyl group can participate in hydrogen bonding with water.
-
The Critical Role of the Piperidine Nitrogen: The nitrogen atom in the piperidine ring is a weak base.[1][2] At neutral pH (around 7.4), this nitrogen is predominantly in its neutral, uncharged (unionized) form. In this state, its contribution to water solubility is minimal, and the overall hydrophobic character of the molecule dominates, leading to very low solubility.
Q2: What is the single most important physicochemical parameter I should investigate for my derivative?
A2: The most critical parameter is the acid dissociation constant (pKa) of the protonated piperidine nitrogen. Since the nitrogen is basic, its pKa value (typically around 9-11 for similar structures) dictates the pH at which 50% of the molecules are in their charged (protonated, ionized) form and 50% are in their neutral (unionized) form.[1][2][3] The ionized, protonated form is significantly more water-soluble than the neutral form.[4][5] Therefore, understanding and manipulating the solution pH relative to the compound's pKa is the most direct and powerful initial strategy to control its solubility.[3][5]
Section 2: Initial Troubleshooting & Basic Strategies
If you are encountering solubility issues in your experiments, start with these fundamental approaches before moving to more complex formulation techniques.
Q3: My compound precipitates immediately when I try to dissolve it in my aqueous assay buffer (e.g., PBS at pH 7.4). What is the first thing I should try?
A3: The first and most effective step is pH adjustment . Given the basic nature of the piperidine nitrogen, lowering the pH of the solvent will protonate this nitrogen, forming a cationic piperidinium salt in situ. These salts are generally much more soluble in aqueous media.[1] We strongly recommend performing a simple pH-solubility profile to determine the optimal pH range for your compound.
Experimental Protocol 1: Rapid pH-Solubility Profile Determination
-
Preparation: Prepare a series of small-volume aqueous buffers (e.g., 1 mL) at different pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 9.0). A universal buffer system or simple phosphate/citrate buffers can be used.
-
Addition of Compound: Add an excess amount of your solid compound to each buffer solution. Ensure the amount added is well above the expected solubility limit.
-
Equilibration: Vigorously vortex each suspension and then allow it to equilibrate. For rapid screening, 30-60 minutes of agitation (e.g., on a shaker or rotator) at a controlled temperature is often sufficient. For thermodynamic solubility, 24-48 hours may be required.
-
Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the excess, undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the supernatant in a suitable solvent and quantify the concentration of the dissolved compound using an appropriate analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to visualize the pH-solubility profile.
Data Presentation 1: Example pH-Solubility Data
| Buffer pH | Approximate Solubility (µg/mL) | Fold Increase (vs. pH 7.4) |
| 2.0 | 5,500 | >5500x |
| 4.0 | 2,100 | >2100x |
| 6.0 | 85 | 85x |
| 7.4 | < 1 (Below Limit of Quantification) | 1x (Baseline) |
| 9.0 | < 1 (Below Limit of Quantification) | 1x (Baseline) |
| This is hypothetical data for illustrative purposes. |
Q4: pH adjustment dramatically improved solubility, but my biological assay is sensitive and must be performed near physiological pH. What is my next option?
A4: When you are constrained by pH, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for dissolving lipophilic compounds.[6]
Causality Behind Co-solvency:
Water is a highly polar, structured solvent with a strong hydrogen-bonding network. A nonpolar solute disrupts this network, which is energetically unfavorable. Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG) work by disrupting water's hydrogen-bonding structure and creating a solvent mixture with a lower dielectric constant (reduced polarity), which can more easily accommodate the hydrophobic regions of your compound.
Experimental Protocol 2: Co-solvent Screening for Assay Compatibility
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).
-
Determine Assay Tolerance: Before testing solubility, determine the maximum concentration of each co-solvent that your specific biological assay can tolerate without interference (e.g., <5% ethanol, <1% DMSO). This is your working constraint.
-
Prepare Co-solvent/Buffer Mixtures: Prepare your primary assay buffer containing the maximum tolerable percentage of each co-solvent (e.g., PBS pH 7.4 with 1% DMSO, PBS pH 7.4 with 5% Ethanol).
-
Measure Solubility: Using the method described in Protocol 1, determine the solubility of your compound in each co-solvent/buffer mixture.
-
Compare Results: Identify the co-solvent system that provides the required solubility within the tolerated concentration range.
Data Presentation 2: Example Co-solvent Solubility Enhancement at pH 7.4
| Solvent System (at pH 7.4) | Compound Solubility (µg/mL) |
| PBS (Control) | < 1 |
| PBS + 1% DMSO | 25 |
| PBS + 5% Ethanol | 15 |
| PBS + 10% Propylene Glycol | 40 |
| PBS + 20% PEG 400 | 75 |
| This is hypothetical data for illustrative purposes. |
Section 3: Advanced Formulation Strategies for Development
When basic troubleshooting is insufficient, particularly for in vivo studies or pre-clinical development, more advanced formulation strategies are required.
Q5: I need to prepare a stable, solid dosage form with an improved dissolution rate for animal studies. What should I do?
A5: For a basic compound like this, salt formation is the industry-standard approach to significantly improve solubility and dissolution rates.[7][8] Converting the free base into a solid crystalline salt introduces ionic character, which drastically enhances its interaction with water compared to the neutral molecule.[4][9] Approximately 50% of all small-molecule drugs on the market are administered as salts.[9]
Diagram 1: Salt Formation & Selection Workflow
This diagram outlines the logical steps from initial screening to selecting a viable salt form for development.
Caption: Encapsulation of a drug within a cyclodextrin cavity.
Experimental Protocol 3: Preparation of a Drug-Cyclodextrin Complex (Kneading Method)
This method is simple and effective for lab-scale screening. [10]1. Selection: Choose a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high aqueous solubility and low toxicity. 2. Molar Ratio: Weigh the drug and HP-β-CD in a specific molar ratio (e.g., 1:1 or 1:2). Place the powders in a mortar. 3. Kneading: Add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol in water) dropwise to the powder mixture. 4. Paste Formation: Triturate the mixture vigorously with a pestle to form a thick, homogeneous paste. Continue kneading for 30-45 minutes. 5. Drying: Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) until the solvent is completely evaporated. 6. Final Processing: Pulverize the dried complex into a fine powder and pass it through a sieve. The resulting powder can be used for solubility and dissolution testing.
Q7: My derivative is extremely lipophilic (e.g., high LogP value). Are there specialized formulation approaches for such compounds?
A7: Yes. For highly lipophilic drugs, Lipid-Based Drug Delivery Systems (LBDDS) are often the most effective strategy, particularly for oral administration. [11][12][13]These formulations involve dissolving the drug in a mixture of oils, surfactants, and co-solvents. [12][14]When this mixture comes into contact with aqueous fluids in the gastrointestinal tract, it spontaneously forms fine emulsions or microemulsions, keeping the drug solubilized and ready for absorption. [15]
Data Presentation 3: Lipid Formulation Classification System (LFCS)
This system helps categorize LBDDS based on their composition and behavior upon dilution.
| LFCS Type | Composition | Behavior on Dilution |
| Type I | Oils without surfactants | Poor dispersion; requires digestion |
| Type II | Oils and water-insoluble surfactants | Forms Self-Emulsifying DDS (SEDDS) |
| Type III | Oils, water-soluble surfactants, co-solvents | Forms Self-Microemulsifying DDS (SMEDDS) |
| Type IV | Surfactants and co-solvents (oil-free) | Forms micelles |
| Source: Adapted from the Lipid Formulation Classification System. |
Section 4: Nanotechnology Approaches
Q8: How can nanotechnology be applied to solve my solubility problem?
A8: A primary nanotechnology approach is the creation of a nanosuspension . This involves reducing the particle size of your crystalline drug from the micron range down to the nanometer range (typically < 1000 nm). [16][17]
Causality Behind Nanonization:
The benefit of this approach is explained by the Noyes-Whitney equation, which describes the rate of dissolution. By drastically reducing particle size, you exponentially increase the surface area-to-volume ratio of the drug. [18][19]A larger surface area leads to a much faster rate of dissolution, which can significantly improve bioavailability for drugs whose absorption is limited by their dissolution speed (BCS Class II compounds). [18][19][20]Common methods to produce nanosuspensions include high-pressure homogenization and wet milling. [6][21][17]
Section 5: Summary and Strategy Selection
Choosing the right solubility enhancement technique depends on your experimental needs and the properties of your specific derivative. The following workflow provides a general decision-making guide.
Diagram 3: Decision-Making Workflow for Solubility Enhancement
Caption: Decision tree for selecting an appropriate solubility strategy.
References
- Verma, S., & Kumar, S. (2016). Improved delivery of poorly soluble compounds using nanoparticle technology: a review.
- Gao, P., & Morozowich, W. (2015). Lipid-Based Formulations for Oral Drug Delivery: Effects on Drug Absorption and Metabolism. Current Drug Metabolism.
- Pawar, P., & Kumar, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research.
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. [Link]
- Khan, A., et al. (2023). Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. Frontiers in Pharmacology.
- Sharma, D., et al. (2019). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics.
- Kumar, A., & Sahoo, S. K. (2014). Optimizing oral drug delivery using lipid based formulations. International Journal of Pharmaceutical Sciences and Research.
-
Rasenack, N., & Müller, B. W. (2004). Tableting lipid-based formulations for oral drug delivery: a case study with silica nanoparticle-lipid-mannitol hybrid microparticles. European Journal of Pharmaceutics and Biopharmaceutics. [Link]
-
Gao, L., et al. (2013). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. Journal of Nanoscience and Nanotechnology. [Link]
- Merisko-Liversidge, E., & Liversidge, G. G. (2005). Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs. Pharmaceutical Technology.
- Trivedi, V. (2012). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich.
-
Singh, B., et al. (2013). Oral Lipid Based Drug Delivery System (LBDDS): Formulation, Characterization and Application: A Review. Current Drug Delivery. [Link]
-
Anshory, M., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Pharmaceutical and Biomedical Sciences. [Link]
- Patel, J., & Patel, K. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research.
-
Patel, V., et al. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. AAPS PharmSciTech. [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]
- Lüdeker, D., & Briel, T. (n.d.).
- Asija, R., & Gupta, A. K. (2024). Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. International Journal of Pharmaceutical Quality Assurance.
- Kumar, L., & Kumar, R. (2011). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
- Williams, H. D., & Yau, C. (2014). Pharmaceutical salts: a formulation trick or a clinical conundrum? Pharmaceutical Journal.
- BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds. BenchChem.
-
Slideshare. (n.d.). SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION. Slideshare. [Link]
- Shegokar, R. (2020). Nanocrystals of Poorly Soluble Drugs: Drug Bioavailability and Physicochemical Stability. Pharmaceutics.
- Dewangan, S., et al. (2023). NANOTECHNOLOGY BASED APPROACHES FOR ENHANCING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS. IIP Series.
- ResearchGate. (2025). Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins.
- Symmetric. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Symmetric.
-
Popa, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]
- Barnes, D. (2022). Developing Liquid Formulations for the Oral Dosing of Lipophilic Drugs. Pharmaceutical Technology.
- Patel, V., et al. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. AAPS PharmSciTech.
- Pace Life Sciences. (n.d.). Drug Formulation: Lipophilic Compound Q&A. Pace Life Sciences.
- BenchChem. (2025).
-
Buhamad, R. (2017). Ph and Solubility of Drugs. YouTube. [Link]
- Yamauchi, S., et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega.
- Solubility of Things. (n.d.). Piperidine. Solubility of Things.
-
Oumada, F. Z., et al. (2020). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Wikipedia. (n.d.). Piperidine. Wikipedia. [Link]
Sources
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- 7. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION | PPTX [slideshare.net]
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- 14. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 15. Oral Lipid Based Drug Delivery System (LBDDS): Formulation, Chara...: Ingenta Connect [ingentaconnect.com]
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- 21. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing [4-(Piperidin-1-ylmethyl)phenyl]methanol Synthesis
Welcome to the technical support center for the synthesis of [4-(Piperidin-1-ylmethyl)phenyl]methanol. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common experimental challenges.
Core Synthesis Pathway: Reductive Amination
The most direct and widely adopted method for synthesizing this compound is the one-pot reductive amination of 4-(hydroxymethyl)benzaldehyde with piperidine. This process involves two key stages: the formation of an intermediate iminium ion, followed by its immediate reduction to the target amine.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Low yield in reductive amination is a common issue that typically points to problems in one of the two core stages: iminium ion formation or its subsequent reduction.
A. Inefficient Iminium Ion Formation: The formation of the iminium ion from the aldehyde and amine is a reversible equilibrium reaction.[1][2] To drive the reaction forward and maximize the concentration of the intermediate for reduction, consider the following:
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pH Control: The reaction is often catalyzed by mild acid. A slightly acidic pH (typically 5-7) is optimal to protonate the hydroxyl intermediate, facilitating the loss of water. However, strongly acidic conditions will protonate the amine starting material, rendering it non-nucleophilic and halting the reaction. Adding a small amount of acetic acid (e.g., 1 equivalent) can significantly improve imine formation.
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Water Removal: The reaction produces water as a byproduct. Removing this water shifts the equilibrium towards the iminium ion.[2] While not always necessary for one-pot reactions with efficient reducing agents, if you suspect poor imine formation, using a dehydrating agent like anhydrous magnesium sulfate or molecular sieves can be beneficial.
B. Suboptimal Reduction Step: If iminium formation is efficient, the issue may lie with the reducing agent or reaction conditions.
-
Choice of Reducing Agent: Not all reducing agents are suitable. Sodium borohydride (NaBH₄) can be too reactive, reducing the starting aldehyde faster than the iminium ion, leading to the recovery of starting material. Milder, more selective reagents are preferred (see Q2).[2]
-
Stoichiometry: Ensure the correct stoichiometry. A slight excess of the amine (e.g., 1.1-1.2 equivalents) can help drive imine formation. The reducing agent should be used in sufficient excess (typically 1.5-2.0 equivalents) to ensure complete conversion.
-
Temperature: Most reductive aminations with modern reagents proceed efficiently at room temperature.[3] If the reaction is sluggish, gentle heating (40-50°C) may be applied, but this can also increase side reactions. Monitor the reaction closely by TLC or LC-MS.
Q2: How do I choose the best reducing agent for this synthesis?
The choice of reducing agent is critical for a successful reaction. The ideal reagent should selectively reduce the iminium ion in the presence of the starting aldehyde.
| Reducing Agent | Pros | Cons | Typical Conditions |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly Recommended. Mild, selective for imines/iminium ions, and tolerant of slightly acidic conditions.[3][4] | More expensive than NaBH₄, moisture-sensitive. | 1.5 eq., Dichloromethane (DCM) or Dichloroethane (DCE), Acetic Acid (cat.), Room Temp. |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective and selective at controlled pH (5-7).[4] | Highly toxic (releases HCN gas in strong acid or upon workup). Requires careful handling and quenching. | 1.5 eq., Methanol (MeOH), pH 5-7, Room Temp. |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Generally not selective; can reduce the aldehyde starting material. Can be used if the imine is pre-formed. | 2.0 eq., Methanol (MeOH), 0°C to Room Temp. |
| Catalytic Hydrogenation (H₂/Catalyst) | "Green" chemistry, high atom economy, often provides clean reactions. | Requires specialized pressure equipment. The catalyst (e.g., Pd/C) can sometimes be poisoned by amines.[5] | H₂ (1-5 atm), Pd/C or PtO₂, Ethanol (EtOH) or MeOH, Room Temp to 50°C. |
For this specific synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the superior choice due to its high selectivity, operational simplicity, and safety profile.[3][4]
Q3: I'm observing a significant impurity in my crude product. What could it be?
The most common side product is the starting material, 4-(hydroxymethyl)benzaldehyde, due to incomplete reaction. Another possibility is the formation of a tertiary amine via over-alkylation, although this is less common with a secondary amine like piperidine.
-
Cause: This often occurs when using a non-selective reducing agent like NaBH₄, which reduces the aldehyde before it can form the iminium ion. It can also indicate that the reaction was not allowed to proceed to completion.
-
Solution:
-
Switch to NaBH(OAc)₃: Its selectivity for the iminium ion is the best solution.[2]
-
Monitor the Reaction: Use TLC or LC-MS to track the disappearance of the starting aldehyde. Do not begin work-up until the aldehyde is fully consumed.
-
Control Temperature: Avoid excessive heat, which can promote undesired side reactions.
-
Q4: The purification of my final product is difficult. What are the best practices?
This compound is a relatively polar, basic compound, which can complicate purification.
-
Aqueous Work-up: After quenching the reaction, perform an extraction. Because the product is an amine, its solubility is pH-dependent.
-
Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic catalysts (like acetic acid).
-
Wash with brine to remove bulk water.
-
If the product has some water solubility, using a continuous liquid-liquid extractor or performing multiple extractions with a solvent like ethyl acetate or dichloromethane can improve recovery.[6]
-
-
Column Chromatography: If impurities persist, silica gel chromatography is effective.
-
Mobile Phase: A gradient system of Dichloromethane/Methanol (e.g., 99:1 to 95:5) is a good starting point.
-
Tailing: Being a basic amine, the product may tail on silica gel. To prevent this, add a small amount of a basic modifier like triethylamine or ammonium hydroxide (typically 0.5-1%) to the mobile phase.
-
-
Crystallization: If the product is a solid, crystallization is an excellent final purification step.
-
Solvent Systems: Piperidine derivatives have been successfully crystallized from various solvents, including ethanol, methanol, or mixtures like methanol/ethyl acetate or dichloromethane/methanol.[7] Experiment with different solvent systems to find the optimal one for your product.
-
Troubleshooting Guide
Caption: A troubleshooting decision guide for common synthesis issues.
Detailed Experimental Protocol
This protocol utilizes sodium triacetoxyborohydride for a reliable and high-yielding synthesis.
Materials:
-
4-(Hydroxymethyl)benzaldehyde (1.0 eq.)
-
Piperidine (1.1 eq.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)
-
Glacial Acetic Acid (1.0 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(hydroxymethyl)benzaldehyde (1.0 eq.) and dissolve it in anhydrous DCM.
-
Amine and Acid Addition: Add piperidine (1.1 eq.) to the solution, followed by glacial acetic acid (1.0 eq.). Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq.) to the mixture in portions over 10 minutes. Note: The addition may be slightly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 3-12 hours.
-
Work-up:
-
Once the reaction is complete, carefully quench by slowly adding saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude material by silica gel column chromatography using a gradient of methanol in dichloromethane (e.g., 1% to 5% MeOH), with 0.5% triethylamine added to the eluent to prevent tailing.
-
Combine the pure fractions and evaporate the solvent to yield this compound as the final product.
-
References
-
Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]
-
Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central (PMC). [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
-
Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts. PubMed Central (PMC). [Link]
Sources
- 1. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrevlett.com [chemrevlett.com]
Technical Support Center: Synthesis of [4-(Piperidin-1-ylmethyl)phenyl]methanol and Troubleshooting Side Reactions
Welcome to the technical support center for the synthesis of [4-(Piperidin-1-ylmethyl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable intermediate. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis Route 1: Reductive Amination
This synthetic pathway involves the reaction of 4-(hydroxymethyl)benzaldehyde with piperidine, followed by reduction of the intermediate iminium ion.
Answer:
Slow or incomplete reductive amination reactions are common and can often be attributed to several factors related to imine formation and the reduction step.
Causality Behind Experimental Choices:
The key to a successful reductive amination is the efficient formation of the iminium ion intermediate, which is then reduced. The equilibrium for imine formation can be unfavorable, and the choice of reducing agent is critical to avoid premature reduction of the starting aldehyde.
Troubleshooting Steps:
-
Choice of Reducing Agent: Standard sodium borohydride (NaBH₄) can reduce the starting aldehyde, 4-(hydroxymethyl)benzaldehyde, to form 1,4-benzenedimethanol as a significant byproduct.[1] It is often better to use a milder reducing agent that selectively reduces the iminium ion.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃): This is an excellent choice as it is less reactive towards aldehydes and ketones but highly effective for reducing iminium ions.[1]
-
Sodium cyanoborohydride (NaBH₃CN): Another suitable option, though it is toxic and requires careful handling.
-
-
Reaction pH: The formation of the iminium ion is pH-dependent. The reaction is typically carried out under weakly acidic conditions (pH 4-6) to facilitate the dehydration of the hemiaminal intermediate. Adding a small amount of acetic acid can catalyze imine formation.
-
Water Removal: The formation of the imine from the aldehyde and amine releases water. This is a reversible reaction, and the presence of water can inhibit the reaction. The use of a dehydrating agent, such as magnesium sulfate (MgSO₄) or molecular sieves, can drive the equilibrium towards the imine, increasing the overall yield.
-
Solvent Selection: Aprotic solvents that do not react with the reagents are preferred. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are commonly used.
dot
Caption: Troubleshooting flowchart for low yield in reductive amination.
Answer:
The most common side product in this reaction is the over-reduction of the starting aldehyde.
Side Product Identification and Prevention:
| Side Product Name | Structure | Formation Mechanism | Prevention Strategy |
| 1,4-Benzenedimethanol | Reduction of the aldehyde group of 4-(hydroxymethyl)benzaldehyde by a non-selective reducing agent. | Use a milder, more selective reducing agent like sodium triacetoxyborohydride. | |
| Unreacted 4-(hydroxymethyl)benzaldehyde | Incomplete reaction due to unfavorable equilibrium or insufficient reaction time. | Use a dehydrating agent and ensure adequate reaction time. |
Purification:
If these impurities are present, they can often be separated from the desired product by column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes, followed by a small percentage of triethylamine to prevent tailing of the amine product.
Synthesis Route 2: N-Alkylation
This route involves the reaction of piperidine with a suitable 4-(halomethyl)phenylmethanol, such as 4-(chloromethyl)phenyl]methanol.
Answer:
N-alkylation reactions with bifunctional reagents like 4-(chloromethyl)phenyl]methanol can lead to several side products.
Common Side Products in N-Alkylation:
-
Quaternary Ammonium Salt: The product, this compound, is a tertiary amine and can be further alkylated by the starting material, 4-(chloromethyl)phenyl]methanol, to form a quaternary ammonium salt.[2][3] This is more likely to occur if there is a high local concentration of the alkylating agent.
-
Dibenzyl Ether: The hydroxyl group of the starting material or the product can be deprotonated by the base and react with another molecule of 4-(chloromethyl)phenyl]methanol to form a dibenzyl ether impurity.
dot
Caption: Potential side reactions in the N-alkylation synthesis.
Troubleshooting Strategies:
-
Control Stoichiometry: Use a slight excess of piperidine to ensure the complete consumption of the alkylating agent.
-
Slow Addition: Add the 4-(chloromethyl)phenyl]methanol slowly to the reaction mixture to maintain a low concentration and minimize the chance of over-alkylation.
-
Choice of Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), is recommended to avoid competing reactions.
-
Temperature Control: Running the reaction at a lower temperature can help to control the rate of side reactions.
Answer:
The work-up and purification of amine products can be challenging due to their basic nature.
Recommended Work-up and Purification Protocol:
-
Initial Work-up:
-
After the reaction is complete, filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform a liquid-liquid extraction. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts and highly polar impurities.
-
-
Acid-Base Extraction (Optional):
-
To separate the basic amine product from neutral impurities (like the dibenzyl ether), you can perform an acid-base extraction.
-
Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.
-
-
Chromatography:
-
If further purification is needed, column chromatography on silica gel is effective.
-
It is crucial to add a small amount of a tertiary amine base (e.g., 0.5-1% triethylamine) to the eluent system. This prevents the protonation of the product on the acidic silica gel, which would otherwise lead to significant tailing and poor separation.
-
Experimental Protocols
Protocol 1: Reductive Amination Synthesis of this compound
Materials:
-
4-(Hydroxymethyl)benzaldehyde
-
Piperidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Acetic Acid (glacial)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-(hydroxymethyl)benzaldehyde (1.0 eq) in DCE, add piperidine (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCE.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine).
Protocol 2: N-Alkylation Synthesis of this compound
Materials:
-
4-(Chloromethyl)phenyl]methanol
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Water
-
Ethyl acetate
Procedure:
-
To a suspension of potassium carbonate (2.0 eq) in acetonitrile, add piperidine (1.2 eq).
-
Add a solution of 4-(chloromethyl)phenyl]methanol (1.0 eq) in acetonitrile dropwise to the stirred suspension over 30 minutes.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine).
References
-
Reductive Amination. Organic Chemistry Portal. [Link]
-
N-Alkylation of Amines. Organic Chemistry Portal. [Link]
-
PubChem. This compound. [Link]
-
Reductive aminations of benzaldehyde. ResearchGate. [Link][6]
-
Synthesis and properties of quaternary ammonium salts on the basis of piperidine. ResearchGate. [Link][2]
-
Method of synthesis of a quaternary ammonium salt. Google Patents. [3]
Sources
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. EP0791575A1 - Method of synthesis of a quaternary ammonium salt - Google Patents [patents.google.com]
- 4. 4-(Hydroxymethyl)benzaldehyde | C8H8O2 | CID 556330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [4-(Chloromethyl)phenyl]methanol | C8H9ClO | CID 5107660 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technisches Support-Center: Fehlerbehebung bei der Kristallisation von [4-(Piperidin-1-ylmethyl)phenyl]methanol
Answering in German as per the user's request.
Dieses Handbuch richtet sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung und bietet detaillierte Anleitungen und häufig gestellte Fragen (FAQs) zur Fehlerbehebung bei der Kristallisation von [4-(Piperidin-1-ylmethyl)phenyl]methanol. Als leitender Anwendungswissenschaftler verbindet dieser Leitfaden technische Präzision mit praxiserprobten Erkenntnissen, um Sie bei der Optimierung Ihrer Kristallisationsverfahren zu unterstützen.
Teil 1: Fehlerbehebungsleitfaden
Dieser Abschnitt ist als interaktiver Leitfaden konzipiert, der Sie durch die häufigsten Probleme führt, die während der Kristallisation auftreten. Beginnen Sie mit der Frage, die Ihr Problem am besten beschreibt, und folgen Sie den vorgeschlagenen Schritten.
Logischer Arbeitsablauf zur Fehlerbehebung
Der folgende Arbeitsablauf bietet einen visuellen Weg zur Diagnose und Lösung von Kristallisationsproblemen.
Abbildung 1: Logischer Arbeitsablauf zur Fehlerbehebung bei Kristallisationsproblemen.
Frage 1: Meine Verbindung kristallisiert nach dem Abkühlen der Lösung nicht aus. Was sind die nächsten Schritte?
Antwort: Das Ausbleiben der Kristallisation deutet typischerweise darauf hin, dass die Lösung nicht ausreichend übersättigt ist oder dass die Keimbildung (der erste Schritt der Kristallbildung) kinetisch gehemmt ist.
Kausalanalyse und Lösungen:
-
Keimbildung induzieren: Die spontane Bildung von Kristallkeimen kann schwierig sein. Sie können diesen Prozess manuell anstoßen.
-
Kratzen: Reiben Sie vorsichtig mit einem Glasstab an der inneren Oberfläche des Kolbens an der Grenzfläche zwischen Lösungsmittel und Luft.[1] Dadurch entstehen mikroskopisch kleine Kratzer auf dem Glas, die als Keimbildungsstellen für das Kristallwachstum dienen.[1]
-
Impfung: Geben Sie einen sehr kleinen, reinen Kristall Ihrer Zielverbindung (einen "Impfkristall") in die abgekühlte Lösung.[1] Der Impfkristall dient als Vorlage, an der sich weitere Moleküle anlagern können, was das Kristallwachstum einleitet.[1]
-
-
Übersättigung erhöhen: Wenn die Keimbildung nicht das Problem ist, ist Ihre Lösung möglicherweise zu verdünnt.
-
Temperatur weiter senken: Wenn das Abkühlen auf Raumtemperatur nicht ausreicht, versuchen Sie, den Kolben in ein Eisbad oder einen Gefrierschrank zu stellen.[1] Seien Sie jedoch vorsichtig, da eine zu schnelle Abkühlung zum "Ölen" führen kann.[1]
-
Lösungsmittelsystem überdenken: Wenn die oben genannten Methoden fehlschlagen, ist das gewählte Lösungsmittel möglicherweise ungeeignet. Eine Anti-Lösungsmittel-Kristallisation ist eine wirksame Alternative (siehe Protokoll unten).
Frage 2: Anstelle von Kristallen hat sich ein Öl oder eine klebrige Masse gebildet. Wie kann ich das Problem beheben?
Antwort: Dieses Phänomen, bekannt als "Ölen", tritt auf, wenn der gelöste Stoff aus der Lösung unterhalb seines Schmelzpunktes oder als hochkonzentrierte, unterkühlte Flüssigkeit austritt.
Kausalanalyse und Lösungen:
-
Hohe Verunreinigungskonzentration: Verunreinigungen können den Schmelzpunkt der Mischung erheblich senken und die Kristallgitterbildung stören.[1][3]
-
Lösung: Führen Sie eine vorläufige Reinigung durch, z. B. durch Säulenchromatographie, um den Reinheitsgrad vor der Kristallisation zu erhöhen.
-
-
Zu hohe Sättigung oder zu schnelles Abkühlen: Wenn die Konzentration des gelösten Stoffes zu hoch ist oder die Temperatur zu schnell gesenkt wird, haben die Moleküle nicht genug Zeit, sich in einem geordneten Kristallgitter anzuordnen.
-
Lösung: Erhitzen Sie die Mischung erneut, bis sich das Öl vollständig aufgelöst hat. Fügen Sie eine kleine Menge zusätzliches heißes Lösungsmittel hinzu, um die Konzentration zu verringern.[1][2] Lassen Sie die Lösung anschließend sehr langsam abkühlen, idealerweise durch Isolierung des Kolbens, um eine graduelle Temperaturabnahme zu gewährleisten.[2]
-
-
Ungeeignetes Lösungsmittel: Das "Ölen" kann auftreten, wenn der Siedepunkt des Lösungsmittels höher ist als der Schmelzpunkt des gelösten Stoffes.[1]
-
Lösung: Wählen Sie ein Lösungsmittel mit einem niedrigeren Siedepunkt.
-
Frage 3: Die Kristalle sind sehr schnell ausgefallen und haben nur ein feines Pulver oder dünne Nadeln ergeben. Wie erhalte ich größere, besser geformte Kristalle?
Antwort: Eine schnelle Kristallisation deutet auf eine zu hohe Übersättigung hin, die zu einer schnellen Keimbildung anstelle eines langsamen, geordneten Kristallwachstums führt. Dies schließt oft Verunreinigungen ein und führt zu schlechten Kristallmorphologien.[2][4][5]
Kausalanalyse und Lösungen:
-
Übersättigung reduzieren: Die treibende Kraft für die Kristallisation ist zu stark.
-
Lösung: Erhitzen Sie die Mischung, um den Feststoff wieder aufzulösen. Fügen Sie eine kleine zusätzliche Menge (z. B. 5-10 % des ursprünglichen Volumens) heißes Lösungsmittel hinzu.[2] Dadurch wird die Sättigungskonzentration leicht gesenkt, und die Kristallisation beginnt bei einer niedrigeren Temperatur und verläuft langsamer.
-
-
Abkühlrate verlangsamen: Eine langsame Abkühlung ist entscheidend für das Wachstum großer, gut definierter Kristalle.[6]
Frage 4: Die Ausbeute an Kristallen ist sehr gering. Wie kann ich sie verbessern?
Antwort: Eine geringe Ausbeute bedeutet, dass eine erhebliche Menge Ihrer Verbindung in der Lösung (der Mutterlauge) verbleibt.
Kausalanalyse und Lösungen:
-
Zu viel Lösungsmittel verwendet: Dies ist die häufigste Ursache. Ihre Verbindung hat eine gewisse Restlöslichkeit im kalten Lösungsmittel.[1][2]
-
Lösung: Konzentrieren Sie die Mutterlauge durch teilweises Verdampfen des Lösungsmittels und kühlen Sie sie erneut ab, um eine zweite Kristallfraktion zu erhalten. Überprüfen Sie die Reinheit dieser zweiten Fraktion, da sie möglicherweise stärker mit Verunreinigungen angereichert ist. Optimieren Sie beim nächsten Versuch die verwendete Lösungsmittelmenge.
-
-
Unzureichende Kühlung: Die Kristallisation ist möglicherweise noch nicht abgeschlossen.
-
Lösung: Stellen Sie sicher, dass die Lösung für eine ausreichende Zeit (z. B. mehrere Stunden oder über Nacht) bei der Endtemperatur (z. B. im Eisbad oder Kühlschrank) belassen wird, um eine maximale Ausfällung zu erreichen.
-
Teil 2: Häufig gestellte Fragen (FAQs)
F1: Welche Lösungsmittel eignen sich am besten für die Kristallisation von this compound?
Aufgrund seiner Molekülstruktur, die eine polare Alkoholgruppe, eine basische Piperidingruppe und einen unpolaren Phenylring aufweist, ist eine Reihe von Lösungsmitteln oder Lösungsmittelgemischen denkbar. Eine systematische Lösungsmittelsuche ist der beste Ansatz.
-
Polare protische Lösungsmittel (z. B. Ethanol, Isopropanol): Diese sind oft ein guter Ausgangspunkt für Piperidin-Derivate, da sie Wasserstoffbrückenbindungen mit dem Alkohol und dem Amin eingehen können.[7][8]
-
Aprotische polare Lösungsmittel (z. B. Aceton, Ethylacetat, Acetonitril): Diese können ebenfalls wirksam sein.
-
Lösungsmittelgemische: Unpolare Lösungsmittel wie Hexan oder Heptan können als "Anti-Lösungsmittel" in Kombination mit polareren Lösungsmitteln wie Ethylacetat oder Aceton verwendet werden.[9]
Die folgende Tabelle fasst die Eigenschaften gängiger organischer Lösungsmittel zusammen, um die Auswahl zu erleichtern.
| Lösungsmittel | Siedepunkt (°C) | Dielektrizitätskonstante (Polarität) | Mischbarkeit mit Wasser |
| Hexan | 69 | 1.88 | Unmischbar |
| Toluol | 111 | 2.38 | Unmischbar |
| Diethylether | 35 | 4.34 | Gering |
| Ethylacetat | 77 | 6.02 | Gering |
| Aceton | 56 | 20.7 | Mischbar |
| Isopropanol | 82 | 19.9 | Mischbar |
| Ethanol | 78 | 24.6 | Mischbar |
| Methanol | 65 | 32.7 | Mischbar |
| Acetonitril | 82 | 37.5 | Mischbar |
Daten stammen aus verschiedenen Quellen, einschließlich der Sigma-Aldrich-Lösungsmitteltabelle.[10]
F2: Wie gehe ich mit der Basizität der Piperidingruppe während der Kristallisation um?
Die basische Natur von Aminen kann die Kristallisation beeinflussen.[11]
-
Freie Base vs. Salz: this compound ist eine Base. In einigen Fällen kann die Kristallisation durch die Bildung eines Salzes, z. B. eines Hydrochlorids, verbessert werden.[9][12] Dies verändert die Löslichkeit und die Kristallpackung drastisch. Wenn jedoch die freie Base benötigt wird, sollten saure Bedingungen vermieden werden.
-
Oxidationsempfindlichkeit: Amine können oxidationsempfindlich sein.[11] Die Durchführung der Kristallisation unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) kann in Betracht gezogen werden, wenn Verfärbungen (z. B. Gelbfärbung) beobachtet werden.
F3: Könnte meine Probe polymorphe Formen aufweisen?
Ja, das ist sehr wahrscheinlich. Polymorphismus – die Fähigkeit einer Substanz, in mehr als einer Kristallstruktur zu existieren – ist bei organischen Molekülen weit verbreitet. Piperidin-Derivate haben nachweislich Polymorphismus gezeigt, wobei unterschiedliche Lösungsmittel zu unterschiedlichen Kristallformen führen.[13][14] Verschiedene Polymorphe können unterschiedliche physikochemische Eigenschaften wie Schmelzpunkt, Löslichkeit und Stabilität aufweisen. Es ist wichtig, die erhaltenen Kristalle mit Techniken wie der Differential-Scanning-Kalorimetrie (DSC) und der Pulver-Röntgendiffraktometrie (PXRD) zu charakterisieren.[13]
F4: Wie beeinflussen Verunreinigungen meine Kristallisation?
Verunreinigungen sind einer der Hauptgründe für Kristallisationsprobleme.[3]
-
Wirkmechanismen: Sie können die Keimbildung hemmen, zum "Ölen" führen oder in das Kristallgitter eingebaut werden, was die Reinheit des Endprodukts verringert.[3][15]
-
Morphologieänderung: Strukturell ähnliche Verunreinigungen können das Kristallwachstum an bestimmten Flächen blockieren, was zu unerwünschten Morphologien wie sehr dünnen, zerbrechlichen Nadeln anstelle von robusten Prismen führt.[4][5][16]
-
Lösungsstrategie: Wenn Verunreinigungen vermutet werden, ist eine erneute Reinigung des Ausgangsmaterials (z. B. durch Chromatographie oder Destillation) vor der Kristallisation oft der effektivste Ansatz.
F5: Welche Analysetechniken sollte ich zur Charakterisierung meiner Kristalle verwenden?
Eine gründliche Charakterisierung ist entscheidend, um die Identität, Reinheit und Form Ihres kristallinen Materials zu bestätigen.
-
Struktur und Reinheit: ¹H- und ¹³C-NMR zur Bestätigung der chemischen Struktur und zur Abschätzung der Reinheit.
-
Reinheitsbestimmung: HPLC ist die Methode der Wahl zur genauen Quantifizierung der Reinheit.
-
Physikalische Eigenschaften: Die Messung des Schmelzpunktes ist eine schnelle und einfache Methode zur Beurteilung der Reinheit (reine Substanzen haben einen scharfen Schmelzpunkt).
-
Festkörpereigenschaften: DSC und PXRD zur Identifizierung der polymorphen Form und zur Bestätigung der Kristallinität.[17]
Teil 3: Experimentelle Protokolle
Protokoll 1: Standard-Kühlkristallisation
Dieses Protokoll beschreibt die Kristallisation aus einem einzelnen Lösungsmittel.
-
Auflösung: Geben Sie das rohe this compound in einen Erlenmeyerkolben. Fügen Sie eine kleine Menge des gewählten Lösungsmittels hinzu.
-
Erhitzen: Erhitzen Sie die Suspension unter Rühren (z. B. auf einer Heizplatte), bis das Lösungsmittel siedet.
-
Lösungsmittel zugeben: Fügen Sie tropfenweise gerade so viel heißes Lösungsmittel hinzu, bis sich der gesamte Feststoff gelöst hat. Es ist entscheidend, einen Überschuss an Lösungsmittel zu vermeiden, um die Ausbeute nicht zu verringern.[2]
-
Langsames Abkühlen: Entfernen Sie den Kolben von der Wärmequelle, decken Sie ihn ab (z. B. mit einem Uhrglas) und lassen Sie ihn ungestört auf Raumtemperatur abkühlen.
-
Tiefkühlen: Stellen Sie den Kolben in ein Eisbad oder einen Kühlschrank (2-8 °C) für mindestens eine Stunde, um die Kristallisation zu vervollständigen.
-
Isolierung: Sammeln Sie die Kristalle durch Vakuumfiltration (z. B. mit einem Büchnertrichter).
-
Waschen: Waschen Sie die Kristalle auf dem Filter mit einer kleinen Menge eiskaltem, frischem Lösungsmittel, um anhaftende Mutterlauge zu entfernen.
-
Trocknen: Trocknen Sie die Kristalle an der Luft oder in einem Vakuumexsikkator, bis sie ein konstantes Gewicht erreichen.
Protokoll 2: Anti-Lösungsmittel-Kristallisation
Diese Methode ist nützlich, wenn kein geeignetes Einzellösungsmittel gefunden werden kann. Sie benötigen ein "Lösungsmittel" (in dem Ihre Verbindung gut löslich ist) und ein "Anti-Lösungsmittel" (in dem Ihre Verbindung schlecht löslich ist, das aber mit dem "Lösungsmittel" mischbar ist).
-
Auflösung: Lösen Sie Ihre Verbindung in der minimalen Menge des "Lösungsmittels" bei Raumtemperatur oder leicht erhöhter Temperatur.
-
Anti-Lösungsmittel zugeben: Fügen Sie langsam unter Rühren tropfenweise das "Anti-Lösungsmittel" hinzu, bis eine bleibende Trübung (Niederschlag) auftritt. Dies zeigt an, dass die Sättigungsgrenze erreicht ist.
-
Klärung: Fügen Sie tropfenweise gerade so viel "Lösungsmittel" hinzu, bis die Trübung wieder verschwindet und eine klare Lösung entsteht.
-
Kristallisation: Lassen Sie die Lösung ungestört stehen. Die langsame Verdunstung des Lösungsmittels oder das Abkühlen führt zur Kristallbildung.
-
Isolierung und Trocknung: Fahren Sie wie in Protokoll 1, Schritte 6-8, fort. Waschen Sie die Kristalle mit einer Mischung aus "Lösungsmittel" und "Anti-Lösungsmittel" oder nur mit dem "Anti-Lösungsmittel".
Referenzen
-
Benchchem. (n.d.). Technical Support Center: Refining Crystallization Methods for High-Purity 4-Amino-5-methylisophthalonitrile. Benchchem.
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate.
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
-
Reddit. (2024). Amine workup. r/Chempros.
-
Urwin, S. J., et al. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
-
Mehmood, T., & Mushtaq, S. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Journal of Chemical and Biological Sciences.
-
ResearchGate. (n.d.). Experimental and computational investigation of polymorphism in methyl 3-hydroxy-4-(piperidin-1-ylmethyl)-2-naphthoate. ResearchGate.
-
ResearchGate. (2025). Synthesis, Characterization and Crystal Structure Studies of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol. ResearchGate.
-
Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.
-
Sigma-Aldrich. (n.d.). (4-(Piperidin-4-yl)phenyl)methanol hydrochloride ≥95%. Sigma-Aldrich.
-
ResearchGate. (n.d.). Substituted benzyl alcohol chlorinations. ResearchGate.
-
Urwin, S. J., et al. (2021). Impact of impurities on crystallization and product quality: a case study with paracetamol. Crystals.
-
Arulraj, R., et al. (n.d.). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters.
-
Chemchart. (n.d.). phenyl(piperidin-4-yl)methanol (38081-60-6). Chemchart.
-
Zhang, Y., et al. (2019). Mechanofluorochromism, polymorphism and thermochromism of novel D–π–A piperidin-1-yl-substitued isoquinoline derivatives. Journal of Materials Chemistry C.
-
Macfhionnghaile, P., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development.
-
Urwin, S. J., et al. (n.d.). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. National Center for Scientific Research "Demokritos".
-
ResearchGate. (2015). Synthesis, Characterization, Crystal, and Molecular Structure Studies of [1-(3,5-Dimethyl-2,3-dihydro- isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl- methanol. ResearchGate.
-
Urwin, S. J., et al. (2021). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. MDPI.
-
BLDpharm. (n.d.). {4-[(piperidin-1-yl)methyl]phenyl}methanol hydrochloride. BLDpharm.
-
ChemicalBook. (n.d.). PHENYL(PIPERIDIN-4-YL)METHANOL synthesis. ChemicalBook.
-
Gnerre, C., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible. Usiena air.
-
Campos, P. T., et al. (2022). Proposal of Molecular‐Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. ChemistrySelect.
-
Jia, L., & Liu, X. (2007). Analytical strategies for identifying drug metabolites. Medicinal research reviews.
-
ResearchGate. (n.d.). Proposal for the crystallization mechanism of para‐chloro‐substituted.... ResearchGate.
-
Google Patents. (n.d.). US5728897A - Process for the preparation of benzyl alcohol. Google Patents.
-
Benchchem. (n.d.). An In-depth Technical Guide on the Solubility Profile of (1,4-Dimethylpiperazin-2-yl)methanol in Organic Solvents. Benchchem.
-
Benchchem. (n.d.). Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. Benchchem.
-
Sigma-Aldrich. (n.d.). Solvent Miscibility Table. Sigma-Aldrich.
-
Murov, S. (n.d.). Common Organic Solvents: Table of Properties. Erowid.
-
Thermo Fisher Scientific. (n.d.). This compound, 95%. Thermo Fisher Scientific.
-
Smolecule. (n.d.). {1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol. Smolecule.
-
Al-Hamdani, Y. A. S., et al. (2023). Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one. ACS Omega.-Phenylquinolin-2-yl)propan-1-one*. ACS Omega.
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- 5. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol [ouci.dntb.gov.ua]
- 6. iscientific.org [iscientific.org]
- 7. chemrevlett.com [chemrevlett.com]
- 8. chemrevlett.com [chemrevlett.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. Mechanofluorochromism, polymorphism and thermochromism of novel D–π–A piperidin-1-yl-substitued isoquinoline derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Enhanced Method for the Synthesis and Comprehensive Characterization of 1-(4-Phenylquinolin-2-yl)propan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: [4-(Piperidin-1-ylmethyl)phenyl]methanol
Welcome to the technical support center for [4-(Piperidin-1-ylmethyl)phenyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental studies involving this compound. Here, we will explore its potential degradation pathways, offer detailed protocols for stability studies, and address common challenges you may encounter. Our approach is rooted in established scientific principles to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of degradation on the this compound molecule?
A1: The structure of this compound contains two primary moieties susceptible to degradation under typical stress conditions: the benzyl alcohol group and the piperidin-1-ylmethyl group.
-
Benzyl Alcohol Moiety: The primary alcohol on the phenyl ring is a prime target for oxidation. Under oxidative stress, it is readily converted to the corresponding aldehyde, 4-(piperidin-1-ylmethyl)benzaldehyde. Further oxidation to a carboxylic acid is also possible under harsh conditions.
-
Piperidin-1-ylmethyl Moiety: The tertiary amine within the piperidine ring and the benzylic carbon-nitrogen bond are also reactive sites. Potential degradation pathways include:
-
N-Oxidation: The nitrogen atom in the piperidine ring can be oxidized to form an N-oxide.
-
N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the benzylic carbon can occur, leading to the formation of piperidine and 4-(hydroxymethyl)benzaldehyde.
-
Ring Opening: Under more extreme conditions, the piperidine ring itself could undergo oxidative cleavage.
-
Q2: I am planning a forced degradation study. What are the recommended starting conditions?
A2: Forced degradation studies are crucial for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[1][2] We recommend a systematic approach, starting with relatively mild conditions and escalating as needed to achieve a target degradation of 5-20%.[3]
Table 1: Recommended Starting Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | Room Temp, then 60°C | 24-72 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temp, then 60°C | 24-72 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | Dry Heat (Solid State) | 80°C | 48-72 hours |
| Photolytic | ICH Q1B compliant light source | Ambient | Per ICH guidelines |
Causality behind choices: These conditions are selected to cover a range of potential degradation mechanisms. Hydrolysis targets acid or base-labile bonds, oxidation mimics potential interaction with atmospheric oxygen or reactive oxygen species, and thermal and photolytic studies assess the impact of energy input.
Q3: My initial forced degradation attempt with 0.1 M HCl at room temperature showed no significant degradation. What should I do next?
A3: It is not uncommon for a molecule to be stable under mild stress conditions. The next logical step is to increase the stress level in a controlled manner.
-
Increase Temperature: Elevate the temperature of your acidic solution to 60°C. Temperature accelerates reaction kinetics and is a common strategy in forced degradation studies when initial conditions are too mild.
-
Increase Reagent Concentration: If increasing the temperature is still insufficient, consider cautiously increasing the acid concentration to 1 M HCl.
-
Extend Duration: You can also extend the exposure time beyond the initial 24 hours.
Self-Validating System: Always run a control sample (compound in solvent without the stressor) in parallel under the same temperature conditions to ensure that any observed degradation is due to the stressor and not just thermal effects.
Q4: I am observing multiple degradation products in my HPLC analysis. How can I identify them?
A4: The identification of degradation products is a critical step. A combination of chromatographic and spectroscopic techniques is typically employed.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the most powerful tool for this purpose. An LC-MS analysis will provide the mass-to-charge ratio (m/z) of the degradation products. By comparing these masses to the parent compound and considering plausible chemical transformations (e.g., oxidation adds 16 amu for an oxygen atom), you can propose structures for the degradants.
-
Tandem Mass Spectrometry (MS/MS): To further confirm the structure, you can perform MS/MS on the degradation product ions. The fragmentation pattern will provide valuable structural information.
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can help in determining the elemental composition of the degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Minimal Degradation Observed | Stress conditions are too mild. | - Increase the concentration of the stress agent (e.g., acid, base, oxidizing agent).- Increase the temperature or duration of the stress exposure. |
| Complete Degradation of Parent Compound | Stress conditions are too harsh. | - Decrease the concentration of the stress agent.- Lower the temperature or shorten the duration of the stress exposure.- For hydrolysis, neutralize the sample at earlier time points. |
| Poor Mass Balance in HPLC Analysis | - Degradation products are not UV-active.- Degradation products are volatile.- Degradation products are not eluting from the column. | - Use a universal detector like a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD).- For volatile compounds, consider Gas Chromatography (GC) analysis.- Modify the HPLC method (e.g., change the mobile phase composition or gradient) to ensure all components are eluted. |
| Peak Tailing or Poor Peak Shape in HPLC | - Interaction of the basic piperidine nitrogen with residual silanols on the HPLC column.- Inappropriate mobile phase pH. | - Use a column with end-capping or a hybrid particle technology.- Add a competing base like triethylamine (TEA) to the mobile phase (0.1%).- Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte. |
Degradation Pathway Visualizations
The following diagrams illustrate the most probable degradation pathways for this compound under different stress conditions.
Caption: Oxidative degradation pathways.
Caption: N-dealkylation degradation pathway.
Experimental Protocols
Protocol 1: Forced Degradation by Oxidation
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Condition: Mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Incubation: Store the solution at room temperature, protected from light, for 24 hours.
-
Time-Point Sampling: Withdraw aliquots at 0, 4, 8, and 24 hours.
-
Sample Analysis: Dilute the aliquots with the mobile phase and analyze immediately by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development Workflow
This protocol outlines a systematic approach to developing a stability-indicating HPLC method.
Caption: HPLC method development workflow.
-
Column and Mobile Phase Selection:
-
Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Rationale: A C18 column provides good hydrophobic retention for the aromatic ring, and the acidic mobile phase helps to protonate the piperidine nitrogen, leading to better peak shape.
-
-
Gradient and Flow Rate Optimization:
-
Flow Rate: 1.0 mL/min.
-
Initial Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.
-
Optimization: Analyze a mixture of the stressed samples and adjust the gradient to achieve baseline separation of the parent compound and all degradation products.
-
-
Analysis of Stressed Samples: Inject the samples from the forced degradation studies.
-
Peak Purity and Resolution Assessment:
-
Use a photodiode array (PDA) detector to assess peak purity. The peak for this compound should be spectrally pure in all stressed samples.
-
Ensure a resolution of >1.5 between the parent peak and the closest eluting degradation product.
-
References
-
Gunawan, S., Bedard, N., Foley, C., & Hulme, C. (n.d.). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC. Retrieved from [Link]
-
Möhrle, H., & Grimm, B. (2010). Oxidation of Methylpiperidine Derivatives with Regard to Chirality. ChemInform. Retrieved from [Link]
-
Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Ommega Online. Retrieved from [Link]
-
Hussein, F. H., & Alkhateeb, A. N. (2014). Photo-oxidation of benzyl alcohol under natural weathering conditions. ResearchGate. Retrieved from [Link]
-
Stability Indicating Forced Degradation Studies. (2019). RJPT. Retrieved from [Link]
-
Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Patolia, V. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Retrieved from [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (2018). Open Access Journals. Retrieved from [Link]
-
Analytical, Bioanalytical, Stability-Indicating Methods: Key Part of Regulatory Submissions. (n.d.). IntechOpen. Retrieved from [Link]
-
Klick, S., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Retrieved from [Link]
-
Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. ResearchGate. Retrieved from [Link]
-
Singh, R., & Kumar, S. (2014). Photooxidation of benzyl alcohols and photodegradation of cationic dyes by Fe3O4@sulfur/reduced graphene oxide as catalyst. RSC Publishing. Retrieved from [Link]
-
Photocatalytic degradation of an organic pollutant, benzyl alcohol using an enhanced solar photo-Fenton Process. (n.d.). Retrieved from [Link]
-
Wang, D. Y., Gorrod, J. W., & Beckett, A. H. (1989). Biological N-oxidation of piperidine in vitro. PubMed. Retrieved from [Link]
Sources
Technical Support Center: Analytical Method Development for [4-(Piperidin-1-ylmethyl)phenyl]methanol
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for developing robust analytical methods for [4-(Piperidin-1-ylmethyl)phenyl]methanol and its impurities. This document moves beyond simple protocols to explain the scientific rationale behind methodological choices, helping you troubleshoot common issues and ensure the integrity of your results.
The structure of this compound presents a unique combination of analytical challenges: a basic piperidine moiety prone to secondary interactions, a polar alcohol group, and a UV-active phenyl ring. A successful method must address these features to achieve accurate and reliable separation from process-related impurities and degradation products.
Part 1: Overall Strategy for Method Development
A structured approach is critical to developing a method that is not only effective but also robust and compliant with regulatory expectations. The overall workflow involves screening, optimization, and validation, guided by a thorough understanding of the analyte and potential impurities.
FAQ: Where do I begin with method development for this compound?
Answer: Start by defining your Analytical Target Profile (ATP). What is the goal of the method? Is it for quantifying trace impurities, assaying the main component, or serving as a stability-indicating method? Your ATP will dictate the required performance characteristics like specificity, sensitivity (LOD/LOQ), and accuracy. The general workflow is outlined below.
Part 2: High-Performance Liquid Chromatography (HPLC) Guide
HPLC with UV detection is the primary technique for analyzing this compound due to its aromatic structure and non-volatile nature. The main challenge lies in achieving good peak shape and resolution.
Frequently Asked Questions (HPLC)
Q1: What is the best starting HPLC column for this analysis?
A1: A modern, high-purity silica C18 column (e.g., particle size < 3 µm) is a universal starting point. However, due to the compound's basic piperidine group, secondary interactions with residual acidic silanols on the column's stationary phase are a major cause of peak tailing.[1][2] Therefore, consider these options:
-
End-Capped C18: A column with high-density end-capping to minimize exposed silanols is essential.
-
Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group embedded within the alkyl chain, which creates a hydration layer that shields the analyte from interacting with surface silanols, significantly improving peak shape for basic compounds.
-
Phenyl-Hexyl Columns: These columns can offer alternative selectivity through π-π interactions with the analyte's phenyl ring, which may help resolve it from structurally similar impurities.
Q2: How do I select and prepare the mobile phase? The peak shape is terrible.
A2: Mobile phase composition, particularly pH, is the most critical factor for achieving good peak shape with this molecule. The piperidine moiety has a pKa around 10-11, meaning it will be protonated (positively charged) at acidic pH.
-
pH Control is Mandatory: To prevent peak tailing, you must suppress the ionization of surface silanols (pKa ~3.5-4.5) and ensure the analyte is in a single, stable ionic state. The best strategy is to work at a low pH.
-
Recommended Starting Point: Use a mobile phase buffered to a pH between 2.5 and 3.5. At this pH, the piperidine is fully protonated (analyte as BH+), and the silanols are largely non-ionized, minimizing the electrostatic interactions that cause tailing.[2]
-
Buffer Choice: A phosphate or formate buffer at a concentration of 10-25 mM is suitable. Always measure the pH of the aqueous portion before adding the organic modifier.
-
Organic Modifier: Acetonitrile is typically a good starting choice as it has low viscosity and good UV transparency. Methanol can offer different selectivity and may be trialed as an alternative.
Troubleshooting Guide: HPLC Issues
Issue 1: Severe peak tailing for the main analyte.
This is the most common problem for basic compounds like this compound. Follow this logical troubleshooting process.
Issue 2: Poor resolution between the main peak and a closely eluting impurity.
-
Cause & Solution 1 (Gradient Slope): If using a gradient, the slope may be too steep. Decrease the rate of organic modifier increase (e.g., from 2%/min to 1%/min) in the region where the peaks of interest elute. This will increase retention time but improve separation.
-
Cause & Solution 2 (Organic Modifier): The selectivity may be poor with the current solvent. If using acetonitrile, switch the organic modifier to methanol (or vice versa). The different solvent-analyte interactions can alter elution order and improve resolution.
-
Cause & Solution 3 (Temperature): Increasing the column temperature (e.g., from 30°C to 40°C) will decrease mobile phase viscosity and can improve efficiency and peak shape, sometimes enhancing resolution. However, be aware of potential analyte degradation at higher temperatures.
Experimental Protocol: Starting HPLC Method
This protocol provides a robust starting point for separating this compound from its potential impurities.
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of monobasic potassium phosphate (KH₂PO₄) in 1 L of HPLC-grade water. Adjust the pH to 2.8 using phosphoric acid (H₃PO₄). Filter through a 0.22 µm membrane filter.
-
Mobile Phase B: Acetonitrile (HPLC grade).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Create a table summarizing the conditions.
-
| Parameter | Recommended Condition | Rationale |
| Column | High-Purity, End-Capped C18, 150 x 4.6 mm, 2.7 µm | Good starting point with reduced silanol activity. |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 2.8; B: Acetonitrile | Low pH ensures protonation of the basic amine and suppresses silanol ionization, preventing peak tailing. |
| Gradient | 5% to 60% B over 20 minutes | A shallow gradient provides good resolving power for unknown impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times and good efficiency. |
| Detector | UV Diode Array Detector (DAD) at 220 nm | The phenyl ring provides good UV absorbance. 220 nm is a common wavelength for aromatic compounds lacking strong chromophores. |
| Injection Vol. | 5 µL | A small volume helps prevent peak overload and distortion. |
-
System Suitability:
-
Before running samples, perform five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area should be less than 2.0%, and the USP tailing factor should be less than 1.5. This confirms the system is performing correctly.
-
Part 3: Gas Chromatography (GC) Considerations
FAQ: Can I use Gas Chromatography to analyze this compound?
Answer: Direct GC analysis of this compound is challenging and generally not recommended for quantification of the main component or non-volatile impurities.
-
High Boiling Point & Polarity: The compound has a high molecular weight and a polar hydroxyl group, which leads to a high boiling point and poor volatility.[3][4] This requires high inlet and oven temperatures, increasing the risk of on-column thermal degradation.
-
Adsorption: The polar alcohol and basic amine can interact strongly with active sites in the GC inlet liner and column, leading to broad, tailing peaks and poor recovery.[5][6]
When might GC be useful? GC-MS can be an excellent tool for identifying volatile or semi-volatile impurities, such as residual synthesis solvents (ICH Q3C) or low molecular weight starting materials.
How can I make the compound suitable for GC?
-
Derivatization: The hydroxyl group can be derivatized to block its polarity and increase volatility. Silylation is a common technique. Reacting the sample with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) will convert the -OH group to a -O-Si(CH₃)₃ group, making the molecule much more amenable to GC analysis.
Part 4: Mass Spectrometry (MS) for Structural Elucidation
FAQ: An unknown impurity peak appeared in my HPLC run. How can I identify it?
Answer: HPLC coupled with Mass Spectrometry (LC-MS) is the definitive tool for this task. By obtaining the mass-to-charge ratio (m/z) of the impurity, you can determine its molecular weight. Tandem MS (MS/MS) provides fragmentation data, which acts as a "fingerprint" to elucidate the structure.
-
Ionization Technique: Use Electrospray Ionization (ESI) in positive ion mode. The basic piperidine nitrogen is easily protonated, leading to a strong [M+H]⁺ signal.
-
Characteristic Fragmentation: Piperidine derivatives exhibit predictable fragmentation patterns, which are invaluable for identifying impurities.[7][8] The most common pathway is alpha-cleavage , where the bond adjacent to the nitrogen atom breaks. For your compound, this would likely result in the loss of the benzyl alcohol group, leading to a stable piperidinyl-methyl iminium ion. Observing these characteristic fragments can confirm that the impurity is structurally related to the parent compound.[7][9]
Part 5: Method Validation Overview
Once your method is optimized, it must be validated to prove it is suitable for its intended purpose, in accordance with guidelines like ICH Q2(R1).[10][11][12]
FAQ: What are the key parameters for validating an impurity method?
Answer: For an analytical method designed to quantify impurities, the following validation characteristics are critical.
| Validation Parameter | Purpose & Requirements |
| Specificity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants). This is proven by running stressed samples (acid, base, peroxide, heat, light) and demonstrating that the main peak is free from co-eluting degradants (peak purity analysis with a DAD is essential).[12] |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. Often determined as a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically a signal-to-noise ratio of 10:1. The LOQ must be at or below the reporting threshold defined by ICH Q3A (e.g., 0.05%).[13][14] |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. For an impurity method, this should be demonstrated from the LOQ to at least 120% of the specification limit for that impurity. |
| Accuracy | The closeness of test results to the true value. This is typically assessed by spiking the sample with known amounts of the impurity at different concentration levels (e.g., LOQ, 100%, 120% of specification). |
| Precision | The degree of scatter between a series of measurements. This includes Repeatability (multiple injections of the same sample) and Intermediate Precision (running the analysis on different days, with different analysts, or on different equipment). |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±2°C in column temp). This provides an indication of its reliability during normal usage. |
References
- Benchchem. Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.
- European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
- International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2).
- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances.
- PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- International Council for Harmonisation. Quality Guidelines.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- YouTube. (2024). ICH Q3A Guideline for Impurities in New Drug Substances.
- Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?.
- LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks.
- Sigma-Aldrich. HPLC Troubleshooting Guide.
- Agilent. Tips and Tricks of HPLC System Troubleshooting.
- ResearchGate. Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS.
- ResearchGate. (2012). Will all compounds having boiling point below 250 degC be detected in GC?.
- University Course Material. Mass Spectrometry: Fragmentation.
- Quora. (2024). How does the boiling point affect chromatograms in GC?.
- ResearchGate. Piperine mass fragments: possible structures of major mass spectral.
- YouTube. (2025). Does Gas Chromatography Depend on Polarity?.
- HELIX Chromatography. HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases.
- Michigan State University Chemistry. Gas Chromatograph.
- Reddit. (2022). Polarity vs Boiling Point in Gas Chromatography.
- ResearchGate. (2025). Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid.
- PharmaInfo. Analytical method development by using QbD - An emerging approach for robust analytical method development.
- Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo.
- ResearchGate. (2020). Analytical Method Development and Validation Overview.
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- 3. researchgate.net [researchgate.net]
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- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
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- 13. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
Validation & Comparative
A Comparative Guide to [4-(Piperidin-1-ylmethyl)phenyl]methanol and Other Piperidine-Based Linkers in Advanced Drug Conjugates
Abstract
The linker is a critical component in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), profoundly influencing their stability, efficacy, and pharmacokinetic profiles.[1][2] Among the diverse chemical scaffolds used in linker technology, piperidine-containing structures have gained prominence for their ability to impart conformational rigidity and favorable physicochemical properties.[3] This guide provides an in-depth comparison of the [4-(Piperidin-1-ylmethyl)phenyl]methanol linker system—a self-immolative motif—with other classes of piperidine-based linkers. We will analyze their structural differences, mechanistic functions, and performance characteristics, supported by experimental data and protocols, to provide researchers, chemists, and drug development professionals with a clear framework for rational linker design.
Introduction: The Central Role of the Linker
In the architecture of a drug conjugate, the linker acts as the bridge between the targeting moiety (e.g., an antibody or a small molecule ligand) and the functional payload (e.g., a cytotoxic agent or an E3 ligase ligand).[4] An ideal linker must maintain a delicate balance: it needs to be sufficiently stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet be capable of rapid and efficient cleavage to release the active payload upon reaching the target site.[5][6]
Piperidine and its structural analog piperazine are six-membered saturated heterocycles frequently incorporated into linkers to introduce conformational rigidity.[3] This rigidity can pre-organize the conjugate into a bioactive conformation, which is crucial for establishing productive protein-protein interactions, as in the case of a PROTAC's ternary complex formation.[2] This guide focuses specifically on the this compound motif and contrasts its utility with other piperidine linkers that serve different structural and functional roles.
Section 1: The this compound Linker: A Self-Immolative System
The this compound structure is a type of para-aminobenzyl alcohol (PABA)-based self-immolative linker.[7][8] These systems are designed to undergo a rapid, irreversible electronic cascade to release a payload following a specific triggering event.
Structural Components and Function
The linker is composed of three key parts:
-
Trigger Group: The piperidine nitrogen serves as the attachment point for a cleavable unit connected to the targeting moiety. Cleavage of this unit initiates the entire process.
-
Masked Aniline: The benzylic nitrogen (part of the piperidin-1-ylmethyl group) acts as a masked aniline. Upon trigger cleavage, it becomes a free aniline.
-
Self-Immolative Spacer: The p-hydroxybenzyl alcohol core. The hydroxyl group is the attachment point for the payload, typically via a carbamate or carbonate bond.[9]
Caption: Core structure and functional components of the this compound linker.
Mechanism of Action: 1,6-Elimination Cascade
The payload release is orchestrated by a 1,6-elimination reaction. This process is thermodynamically driven by the formation of stable byproducts.[7][9]
-
Trigger Cleavage: An external stimulus (e.g., enzymatic cleavage of a dipeptide attached to the piperidine) or an internal stimulus (e.g., change in pH) removes the masking group from the piperidine nitrogen.
-
Electron Cascade: The newly freed lone pair of electrons on the aniline nitrogen initiates a through-bond electronic rearrangement.
-
Payload Release: The cascade culminates in the cleavage of the carbamate/carbonate bond at the benzylic position, releasing the unmodified payload, carbon dioxide, and the benign linker remnant.
Caption: The self-immolative mechanism of a PABA-type linker.
Section 2: Comparative Analysis with Alternative Piperidine Linkers
While the this compound motif serves as a cleavable, self-immolative unit, other piperidine linkers are primarily used to modulate the structural and physicochemical properties of the entire conjugate.
Comparator 1: (4-(Piperidin-4-yl)phenyl)methanol
This isomer presents a key structural difference: the piperidine ring is connected directly to the phenyl ring at its 4-position. This seemingly minor change has significant implications for the linker's properties.
-
Rigidity: The direct C-C bond between the two rings makes this linker significantly more rigid than the piperidin-1-ylmethyl version, which has greater rotational freedom around the phenyl-CH2-N bonds. This enhanced rigidity can be advantageous in PROTAC design, where a well-defined spatial orientation is often required to facilitate a stable ternary complex.[3]
-
Functionality: Like its isomer, it can function as a self-immolative linker if the payload is attached to the methanol group and the trigger is attached to the piperidine nitrogen. However, its primary utility in many applications is as a semi-flexible building block.
Caption: Structural comparison highlights the difference in flexibility between the two isomers.
Comparator 2: Piperidine/Piperazine as Rigid Spacers
In many PROTACs and other complex molecules, piperidine and piperazine rings are incorporated into longer alkyl or PEG chains.[2] In this context, their role is not to trigger payload release but to act as rigid "struts" within the linker.
-
Conformational Control: Inserting a piperidine ring into a flexible alkyl chain reduces the number of possible linker conformations, which can decrease the entropic penalty of forming the desired biological complex.[3]
-
Physicochemical Properties: These heterocycles can improve a PROTAC's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The basic nitrogen atoms of piperazine can be protonated at physiological pH, enhancing aqueous solubility.[10] Furthermore, incorporating such rings can improve metabolic stability by preventing N-dealkylation reactions that might occur on a simple alkyl chain.[10][11]
Data Summary
| Feature | This compound | (4-(Piperidin-4-yl)phenyl)methanol | Piperidine as Alkyl Spacer |
| Primary Function | Self-immolative trigger/spacer[7] | Semi-rigid spacer; can be self-immolative | Rigid conformational strut[2][3] |
| Cleavage Role | Integral part of the 1,6-elimination cascade | Can be part of a similar cascade | Not directly involved in cleavage |
| Relative Rigidity | Semi-flexible | Rigid | High (within the ring structure) |
| Key Application | ADCs, triggered prodrugs | PROTACs, complex molecule synthesis | PROTACs[2] |
| Key Advantage | Enables traceless release of unmodified payload | Provides defined spatial orientation | Modulates solubility and metabolic stability[3][10] |
| Consideration | Synthesis can be multi-step | May overly constrain the molecule | Basicity can impact cell permeability |
Section 3: Performance Metrics & Experimental Evaluation
The choice of linker directly impacts the therapeutic index of a drug conjugate.[1][12] Key performance indicators must be evaluated experimentally.
-
Plasma Stability: The linker-payload bond must be stable in circulation (pH ~7.4) to prevent premature drug release. An unstable linker leads to systemic toxicity and reduced efficacy.[5][6]
-
Cleavage Kinetics: Once the conjugate reaches the target cell or tissue, the linker must cleave efficiently to release the payload. For self-immolative linkers, the rate of the electronic cascade following the trigger event is a critical parameter.[9]
-
Pharmacokinetics (PK): The overall hydrophilicity, size, and charge of the linker influence the PK profile of the entire conjugate.[][14] For instance, highly hydrophobic linkers can lead to aggregation and rapid clearance.[]
-
Bystander Effect: For ADCs, the ability of a released, cell-permeable payload to kill neighboring antigen-negative tumor cells is known as the bystander effect. The design of cleavable linkers is crucial for enabling this mechanism.[]
Section 4: Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of piperidine-based linkers.
Protocol 1: Synthesis of a Representative Linker-Payload Moiety
Objective: To synthesize a carbamate-linked payload onto a this compound scaffold.
Rationale: This protocol demonstrates the key chemical steps for attaching a payload (represented by R-NH2) to the self-immolative linker via a cleavable carbamate bond. The piperidine nitrogen is protected with a Boc group, which can be removed later for conjugation to a targeting moiety.
Materials:
-
Boc-protected this compound
-
4-Nitrophenyl chloroformate
-
Pyridine
-
Payload with a primary or secondary amine (R-NH2)
-
Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Standard workup and purification reagents (Silica gel, solvents)
Procedure:
-
Activation of the Alcohol: Dissolve Boc-protected this compound (1.0 eq) in anhydrous DCM. Cool to 0 °C. Add pyridine (1.2 eq) followed by the dropwise addition of 4-nitrophenyl chloroformate (1.1 eq) dissolved in DCM.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the formation of the activated carbonate intermediate by TLC or LC-MS.
-
Payload Conjugation: Once the activation is complete, add the amine-containing payload (R-NH2, 1.2 eq) and a catalytic amount of DMF. Stir at room temperature overnight.
-
Workup and Purification: Quench the reaction with water and perform a standard aqueous workup. Purify the crude product by silica gel chromatography to yield the final Boc-protected linker-payload conjugate.
Protocol 2: In Vitro Plasma Stability Assay
Objective: To determine the stability of the linker-payload bond in human plasma.
Rationale: This assay simulates the physiological conditions the conjugate will experience in the bloodstream. By quantifying the amount of intact conjugate over time, we can assess its suitability for in vivo applications. Premature cleavage would be indicated by a rapid decrease in the parent compound concentration.[1]
Sources
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A Comparative Guide to the Biological Activity of [4-(Piperidin-1-ylmethyl)phenyl]methanol Derivatives and Analogs
Introduction: The Promise of the Piperidine Scaffold
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, and to serve as a versatile anchor for diverse pharmacophoric groups. The specific structural motif of [4-(Piperidin-1-ylmethyl)phenyl]methanol combines a flexible benzylic alcohol with a piperidine ring, suggesting potential for a wide range of biological activities. While direct and extensive research on this specific derivative class is emerging, a wealth of data on structurally related piperidine-containing compounds provides a strong foundation for understanding their potential and guiding future drug discovery efforts.
This guide offers a comparative analysis of the biological activities of compounds structurally related to this compound, drawing on available experimental data to provide insights into their potential as antimicrobial, anti-inflammatory, and anticancer agents. We will delve into structure-activity relationships (SAR) gleaned from analogous series and provide detailed protocols for key biological assays to empower researchers in this promising area.
Antimicrobial Activity: A Broad Spectrum of Possibilities
Piperidine derivatives have long been investigated for their antimicrobial properties.[3][4][5] The introduction of various substituents on the piperidine and associated phenyl rings can significantly modulate their efficacy against a range of bacterial and fungal pathogens.
Comparative Analysis of Antimicrobial Activity
While specific data for this compound derivatives is limited, studies on analogous piperidin-4-one and other piperidine derivatives offer valuable insights. For instance, a series of 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have been shown to exhibit significant antibacterial and antifungal activity.[4] Another study on novel piperidine derivatives highlighted their varying degrees of inhibition against several bacterial and fungal strains.[5]
To provide a comparative overview, the following table summarizes the antimicrobial activity of representative piperidine derivatives from the literature.
| Compound Class | Representative Compound/Derivative | Target Organism(s) | Activity (MIC/Zone of Inhibition) | Reference |
| Piperidin-4-one Derivatives | 2,6-diaryl-3-methyl-4-piperidones | S. aureus, E. coli, B. subtilis | Good activity compared to ampicillin | [4] |
| Piperidin-4-one Thiosemicarbazones | Thiosemicarbazone of 2,6-diaryl-3-methyl-4-piperidones | M. gypseum, M. canis, C. albicans | Significant antifungal activity | [4] |
| Novel Piperidine Derivatives | Compound 6 (a novel piperidine derivative) | Various bacteria | Strongest inhibitory activity among tested derivatives | [5] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The following protocol outlines a standard method for determining the MIC of a compound against bacterial strains.
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain on a suitable agar plate (e.g., Nutrient Agar, Tryptic Soy Agar) and incubate at 37°C for 18-24 hours.
-
Aseptically transfer a few colonies into a sterile saline solution (0.85% NaCl).
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension 1:100 in sterile Mueller-Hinton Broth (MHB) to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Anti-Inflammatory Potential: Targeting Inflammatory Pathways
Inflammation is a complex biological response implicated in a wide array of diseases. Piperidine-containing compounds have demonstrated promising anti-inflammatory effects in various preclinical models.[6]
Comparative Analysis of Anti-inflammatory Activity
The following table compares the anti-inflammatory activity of a representative N-alkyl-4-phenylpiperidine with a standard anti-inflammatory drug.
| Compound | Model System | Key Inflammatory Mediator(s) Inhibited | Potency (e.g., IC50) | Reference |
| Lead Compound 4b (N-alkyl-4-phenylpiperidine) | LPS-stimulated BV2 microglial cells | IL-6, TNF, IL-1β, NO | Data not specified in abstract | [7] |
| Indomethacin | Carrageenan-induced paw edema | Prostaglandins | Effective at reducing edema | [6] |
Experimental Protocol: Griess Assay for Nitric Oxide Quantification
This protocol describes a common method to measure nitric oxide production by macrophages, a key indicator of inflammatory response.
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include an unstimulated control.
-
Incubate for 24 hours.
-
-
Griess Reagent Preparation:
-
Prepare Griess Reagent by mixing equal volumes of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Prepare fresh before use.
-
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Add 50 µL of supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well.
-
Incubate at room temperature for 10-15 minutes in the dark.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples from the standard curve. A decrease in nitrite concentration in the presence of the test compound indicates anti-inflammatory activity.
-
Anticancer Activity: A Promising Frontier
The piperidine scaffold is a key component in several anticancer agents, and novel derivatives are continuously being explored for their potential to inhibit tumor growth.[2][8]
Comparative Analysis of Anticancer Activity
While specific anticancer data for this compound derivatives is scarce in the readily available literature, studies on related structures such as N-phenyl-2-(2-((4-phenylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-1-yl)acetamides have shown promising results.[4] Additionally, various pyrido[4′,3′:3,4]pyrazolo[1,5-a]pyrimidine derivatives have demonstrated potent anticancer activity.[2]
The following table summarizes the in vitro anticancer activity of some piperidine and piperazine-containing compounds.
| Compound Class | Representative Compound | Cancer Cell Line(s) | Activity (IC50) | Reference |
| Pyrido[4′,3′:3,4]pyrazolo[1,5-a]pyrimidines | Compound 7b | HepG2 | 0.064 µg/mL (TrKA inhibition) | [2] |
| Pyrido[4′,3′:3,4]pyrazolo[1,5-a]pyrimidines | Compound 16c | HepG2 | 0.047 µg/mL (TrKA inhibition) | [2] |
| Benzimidazole Derivatives | Compound 3a | T47D, NCI-H522 | Good activity (IC50 not specified) | [8] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL).
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
-
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of piperidine derivatives is highly dependent on the nature and position of substituents on both the piperidine and the aromatic rings. While a detailed SAR for this compound derivatives cannot be constructed without specific data, general principles from related series can guide future design.
For instance, in the context of antimicrobial activity, the addition of a thiosemicarbazone moiety to piperidin-4-ones significantly enhanced antifungal activity.[4] In the realm of anti-inflammatory agents, the nature of the N-alkyl group in 4-phenylpiperidines was found to be crucial for activity.[7] For anticancer agents, specific substitutions on the aromatic rings of pyrido[4′,3′:3,4]pyrazolo[1,5-a]pyrimidines led to potent TrKA inhibitors.[2]
The following diagram illustrates a general workflow for the screening and development of novel bioactive piperidine derivatives.
Caption: A generalized workflow for the discovery and development of novel bioactive this compound derivatives.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the extensive knowledge base on the biological activities of related piperidine derivatives, researchers can strategically design and synthesize new analogues with enhanced potency and selectivity. The comparative data and detailed protocols provided in this guide aim to facilitate these efforts and accelerate the discovery of new drugs to address unmet medical needs in infectious diseases, inflammation, and cancer. Further focused research on this specific chemical class is warranted to fully elucidate its therapeutic potential.
References
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Molecular structure analysis of 4-fluoro phenyl(4-methyl piperidin-1-yl) methanone and a comparative study of its optical, antimicrobial and antioxidant activities with 4-chloro phenyl (4-methyl piperidin-1-yl) methanone. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
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Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]
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The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2022). Molecules, 27(9), 2930. [Link]
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Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 935. [Link]
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N-Benzyl piperidine Fragment in Drug Discovery. (2024). ChemMedChem. [Link]
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Roth, B. L., et al. (2006). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(2-trifluoromethylbenzyl)piperidine, an allosteric modulator of the serotonin transporter. Bioorganic & Medicinal Chemistry, 14(11), 3967-3973. [Link]
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Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. The Journal of Organic Chemistry, 66(7), 2487-2492. [Link]
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Several examples of bioactive molecules containing piperidine. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]
- Identification of N-(Alkyl)-4-phenylpiperidines as Anti-Neuroinflammatory Agents. (2025). ACS Chemical Neuroscience.
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(PDF) Antimicrobial and antioxidant activities of piperidine derivatives. (2016). ResearchGate. Retrieved January 18, 2026, from [Link]
- Piperidine-containing compounds and use thereof in the treatment of diabetes. (2010). Google Patents.
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Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (n.d.). Longdom Publishing. Retrieved January 18, 2026, from [Link]
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Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. (2021). ACS Omega, 6(15), 10195-10206. [Link]
-
Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4′,3′:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors. (2024). BMC Chemistry, 18(1), 1-21. [Link]
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Solvent-free synthesis and anticancer activity evaluation of benzimidazole and perimidine derivatives. (2018). Medicinal Chemistry Research, 27(2), 523-534. [Link]
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A Comparative In Vitro Efficacy Analysis of [4-(Piperidin-1-ylmethyl)phenyl]methanol as a Novel MEK1 Inhibitor
This guide provides a comprehensive framework for the in vitro validation of a novel compound, [4-(Piperidin-1-ylmethyl)phenyl]methanol, henceforth designated as Compound X. For the purposes of this illustrative guide, we will operate under the hypothesis that Compound X is a selective inhibitor of MEK1, a key kinase in the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation and survival, and its dysregulation is implicated in a significant portion of human cancers.[1][2]
This document will detail the experimental workflow to rigorously assess the efficacy, potency, and selectivity of Compound X in comparison to established MEK1/2 inhibitors, Trametinib and Selumetinib.[3][4] The protocols and rationale described herein are designed to provide researchers, scientists, and drug development professionals with a robust, self-validating system to evaluate novel kinase inhibitors.
The Scientific Rationale: Targeting the MAPK/ERK Pathway
The RAS-RAF-MEK-ERK cascade is a cornerstone of intracellular signaling, translating extracellular cues into cellular responses.[5] In many malignancies, mutations in upstream components like BRAF and RAS lead to constitutive activation of this pathway, driving uncontrolled cell growth.[6] MEK1 and its homolog MEK2 are dual-specificity kinases that serve as a critical nexus in this cascade, phosphorylating and activating ERK1/2.[7] The unique allosteric binding pocket of MEK1/2 makes it an attractive target for therapeutic intervention, offering a high degree of selectivity.[8][9] Therefore, the discovery of novel and potent MEK1 inhibitors like the hypothetical Compound X is of significant interest in oncology drug development.
Visualizing the Target Pathway
The diagram below illustrates the canonical MAPK/ERK signaling pathway and highlights the proposed point of inhibition for Compound X and its comparators.
Caption: The MAPK/ERK Signaling Cascade and Point of MEK1/2 Inhibition.
Experimental Workflow: A Step-by-Step Validation Process
To comprehensively validate the efficacy of Compound X, a multi-tiered experimental approach is essential. This workflow is designed to move from direct target engagement to cellular effects, providing a complete picture of the compound's in vitro profile.
Caption: In Vitro Validation Workflow for a Novel MEK1 Inhibitor.
Part 1: Biochemical Assays - Direct Target Interaction
The initial step is to ascertain direct binding and functional inhibition of MEK1 by Compound X.
Kinase Binding Assay
-
Objective: To quantify the binding affinity of Compound X to MEK1.
-
Methodology: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay, is recommended.[10] This assay measures the displacement of a fluorescent tracer from the kinase by a competitive inhibitor.[11]
-
Protocol:
-
Prepare a 3X solution of Compound X, Trametinib, and Selumetinib in the appropriate kinase buffer.
-
In a 384-well plate, add 5 µL of the test compound dilutions.
-
Add 5 µL of a 3X mixture of MEK1 kinase and a europium-labeled anti-tag antibody.
-
Add 5 µL of a 3X Alexa Fluor™ 647-labeled kinase tracer.[10]
-
Incubate at room temperature for 1 hour, protected from light.
-
Read the plate on a TR-FRET compatible plate reader.
-
-
Data Analysis: The dissociation constant (Kd) is calculated from the competition binding curve.
Kinase Activity Assay
-
Objective: To measure the functional inhibition of MEK1 kinase activity by Compound X.
-
Methodology: An ADP-Glo™ Kinase Assay is a suitable choice. This luminescent assay quantifies the amount of ADP produced during the kinase reaction.[7][12]
-
Protocol:
-
Set up the kinase reaction in a 96-well plate with MEK1 enzyme, its substrate (e.g., inactive ERK2), and ATP.
-
Add serial dilutions of Compound X, Trametinib, and Selumetinib.
-
Incubate at 30°C for the optimized reaction time.
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.
| Compound | MEK1 Binding Affinity (Kd, nM) | MEK1 Kinase Inhibition (IC50, nM) |
| Compound X | 5.2 | 12.5 |
| Trametinib | 1.8 | 4.6 |
| Selumetinib | 3.9 | 14.1[4] |
Table 1: Hypothetical comparative biochemical data for Compound X and reference inhibitors.
Part 2: Cell-Based Assays - Cellular Efficacy and Pathway Modulation
Following the confirmation of direct target inhibition, the next crucial step is to evaluate the compound's activity in a relevant cellular context.
Pathway Modulation: p-ERK Western Blot
-
Objective: To verify that Compound X inhibits MEK1 activity within the cell, leading to a reduction in the phosphorylation of its direct substrate, ERK1/2.
-
Methodology: Western blotting is a standard technique to detect changes in protein phosphorylation.[13]
-
Protocol:
-
Seed a suitable cancer cell line with a known BRAF or RAS mutation (e.g., A375 melanoma cells) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of Compound X, Trametinib, and Selumetinib for 2-4 hours.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Probe the membrane with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 (loading control) overnight at 4°C.[13]
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Densitometry is used to quantify the p-ERK signal relative to the total ERK signal.
Cell Proliferation Assay
-
Objective: To assess the impact of MEK1 inhibition by Compound X on the proliferation of cancer cells.
-
Methodology: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Protocol:
-
Seed A375 cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.[15]
-
Treat the cells with a range of concentrations of Compound X, Trametinib, and Selumetinib for 72 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[15]
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) is calculated from the dose-response curve.
| Compound | p-ERK Inhibition (IC50, nM) | A375 Cell Proliferation (GI50, nM) |
| Compound X | 15.8 | 25.1 |
| Trametinib | 5.1 | 8.3 |
| Selumetinib | 18.2 | 32.4 |
Table 2: Hypothetical comparative cellular data for Compound X and reference inhibitors.
Part 3: Selectivity Profiling - Ensuring Target Specificity
A critical aspect of drug development is ensuring that the compound of interest has minimal off-target effects.
Kinase Selectivity Panel
-
Objective: To evaluate the selectivity of Compound X by screening it against a broad panel of other protein kinases.[16]
-
Methodology: This is typically performed as a fee-for-service by specialized contract research organizations (CROs). The compound is tested at a fixed concentration (e.g., 1 µM) against a large number of kinases (e.g., the KinomeScan™ panel).[17][18]
-
Data Analysis: The results are presented as a percentage of inhibition for each kinase. High selectivity is indicated by potent inhibition of MEK1 with minimal inhibition of other kinases. This data can be visualized using a kinome map to easily compare selectivity profiles.[18]
Trustworthiness: A Self-Validating Experimental Design
The integrity of this validation workflow is ensured by several key principles:
-
Orthogonal Assays: The use of both binding and activity assays provides two independent measures of target engagement. A compound that binds potently should also inhibit activity potently.
-
Positive Controls: The inclusion of well-characterized inhibitors like Trametinib and Selumetinib provides a benchmark for potency and serves as a positive control for assay performance.
-
Cellular Target Engagement: The p-ERK western blot directly links the biochemical activity of the compound to its intended effect on the intracellular signaling pathway. The degree of p-ERK inhibition should correlate with the anti-proliferative effect.
-
Appropriate Cell Model: The use of a cancer cell line with a known activating mutation in the MAPK pathway ensures that the observed anti-proliferative effects are likely due to the on-target inhibition of MEK1.
By adhering to this structured and multi-faceted approach, researchers can confidently and rigorously validate the in vitro efficacy of novel MEK1 inhibitors like this compound, generating a comprehensive data package to support further preclinical development.
References
- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. Retrieved from [Link]
-
Trametinib. (n.d.). DermNet. Retrieved from [Link]
-
MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved from [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2023). CLYTE Technologies. Retrieved from [Link]
-
Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., K Gernert, K., & Fischer, P. M. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i261-i269. Retrieved from [Link]
-
Simple, Mammalian Cell-Based Assay for Identification of Inhibitors of the Erk MAP Kinase Pathway. (2009). Journal of Biomolecular Screening, 14(3), 268-275. Retrieved from [Link]
-
Kinase selectivity profiling by inhibitor affinity chromatography. (2005). Trends in Pharmacological Sciences, 26(1), 50-56. Retrieved from [Link]
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Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. (2018). Proceedings of the National Academy of Sciences, 115(51), 12979-12984. Retrieved from [Link]
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Trametinib: A Targeted Therapy in Metastatic Melanoma. (2015). Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 35(1), 103-113. Retrieved from [Link]
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Mechanism of action of dabrafenib and trametinib. (2018). ResearchGate. Retrieved from [Link]
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Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (2018). Methods in Cell Biology, 146, 167-181. Retrieved from [Link]
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Trametinib. (n.d.). Wikipedia. Retrieved from [Link]
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Profile of selumetinib and its potential in the treatment of melanoma. (2014). OncoTargets and Therapy, 7, 1647-1654. Retrieved from [Link]
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How different is western blot protocol for phosphorylated protein from regular western blot?. (2017). ResearchGate. Retrieved from [Link]
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Selumetinib is a Selective MEK1/2 Inhibitor for Solid Tumor Research. (2024). AdooQ BioScience. Retrieved from [Link]
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Cell-based assays to probe the ERK MAP kinase pathway in endothelial cells. (2007). Methods in Molecular Biology, 387, 229-242. Retrieved from [Link]
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Selumetinib, a Highly Specific MEK1/2 Inhibitor, is Approved for Children Older than 2 Years of Age with NF1. (2025). Network of Cancer Research. Retrieved from [Link]
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In vitro sensitivity to selumetinib. (2007). ResearchGate. Retrieved from [Link]
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A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells. (2020). Molecular Cancer Therapeutics, 19(8), 1736-1750. Retrieved from [Link]
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Chemi-Verse™ MEK1 Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]
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Simple, mammalian cell-based assay for identification of inhibitors of the Erk MAP kinase pathway. (2009). ResearchGate. Retrieved from [Link]
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Clinical Pharmacokinetics and Pharmacodynamics of Selumetinib. (2016). Clinical Pharmacokinetics, 55(12), 1477-1491. Retrieved from [Link]
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MEK1 Kinase Assay Protocol. (n.d.). BPS Bioscience. Retrieved from [Link]
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Identification of novel MEK1 inhibitors by pharmacophore and docking based virtual screening. (2021). ResearchGate. Retrieved from [Link]
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Western Blot Analysis of Phospho-TrkA, ERK, Phospho-ERK, CREB and Phospho-CREB Proteins. (2014). Bio-protocol, 4(23). Retrieved from [Link]
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Establishment of a novel method to assess MEK1/2 inhibition in PBMCs for clinical drug development. (2022). Frontiers in Pharmacology, 13, 1046427. Retrieved from [Link]
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Fragment-Based Discovery of Novel Allosteric MEK1 Binders. (2021). Journal of Medicinal Chemistry, 64(3), 1629-1644. Retrieved from [Link]
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Preclinical characterization of tunlametinib, a novel, potent, and selective MEK inhibitor. (2023). Acta Pharmaceutica Sinica B, 13(9), 3869-3880. Retrieved from [Link]
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Antitumoral Activity of the MEK Inhibitor Trametinib (TMT212) Alone and in Combination with the CDK4/6 Inhibitor Ribociclib (LEE011) in Neuroendocrine Tumor Cells In Vitro. (2021). International Journal of Molecular Sciences, 22(11), 5899. Retrieved from [Link]
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A Comparative Benchmarking Guide to [4-(Piperidin-1-ylmethyl)phenyl]methanol Analogs as Novel Enzyme Inhibitors
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of therapeutic agents.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions have made it a valuable component in the design of molecules targeting a wide array of biological entities, from central nervous system (CNS) receptors to enzymes implicated in oncology.[2] This guide provides an in-depth comparative analysis of a series of analogs based on the [4-(Piperidin-1-ylmethyl)phenyl]methanol framework, with a specific focus on their activity as inhibitors of Coactivator-associated Arginine Methyltransferase 1 (CARM1).
CARM1 is a protein arginine methyltransferase (PRMT) that plays a critical role in transcriptional regulation and has emerged as a promising target in hormone-dependent cancers, such as prostate and breast cancer.[3] The analogs discussed herein are structurally related to the core topic and provide a robust dataset for understanding the structure-activity relationships (SAR) that govern their inhibitory potency and selectivity. Through a detailed examination of experimental data, this guide aims to provide researchers with the insights necessary to inform the rational design of next-generation inhibitors.
Comparative Analysis of Inhibitory Activity
A series of 1-substituted-3,5-bis(3-bromo-4-hydroxybenzylidene)piperidin-4-ones, structurally analogous to the this compound core, were synthesized and evaluated for their ability to inhibit CARM1. The experimental data reveals critical insights into the structural modifications that enhance inhibitory activity and selectivity.
Quantitative Comparison of CARM1 Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of key analogs against CARM1, utilizing Poly(A)-binding protein 1 (PABP1) as a substrate. This data provides a clear quantitative benchmark for comparing the efficacy of different substitutions on the piperidine nitrogen.
| Compound ID | N1-Substituent | CARM1 IC50 (µM) |
| 7g | Benzyl | 7.8 ± 0.9 |
| 8a | H | > 50 |
| 8b | Methyl | 19.3 ± 2.1 |
| 8c | 4-Methylbenzyl | 22.7 ± 2.5 |
| 8d | 2-Chlorobenzyl | 16.5 ± 1.8 |
| 8e | 3-Chlorobenzyl | 7.6 ± 0.8 |
| 8l | 4-Fluorobenzyl | 9.2 ± 1.0 |
Data extracted from E. S. G. M. de Abreu et al., J. Med. Chem. 2012, 55, 15, 6965–6976.[3]
Structure-Activity Relationship (SAR) Insights
The data clearly indicates that the nature of the substituent at the N1 position of the piperidine ring is a critical determinant of CARM1 inhibitory activity.
-
Necessity of an N1-Substituent: The unsubstituted analog (8a ) is inactive, highlighting the importance of a substituent at this position for engaging with the target enzyme.
-
Impact of Benzyl Substitutions: A simple benzyl group (7g ) confers potent inhibitory activity.
-
Effect of Halogenation on the Benzyl Ring: The introduction of a chlorine atom at the meta-position of the benzyl ring (8e ) results in a slight enhancement of potency compared to the parent benzyl compound. A fluorine at the para-position (8l ) also maintains strong activity. This suggests that electron-withdrawing groups at these positions are well-tolerated and may engage in favorable interactions within the enzyme's binding pocket.
-
Steric Considerations: While a methyl group on the benzyl ring (8c ) is tolerated, it leads to a decrease in potency, suggesting that steric bulk in this region may be detrimental to optimal binding.
Experimental Protocols: A Guide to Synthesis and Evaluation
To ensure scientific rigor and reproducibility, detailed methodologies for the synthesis and biological evaluation of these analogs are provided below.
General Synthetic Pathway
The synthesis of the 1-substituted-3,5-bis(3-bromo-4-hydroxybenzylidene)piperidin-4-one analogs follows a multi-step sequence, beginning with a Mannich-type reaction.
Caption: General workflow for the synthesis of piperidin-4-one analogs.
Step-by-Step Synthesis of 1-Benzyl-3,5-bis(3-bromo-4-hydroxybenzylidene)piperidin-4-one (7g):
-
Reaction Setup: To a solution of 3-bromo-4-hydroxybenzaldehyde (2.0 equivalents) in ethanol, add acetone (1.0 equivalent) and benzylamine (1.0 equivalent).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
In Vitro Enzyme Inhibition Assay
The inhibitory activity of the synthesized compounds against CARM1 is determined using a radiometric assay that measures the transfer of a tritiated methyl group from S-adenosyl-L-methionine (SAM) to a protein substrate.
Caption: Workflow for the in vitro CARM1 inhibition assay.
Detailed Protocol:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer (50 mM Tris-HCl, pH 8.0, 1 mM DTT), recombinant human CARM1 enzyme, and the test compound at various concentrations.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature to allow for binding.
-
Initiation of Reaction: Initiate the methylation reaction by adding the protein substrate (e.g., PABP1) and [³H]-S-adenosyl-L-methionine.
-
Incubation: Incubate the reaction plate at 30°C for 1 hour.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer.
-
Analysis: Separate the reaction products by SDS-PAGE.
-
Detection: Visualize the methylated substrate by fluorography and quantify the radioactive signal using a phosphorimager.
-
Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mechanism of Action and Cellular Effects
The inhibitory activity of these piperidin-4-one analogs translates to cellular effects. In human prostate cancer LNCaP cells, compound 7g demonstrated a significant dose-dependent reduction of the Prostate-Specific Antigen (PSA) promoter activity, a downstream target of androgen receptor signaling, which is modulated by CARM1.[3] This provides a crucial link between enzyme inhibition and a cancer-relevant cellular outcome.
Caption: Proposed mechanism of action for CARM1 inhibition.
Conclusion and Future Directions
The comparative analysis of these this compound analogs reveals a promising scaffold for the development of potent and selective CARM1 inhibitors. The structure-activity relationships elucidated in this guide provide a clear roadmap for further optimization. Future efforts should focus on exploring a wider range of substitutions on the N-benzyl ring to enhance potency and improve pharmacokinetic properties. Additionally, co-crystallization studies of the most potent analogs with the CARM1 enzyme would provide invaluable structural insights to guide the design of next-generation inhibitors with improved therapeutic potential for the treatment of hormone-dependent cancers.
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A Comparative Guide to the Structure-Activity Relationship of [4-(Piperidin-1-ylmethyl)phenyl]methanol Derivatives as GlyT1 Inhibitors
This guide provides an in-depth analysis of the structure-activity relationship (SAR) for piperidine-based inhibitors of the Glycine Transporter 1 (GlyT1). While focusing on the [4-(Piperidin-1-ylmethyl)phenyl]methanol scaffold, we will draw comparative insights from closely related and well-documented chemical series to elucidate the key structural determinants for potent and selective GlyT1 inhibition. This document is intended for researchers and professionals in the field of medicinal chemistry and neuropharmacology who are engaged in the discovery and development of novel CNS therapeutics.
Introduction: GlyT1 as a Therapeutic Target
The Glycine Transporter 1 (GlyT1) is a critical regulator of glycine concentrations in the central nervous system (CNS).[1] Glycine serves a dual role: it is the primary inhibitory neurotransmitter in the spinal cord and brainstem, and, crucially for this discussion, it acts as an essential co-agonist at the N-methyl-D-aspartate (NMDA) receptor.[2] The NMDA receptor is fundamental to synaptic plasticity, learning, and memory. Hypofunction of this receptor has been strongly implicated in the pathophysiology of schizophrenia, particularly its negative and cognitive symptoms.[1]
By inhibiting GlyT1, which is responsible for glycine reuptake from the synapse into glial cells and neurons, the extracellular concentration of glycine is increased. This, in turn, enhances NMDA receptor activity, offering a promising therapeutic strategy to address the glutamatergic deficits associated with schizophrenia.[1] Consequently, the development of potent and selective GlyT1 inhibitors has been a major focus of pharmaceutical research.[1][3][4]
The piperidine ring is a privileged scaffold that appears in numerous CNS-active compounds and has been successfully employed in the design of potent GlyT1 inhibitors.[5] This guide will dissect the SAR of this chemical class, using the this compound framework as a focal point for discussion and comparison.
Core Structure-Activity Relationship (SAR) Analysis
While comprehensive SAR data for the specific this compound series is not extensively published in peer-reviewed literature, a robust understanding can be built by analyzing closely related piperidine-based GlyT1 inhibitors. The series of N-((4-(morpholine-4-carbonyl)-1-(propylsulfonyl)piperidin-4-yl)methyl)benzamides, detailed by researchers at Merck, provides an excellent and well-documented proxy for understanding the key structural requirements for high-affinity binding.[3]
General Pharmacophore Model
The general pharmacophore for this class of inhibitors consists of three main regions:
-
Aromatic Region: Typically a substituted benzamide or a similar aromatic group that engages in key interactions within the transporter binding pocket.
-
Central Piperidine Core: A rigid scaffold that properly orients the other functional groups. Substitutions on the piperidine nitrogen and at the 4-position are critical for activity.
-
Linker and Basic Amine: The piperidine nitrogen provides a basic center, and the linker to the aromatic region is crucial for establishing the correct spatial arrangement.
Below is a logical diagram illustrating the key regions for SAR exploration on the piperidine scaffold.
Caption: Key modifiable regions of the piperidine scaffold influencing GlyT1 activity.
Detailed SAR Insights from a Proxy Series
The following SAR analysis is based on the N-((1-(propylsulfonyl)piperidin-4-yl)methyl)benzamide series.[3] These findings provide a predictive framework for the likely SAR of this compound derivatives.
-
Piperidine N-1 Position (R1):
-
Sulfonamides are optimal: An N-propylsulfonyl group was found to be highly favorable, conferring potent GlyT1 inhibition. Other small alkyl sulfonamides are also well-tolerated.
-
Causality: The sulfonamide moiety likely acts as a hydrogen bond acceptor and its size and lipophilicity contribute to optimal fitting within a specific sub-pocket of the transporter. Bulky or overly hydrophilic groups at this position tend to decrease activity.
-
-
Benzamide Moiety (R3 Analogue):
-
Substitutions are critical: The aromatic ring of the benzamide requires specific substitution patterns for high potency. 2,4-dichloro substitution on the benzamide ring was identified as being optimal.
-
Electronic and steric effects: Electron-withdrawing groups, particularly halogens, in the ortho and para positions significantly enhance activity. This suggests that both electronic interactions (e.g., with aromatic residues) and steric positioning are crucial for binding. A methoxy group at the ortho position is also well-tolerated.
-
-
Piperidine C-4 Position:
-
Linker is key: A methyl-amide linker (-CH₂NHCO-) between the piperidine C-4 position and the aromatic ring is a core structural element.
-
Additional substitution: Placing a morpholine-4-carbonyl group at the C-4 position alongside the methyl-benzamide linker was found to be highly beneficial, leading to a significant boost in potency.[3] This suggests the presence of an additional binding pocket that can be exploited. For the this compound series, the analogous position would be the benzylic alcohol, which likely serves as a critical hydrogen bond donor/acceptor.
-
Table 1: SAR Summary of N-((1-(propylsulfonyl)piperidin-4-yl)methyl)benzamide Derivatives (Data synthesized from Zhao et al., 2006)[3]
| Compound ID | Benzamide Substitution (R2) | C-4 Piperidine Moiety | GlyT1 IC50 (nM) |
| 1 | 2-Cl, 4-Cl | -CH₂NH- | 150 |
| 2 | 2-Cl, 4-Cl | -CH₂(morpholine-4-carbonyl)- | 5 |
| 3 | 2-MeO, 4-Cl | -CH₂(morpholine-4-carbonyl)- | 12 |
| 4 | 4-Cl | -CH₂(morpholine-4-carbonyl)- | 110 |
| 5 | Unsubstituted | -CH₂(morpholine-4-carbonyl)- | >1000 |
Analysis and Extrapolation: The data clearly show that potent inhibition requires specific functionalities. The jump in potency from compound 1 to 2 highlights the importance of occupying the additional pocket at the C-4 position. The drop in potency for compounds 4 and 5 underscores the necessity of the ortho substitution on the benzamide ring. For the this compound scaffold, this implies that substitutions on the phenyl ring and modifications of the benzylic alcohol (e.g., converting it to an ether or ester) would be critical areas for optimization.
Comparative Analysis with Alternative Scaffolds
The piperidine-based inhibitors represent a "non-sarcosine" class. It is instructive to compare their properties to other major classes of GlyT1 inhibitors.
Sarcosine-Based Inhibitors
Sarcosine (N-methylglycine) is the endogenous substrate for GlyT1. Early inhibitors were derived from this structure.
-
Example: ORG-25935 (cis-N-methyl-N-(6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-ylmethyl)aminomethylcarboxylic acid).[2]
-
Mechanism: These compounds are often non-competitive inhibitors, meaning they bind to a site distinct from the glycine binding site.[2] This can lead to a more robust and less substrate-dependent inhibition.
-
Comparison: Sarcosine derivatives often possess a carboxylic acid moiety, which can impact pharmacokinetic properties like brain penetration. The piperidine-based scaffolds typically lack this group, potentially offering advantages in physicochemical properties. However, the non-competitive nature of sarcosine-based inhibitors can be a pharmacological advantage.
Benzoylpiperidine and Related Scaffolds
-
Example: SSR504734 (2-chloro-N-[(S)-phenyl[(2S)-piperidin-2-yl] methyl]-3-trifluoromethyl benzamide).
-
Mechanism: SSR504734 is a reversible and competitive inhibitor, directly competing with glycine for binding to the transporter.[2]
-
Comparison: The competitive mechanism means their efficacy can be influenced by local synaptic glycine concentrations. Structurally, SSR504734 is distinct from the 4-substituted piperidines discussed above, with the key pharmacophoric elements attached to the piperidine at position 2. This highlights the versatility of the piperidine scaffold in accommodating different binding modes.
Table 2: Comparison of Different GlyT1 Inhibitor Classes
| Feature | This compound Class (Inferred) | Sarcosine-Based (e.g., ORG-25935) | Benzoylpiperidine (e.g., SSR504734) |
| Core Scaffold | 4-Substituted Piperidine | Acyclic or constrained amino acid | 2-Substituted Piperidine |
| Mechanism | Likely Competitive | Often Non-competitive | Competitive |
| Key Interactions | H-bonding (benzylic OH), Aromatic (phenyl) | Carboxylate, Aromatic | Amide, Aromatic |
| Key Advantage | Potentially favorable CNS drug-like properties (no free acid) | Robust, non-competitive inhibition | High potency and selectivity |
| Potential Liability | SAR can be steep; small changes cause large potency loss. | PK challenges due to carboxylate | Potential for off-target activities |
Experimental Protocols & Methodologies
To ensure the trustworthiness and reproducibility of SAR data, standardized assays are essential. The following is a representative protocol for a primary in vitro screening assay.
Protocol: In Vitro [³H]-Glycine Uptake Inhibition Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against GlyT1.
Objective: To quantify the potency of a compound in inhibiting the uptake of radiolabeled glycine into cells stably expressing human GlyT1.
Materials:
-
CHO (Chinese Hamster Ovary) or HEK293 cells stably transfected with the human GlyT1 gene.
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).
-
[³H]-Glycine (specific activity ~40-60 Ci/mmol).
-
Test compounds dissolved in DMSO.
-
Non-specific uptake control: A known potent GlyT1 inhibitor (e.g., ALX-5407) at a high concentration (10 µM).
-
Scintillation cocktail and a liquid scintillation counter.
Methodology:
-
Cell Plating: Seed the GlyT1-expressing CHO cells into 96-well plates at a density that yields a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <0.5%).
-
Assay Initiation:
-
Aspirate the culture medium from the cells.
-
Wash the cell monolayer twice with 200 µL of pre-warmed KRH buffer.
-
Add 50 µL of KRH buffer containing the test compound at various concentrations (or vehicle for total uptake, or non-specific control).
-
Pre-incubate for 15 minutes at room temperature.
-
-
Glycine Uptake:
-
Add 50 µL of KRH buffer containing [³H]-Glycine to each well to initiate the uptake. The final glycine concentration should be at or below its Kₘ value for the transporter to ensure assay sensitivity.
-
Incubate for a defined period (e.g., 10-20 minutes) at room temperature. The incubation time should be within the linear range of glycine uptake.
-
-
Assay Termination:
-
Rapidly terminate the uptake by aspirating the solution.
-
Wash the cells three times with 200 µL of ice-cold KRH buffer to remove extracellular radioligand.
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding 100 µL of 1% SDS or 0.1 M NaOH to each well.
-
Incubate for 30 minutes at room temperature with gentle shaking.
-
Transfer the lysate from each well to a scintillation vial, add 4 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the control (total uptake minus non-specific uptake).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
The following diagram illustrates the general workflow for identifying and characterizing a novel GlyT1 inhibitor.
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A Comparative Guide to the Synthesis of [4-(Piperidin-1-ylmethyl)phenyl]methanol for Researchers and Drug Development Professionals
Introduction: The Significance of [4-(Piperidin-1-ylmethyl)phenyl]methanol in Medicinal Chemistry
This compound is a valuable building block in medicinal chemistry, frequently incorporated into novel therapeutic agents. Its structure, featuring a piperidine ring linked to a benzyl alcohol via a methylene bridge, offers a unique combination of lipophilicity, basicity, and hydrogen bonding capability. This trifecta of properties allows for multifaceted interactions with biological targets, making it a privileged scaffold in the design of antagonists for various receptors and inhibitors of enzymes. The piperidine moiety can engage in ionic or hydrogen bond interactions, while the benzyl alcohol can participate in hydrogen bonding or serve as a precursor for further functionalization. Given its strategic importance, the efficient and scalable synthesis of this intermediate is a critical consideration for any research program in drug discovery and development. This guide provides an in-depth comparison of three distinct synthetic routes to this compound, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Route A: One-Pot Reductive Amination
This approach is arguably the most direct, involving the condensation of 4-(hydroxymethyl)benzaldehyde with piperidine to form an iminium ion, which is then reduced in situ to the desired product. The choice of a mild and selective reducing agent is paramount to the success of this one-pot reaction, preventing the reduction of the starting aldehyde.
Causality Behind Experimental Choices
The selection of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is a key aspect of this route's efficiency.[1][2] Unlike stronger reducing agents like sodium borohydride, NaBH(OAc)₃ is sufficiently mild to not significantly reduce the aldehyde starting material, yet it readily reduces the iminium ion formed in situ.[3][4][5] This selectivity allows for a one-pot procedure, which is advantageous in terms of time, resources, and overall yield. The reaction is typically carried out in a non-protic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) to avoid decomposition of the reducing agent.[2][6]
Experimental Protocol
-
To a stirred solution of 4-(hydroxymethyl)benzaldehyde (1.0 eq) and piperidine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) at room temperature, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Caption: One-pot reductive amination workflow.
Route B: Nucleophilic Substitution via a Benzyl Halide
This two-step route involves the conversion of the benzylic alcohol of a suitable starting material to a more reactive leaving group, typically a halide, followed by nucleophilic substitution with piperidine.
Causality Behind Experimental Choices
The initial step of this route is the selective halogenation of the benzylic alcohol. Using phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) are common methods for this transformation. The subsequent N-alkylation of piperidine with the resulting benzyl halide is a standard SN2 reaction.[7] The choice of a non-nucleophilic base, such as potassium carbonate, and a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile facilitates the reaction by neutralizing the generated hydrohalic acid without competing with the piperidine nucleophile.[8][9]
Experimental Protocols
Step 1: Synthesis of 4-(Bromomethyl)benzyl alcohol
A procedure for a similar transformation has been described where 4-bromomethylbenzoic acid is reduced to 4-(bromomethyl)benzyl alcohol using borane in THF.[10] An alternative would be the direct bromination of 1,4-benzenedimethanol, though this may suffer from selectivity issues.
Step 2: N-alkylation of Piperidine
-
To a solution of 4-(bromomethyl)benzyl alcohol (1.0 eq) in anhydrous acetonitrile, add piperidine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the mixture to 70°C and stir under a nitrogen atmosphere until the reaction is complete as monitored by TLC or LC-MS.[7]
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining starting materials and byproducts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography if necessary.
Caption: Two-step nucleophilic substitution workflow.
Route C: Reduction of a Benzoic Acid Derivative
This multi-step approach involves the initial formation of an amide or ester derivative of a 4-carboxy-substituted benzene ring, followed by a powerful reduction to furnish the final product.
Causality Behind Experimental Choices
This route offers flexibility in the choice of starting material. A common precursor is methyl 4-(aminomethyl)benzoate. The piperidine moiety can be introduced via reductive amination with a suitable piperidone derivative. Alternatively, one could start with 4-carboxybenzaldehyde, protect the aldehyde, form the amide with piperidine, and then deprotect and reduce both the amide and the aldehyde. A more direct, but potentially challenging, approach starts with a bifunctional starting material like 4-(methoxycarbonyl)benzoic acid. The acid chloride can be formed and selectively reacted with piperidine to form an amide, leaving the methyl ester intact.[11] The final and most critical step is the reduction of both the amide and the ester to the corresponding amine and alcohol. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of this transformation.[12][13][14] A significant consideration is the potential for LiAlH₄ to also reduce the benzylic alcohol. To circumvent this, a protection-deprotection strategy for the alcohol may be necessary if it is present in an intermediate. Benzyl (Bn) ethers are suitable protecting groups as they are stable to LiAlH₄ but can be removed by hydrogenolysis.[15][16][17]
Experimental Protocols
Step 1: Synthesis of Methyl 4-(piperidine-1-carbonyl)benzoate
-
A solution of 4-(methoxycarbonyl)benzoic acid (1.0 eq) in chloroform is treated with thionyl chloride (1.2 eq) and a catalytic amount of DMF and refluxed for 1 hour.[11]
-
The solvent is evaporated, and the residue is dissolved in chloroform.
-
A solution of piperidine (1.1 eq) and triethylamine (1.5 eq) in chloroform is added, and the mixture is stirred at room temperature for 30 minutes.[11]
-
The reaction is worked up with a saturated aqueous solution of sodium carbonate, and the product is extracted with chloroform.
-
The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.[11]
Step 2: Reduction with Lithium Aluminum Hydride
-
To a stirred suspension of lithium aluminum hydride (excess, e.g., 3-4 eq) in anhydrous THF at 0°C, add a solution of methyl 4-(piperidine-1-carbonyl)benzoate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and then reflux for several hours, monitoring by TLC.
-
Cool the reaction to 0°C and quench carefully by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solids and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate to obtain the crude product, which can be purified by column chromatography.
Caption: Multi-step synthesis via reduction of a benzoic acid derivative.
Comparative Analysis of Synthesis Routes
| Feature | Route A: Reductive Amination | Route B: Nucleophilic Substitution | Route C: Reduction of Amide/Ester |
| Number of Steps | 1 (One-pot) | 2 | 2-3 (depending on starting material) |
| Starting Materials | 4-(hydroxymethyl)benzaldehyde, piperidine | 1,4-Benzenedimethanol or similar, piperidine | 4-(Methoxycarbonyl)benzoic acid or similar, piperidine |
| Key Reagents | Sodium triacetoxyborohydride | PBr₃ or SOCl₂, K₂CO₃ | Thionyl chloride, LiAlH₄ |
| Typical Yields | Good to Excellent | Moderate to Good | Moderate |
| Scalability | High | Moderate | Moderate (LiAlH₄ handling can be challenging on a large scale) |
| Safety & Handling | NaBH(OAc)₃ is relatively safe to handle. | PBr₃ and SOCl₂ are corrosive and require careful handling. | LiAlH₄ is highly reactive and pyrophoric, requiring stringent anhydrous conditions. |
| Atom Economy | High | Moderate | Low |
| Purification | Column chromatography | Column chromatography may be required for both steps. | Column chromatography is typically required after each step. |
Conclusion and Recommendations
For most laboratory-scale applications where efficiency and ease of execution are paramount, Route A (Reductive Amination) is the recommended approach. Its one-pot nature, coupled with the use of a mild and selective reducing agent, makes it an attractive and high-yielding strategy.
Route B (Nucleophilic Substitution) offers a viable alternative, particularly if the halogenated intermediate is commercially available or can be synthesized efficiently. However, the handling of corrosive halogenating agents and the potential for side reactions during the N-alkylation step are notable drawbacks.
Route C (Reduction of a Benzoic Acid Derivative) is the most complex and hazardous of the three, primarily due to the use of lithium aluminum hydride. This route is generally less favorable unless the specific starting materials are readily available and other routes have proven unsuccessful. The challenges associated with the handling of LiAlH₄ on a large scale also limit its industrial applicability.
Ultimately, the choice of synthetic route will depend on the specific constraints of the research or development program, including the availability of starting materials, the scale of the synthesis, and the safety infrastructure in place.
References
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A Researcher's Guide to Target Engagement Validation for Novel Bioactive Compounds: A Case Study with [4-(Piperidin-1-ylmethyl)phenyl]methanol
In the landscape of modern drug discovery, the journey from a promising hit compound to a validated therapeutic candidate is fraught with challenges. A critical and often arduous step in this process is the definitive identification of the molecular target and the validation of its engagement by the compound in a physiologically relevant context. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to approach target engagement validation for a novel bioactive compound, using [4-(Piperidin-1-ylmethyl)phenyl]methanol as a representative case study.
The core challenge with a novel compound like this compound is the absence of a known biological target. While its chemical structure, featuring a benzyl alcohol and a piperidinomethyl group, might suggest potential interactions with various biological macromolecules, definitive evidence is required. This guide will not presuppose a target but will instead outline a systematic and multi-faceted approach to first identify potential targets and then rigorously validate the engagement of the compound with those targets.
The Imperative of Target Engagement Validation
Target engagement is the direct, physical interaction of a drug molecule with its intended biological target.[1][2] Demonstrating this engagement is paramount for several reasons:
-
Mechanism of Action (MoA) Elucidation: It provides direct evidence of how a compound exerts its biological effect.[3]
-
Structure-Activity Relationship (SAR) Studies: Meaningful SAR can only be established when the biological activity is directly linked to engagement with a specific target.[4]
-
Translational Confidence: Early confirmation of target engagement in cellular and in vivo models de-risks clinical development by providing confidence that the therapeutic hypothesis is being tested.[5]
-
Off-Target Profiling: Understanding unintended interactions is crucial for predicting and mitigating potential toxicities.[2]
A Multi-Pronged Strategy for Target Identification and Engagement Validation
Given that the target of this compound is unknown, our strategy will be two-fold: an initial unbiased approach to generate target hypotheses, followed by focused, hypothesis-driven validation methods.
Phase 1: Unbiased Target Identification – Casting a Wide Net
The initial step is to generate a list of potential protein interactors for our compound of interest. This is achieved through methods that do not require prior knowledge of the target.
1. Affinity-Based Chemical Proteomics:
This powerful technique involves immobilizing the compound of interest on a solid support (e.g., beads) to "fish" for interacting proteins from a cell lysate or tissue homogenate.
-
Causality of Experimental Choice: By immobilizing this compound, we can isolate proteins that physically bind to it. A key consideration is the point of attachment to the solid support to ensure the pharmacophore remains accessible for protein binding. For this compound, derivatization at the hydroxyl group of the methanol moiety would be a logical starting point.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Probe Synthesis: Synthesize a derivative of this compound with a linker and a reactive group (e.g., an alkyne or an azide for click chemistry-based immobilization, or an amine for NHS-ester chemistry). A control probe, structurally similar but biologically inactive (if known), should also be synthesized.
-
Immobilization: Covalently attach the synthesized probe to activated agarose or magnetic beads.
-
Lysate Preparation: Prepare a native protein lysate from a biologically relevant cell line or tissue.
-
Affinity Pulldown: Incubate the lysate with the compound-immobilized beads and control beads.
-
Washing: Stringently wash the beads to remove non-specific binders.
-
Elution: Elute the bound proteins.
-
Proteomic Analysis: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the protein profiles from the compound- and control-bead pulldowns to identify specific binders.
2. Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA®):
This method leverages the principle that a protein's thermal stability changes upon ligand binding.[6] It can be performed in live cells or cell lysates, providing a more physiological context.
-
Causality of Experimental Choice: TPP/CETSA® allows for the identification of target engagement in a native cellular environment without the need for compound modification, thus avoiding potential artifacts introduced by linkers.[7]
Experimental Workflow: Thermal Proteome Profiling
Caption: Workflow for Thermal Proteome Profiling (TPP).
Phase 2: Hypothesis-Driven Target Engagement Validation
Once a list of potential targets is generated from the unbiased approaches, the next step is to validate these interactions using orthogonal, more direct methods.
Comparison of Target Engagement Validation Assays
| Assay Type | Principle | Advantages | Disadvantages | Throughput | Context |
| Biochemical Assays | Direct measurement of binding or enzymatic activity using purified components. | High precision, allows for detailed kinetic and thermodynamic analysis.[1] | Lacks physiological context, may not reflect cellular activity. | High | In Vitro |
| Cellular Assays | Measurement of target engagement or downstream signaling in live cells. | More physiologically relevant, confirms cell permeability.[4][8] | Can be confounded by off-target effects, more complex to develop. | Medium to High | In Cellulo |
| In Vivo Assays | Measurement of target engagement in animal models. | Highest physiological relevance, links engagement to efficacy and PK/PD.[2][7] | Low throughput, expensive, ethically complex. | Low | In Vivo |
1. Biophysical Assays (In Vitro):
These assays directly measure the binding of the compound to a purified candidate protein.
-
Surface Plasmon Resonance (SPR): Immobilize the purified protein on a sensor chip and flow this compound over it to measure binding kinetics (kon, koff) and affinity (KD).
-
Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding of the compound to the protein in solution, providing a complete thermodynamic profile of the interaction.
-
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF): A simplified version of TPP using a fluorescent dye that binds to hydrophobic regions of unfolded proteins. Ligand binding stabilizes the protein, resulting in a higher melting temperature (Tm).
2. Cellular Target Engagement Assays (In Cellulo):
These assays confirm that the compound reaches and binds to its target within the complex environment of a living cell.
-
NanoBRET™ Target Engagement Assay: This assay uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescently labeled tracer that binds to the same target. This compound would compete with the tracer, leading to a decrease in the BRET signal.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Line Engineering: Generate a stable cell line expressing the candidate target protein fused to NanoLuc® luciferase.
-
Tracer Optimization: Determine the optimal concentration of the fluorescent tracer.
-
Assay Setup: Plate the engineered cells and add the tracer.
-
Compound Treatment: Add varying concentrations of this compound.
-
Luminescence Measurement: Add the NanoLuc® substrate and measure both the donor (luciferase) and acceptor (tracer) emission.
-
Data Analysis: Calculate the BRET ratio and determine the IC50 value for compound displacement of the tracer.
Workflow for Target Validation
Caption: A structured workflow for target identification and validation.
Comparative Analysis with Alternative Compounds
Once a primary target for this compound is validated (e.g., "Target X"), a comparative analysis with known modulators of Target X becomes essential. This involves:
-
Head-to-Head Potency and Affinity: Compare the IC50/EC50 values from cellular assays and KD values from biophysical assays for this compound and reference compounds.
-
Selectivity Profiling: Screen this compound against a panel of related targets (e.g., a kinase panel if Target X is a kinase) and compare its selectivity profile to that of the reference compounds.
-
On-Target vs. Off-Target Effects: Use cellular models where Target X is knocked out or knocked down (e.g., using CRISPR/Cas9 or siRNA) to distinguish between on-target and off-target phenotypic effects of the compound.
Hypothetical Comparative Data Table
| Compound | Target X Binding Affinity (KD, nM) (SPR) | Target X Cellular Engagement (IC50, nM) (NanoBRET™) | Cellular Potency (EC50, nM) (Functional Assay) | Selectivity (S-Score @ 1µM) |
| This compound | 150 | 250 | 500 | 0.15 |
| Reference Compound A | 25 | 50 | 100 | 0.05 |
| Reference Compound B | 500 | 800 | 1200 | 0.30 |
This table provides a clear, quantitative comparison of the compound's performance against established benchmarks, guiding further optimization efforts.
Conclusion
References
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Selvita. A Practical Guide to Target Engagement Assays. [Link]
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Cravatt, B.F., & Simon, G.M. (2017). Determining target engagement in living systems. Nature Chemical Biology, 13(2), 135-141. [Link]
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University College London. Target Identification and Validation (Small Molecules). [Link]
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A Researcher's Guide to Navigating the Cross-Reactivity Landscape of [4-(Piperidin-1-ylmethyl)phenyl]methanol Derivatives
For researchers, scientists, and drug development professionals venturing into the chemical space of [4-(Piperidin-1-ylmethyl)phenyl]methanol and its analogs, a thorough understanding of their potential for off-target interactions is not just a regulatory hurdle, but a scientific necessity. The piperidine moiety, a ubiquitous scaffold in medicinal chemistry, is known for its ability to interact with a wide array of biological targets, enhancing properties like metabolic stability and target engagement.[1] However, this versatility can also lead to unintended cross-reactivity, potentially confounding experimental results and posing safety risks.
This guide provides a comprehensive framework for conducting robust cross-reactivity studies on novel compounds based on the this compound scaffold. We will delve into the rationale behind selecting a pertinent off-target panel, provide detailed, field-proven experimental protocols, and offer insights into the interpretation of the resulting data. Our approach is grounded in the principles of scientific integrity, ensuring that the methodologies described herein are self-validating and supported by authoritative sources.
The Rationale for a Focused Off-Target Panel
The N-benzylpiperidine motif, central to the structure of this compound, is a well-established pharmacophore known to interact with a variety of proteins, particularly within the central nervous system (CNS).[2][3] This is largely due to its structural flexibility and the ability of the tertiary amine to form crucial cation-π interactions with target proteins.[2][3] A review of the literature on N-benzylpiperidine derivatives reveals a consistent pattern of activity against several key neurological targets.
Notably, these compounds have been frequently investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) , enzymes critical for the breakdown of the neurotransmitter acetylcholine.[4][5][6][7] Furthermore, the N-benzylpiperidine scaffold is a common feature in ligands targeting monoamine transporters, including the serotonin transporter (SERT) and the dopamine transporter (DAT) .[4][8][9][10] More recent studies have also explored their potential as multi-target-directed ligands for Alzheimer's disease, with inhibitory activity against histone deacetylases (HDACs) and beta-secretase 1 (BACE-1) .[5][11]
Therefore, a scientifically sound cross-reactivity study for a novel this compound derivative should, at a minimum, assess its activity against this panel of CNS-related targets. This focused approach, based on the known pharmacology of structurally similar compounds, provides a cost-effective and data-rich initial screen for potential off-target liabilities.
Comparative Analysis: Prioritizing Hits for Further Investigation
To facilitate a clear comparison of a novel compound's activity across the proposed off-target panel, the experimental data should be summarized in a structured table. This allows for a quick identification of potential cross-reactivity and helps in prioritizing compounds for further, more extensive profiling.
Table 1: Illustrative Cross-Reactivity Profile of a Hypothetical Compound (Test Compound 1)
| Target Family | Specific Target | Assay Type | Test Compound 1 (IC₅₀/Kᵢ, µM) | Positive Control (IC₅₀/Kᵢ, µM) | Rationale for Inclusion |
| Cholinesterases | Acetylcholinesterase (AChE) | Enzyme Inhibition (Ellman's Assay) | > 50 | Donepezil (0.02) | Common off-target for N-benzylpiperidines.[4][5][6][7] |
| Butyrylcholinesterase (BuChE) | Enzyme Inhibition (Ellman's Assay) | 15.2 | Rivastigmine (0.5) | Structurally related to AChE; inhibition can have physiological consequences.[4][6] | |
| Monoamine Transporters | Serotonin Transporter (SERT) | Radioligand Binding Assay | 5.8 | Fluoxetine (0.01) | N-benzylpiperidine is a known SERT ligand scaffold.[4] |
| Dopamine Transporter (DAT) | Radioligand Binding Assay | > 50 | GBR-12935 (0.005) | Potential for psychostimulant-like off-target effects.[8][9][10] | |
| Other CNS Targets | Histone Deacetylase (HDAC1) | Fluorescent Enzyme Assay | 25.1 | Trichostatin A (0.002) | Emerging target for N-benzylpiperidine derivatives.[5] |
| Beta-Secretase 1 (BACE-1) | FRET-Based Enzyme Assay | > 50 | Verubecestat (0.015) | Implicated in Alzheimer's disease pathology.[11] |
Experimental Protocols: A Step-by-Step Guide
The trustworthiness of any cross-reactivity study hinges on the robustness and reproducibility of the experimental methods. Below, we provide detailed, step-by-step protocols for key assays to assess the activity of your this compound based compounds against the proposed off-target panel.
Cholinesterase Inhibition Assays (AChE & BuChE) using Ellman's Method
This colorimetric assay is a widely accepted and cost-effective method for measuring cholinesterase activity.[9][10] The principle relies on the hydrolysis of a thiocholine ester substrate by the enzyme, followed by the reaction of the product, thiocholine, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm.[9]
Materials:
-
96-well microplate
-
Spectrophotometric plate reader
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or S-Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compound and positive control (e.g., Donepezil for AChE, Rivastigmine for BuChE)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DTNB (10 mM) in phosphate buffer.
-
Prepare a stock solution of the substrate (ATCI or BTCI) (10 mM) in deionized water.
-
Prepare stock solutions of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 20 µL of DTNB solution to each well.
-
Add 10 µL of the test compound at various concentrations (typically in a serial dilution). For control wells, add 10 µL of the vehicle (e.g., DMSO).
-
Add 10 µL of the enzyme solution (AChE or BuChE) to each well, except for the blank wells (add 10 µL of buffer instead).
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the substrate solution (ATCI or BTCI) to all wells.
-
Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] * 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Caption: Workflow for the Ellman's based cholinesterase inhibition assay.
Monoamine Transporter (SERT & DAT) Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target with high affinity and specificity.
Materials:
-
Cell membranes expressing the human serotonin transporter (hSERT) or human dopamine transporter (hDAT) (commercially available).
-
Radioligand: [³H]-Citalopram for SERT, [³H]-WIN 35,428 for DAT.
-
Non-specific binding control: Fluoxetine for SERT, GBR-12935 for DAT.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation counter and scintillation fluid.
Protocol:
-
Assay Setup:
-
In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand.
-
For total binding wells, add vehicle instead of the test compound.
-
For non-specific binding wells, add a high concentration of the non-labeled competitor (e.g., 10 µM Fluoxetine for SERT).
-
-
Incubation:
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
-
Termination and Filtration:
-
Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter mats, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by non-linear regression analysis and then calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Caption: General workflow for a radioligand binding assay.
Leveraging Commercial Screening Services
For laboratories without the infrastructure or expertise to perform these assays in-house, several contract research organizations (CROs) offer comprehensive off-target screening panels. These services provide a cost-effective and time-efficient way to assess the cross-reactivity of lead compounds against a broad range of targets.
-
Eurofins Discovery: Offers a suite of in vitro pharmacology services, including their SafetyScreen panels, which cover a wide range of receptors, ion channels, transporters, and enzymes.[2][3][4] Their BioPrint® profile is a comprehensive panel that can provide a broad overview of a compound's off-target liabilities.[4]
-
Reaction Biology: Provides the InVEST44™ panel, which assesses compounds against 44 well-established targets associated with adverse drug reactions.[11]
-
DiscoverX (now part of Eurofins): The KINOMEscan® platform is a widely used service for profiling compound interactions against a large panel of kinases.[12][13]
-
Cerep (now part of Eurofins): Has a long-standing reputation for providing high-quality in vitro pharmacology and ADME-Tox profiling services.[8][14]
When selecting a commercial service, it is crucial to ensure that their standard panels cover the key targets identified for the N-benzylpiperidine scaffold. Custom panels can often be designed to meet specific research needs.
Conclusion: A Proactive Approach to De-risking Drug Discovery
A thorough and well-designed cross-reactivity study is an indispensable component of the preclinical development of any novel compound. For derivatives of this compound, a focused investigation into their potential interactions with key neurological targets is paramount. By employing the robust experimental protocols outlined in this guide, or by leveraging the expertise of commercial screening services, researchers can proactively identify and mitigate potential off-target effects. This not only strengthens the scientific foundation of a research program but also significantly de-risks the path towards clinical development, ultimately contributing to the discovery of safer and more effective medicines.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of [4-(Piperidin-1-ylmethyl)phenyl]methanol
As laboratory professionals dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of research chemicals, such as [4-(Piperidin-1-ylmethyl)phenyl]methanol, is not merely a regulatory obligation but a cornerstone of responsible science. This guide provides a comprehensive, step-by-step framework for managing this compound's waste stream, ensuring the safety of your team and the integrity of our environment.
Hazard Profile and Foundational Safety
This compound is an organic compound for which comprehensive toxicological and environmental data may not be fully available. In such cases, standard laboratory practice dictates treating the substance with a high degree of caution. Based on the safety data for structurally similar compounds, we must assume it may cause skin, eye, and respiratory irritation.[1] Therefore, all handling and disposal procedures should be predicated on a thorough risk assessment.
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling the compound or its waste.
-
Ventilation: Conduct all operations within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this chemical is handled or stored. Wash hands thoroughly after any handling activities.
The Core Principle: Waste Segregation and Containment
The single most critical step in proper chemical disposal is rigorous segregation at the point of generation. Cross-contamination of waste streams can lead to dangerous chemical reactions, complicate disposal, and result in regulatory non-compliance.
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste.[3][4] This compound is not designed for wastewater treatment and can pose a hazard to aquatic ecosystems.
Your laboratory must establish a designated Satellite Accumulation Area (SAA) for hazardous waste.[5] This area should be clearly marked, located at or near the point of waste generation, and under the control of laboratory personnel.
Step-by-Step Disposal Protocol
This protocol covers the lifecycle of the chemical waste, from its generation to its final removal from your laboratory.
Step 1: Waste Collection and Container Selection
-
Choose a Compatible Container: Collect all waste containing this compound in a dedicated, leak-proof container with a secure, screw-top lid.[5] The container material must be chemically compatible; high-density polyethylene (HDPE) or glass is typically appropriate.
-
Maintain a Closed System: Keep the waste container closed at all times except when adding waste.[3][4] This prevents the release of vapors and reduces the risk of spills.
-
Use Secondary Containment: All liquid hazardous waste containers must be stored in a secondary containment bin or tray.[3][6] This tray should be large enough to hold 110% of the volume of the largest container.
Step 2: Accurate and Compliant Labeling
Proper labeling is a non-negotiable legal requirement and a critical safety communication tool.[7] Every waste container must be labeled with a completed EHS (or equivalent) Hazardous Waste Label as soon as the first drop of waste is added.
| Label Information | Description | Rationale |
| "Hazardous Waste" | The words "Hazardous Waste" must be clearly visible. | This is a primary requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[8] |
| Full Chemical Name(s) | List all chemical constituents by their full name. Do not use abbreviations or formulas. | Ensures accurate identification for safe handling, segregation, and final disposal by waste management professionals.[3] |
| Approximate Percentages | Estimate the percentage of each component, totaling 100%. | This information is crucial for determining the overall hazard profile of the waste stream. |
| Accumulation Start Date | The date the first waste was added to the container. | Marks the beginning of the accumulation period, which is regulated by the EPA.[7][8] |
| Principal Investigator & Lab | Clearly identify the source of the waste. | Essential for accountability and contact information in case of an issue. |
Step 3: Managing Contaminated Materials and Empty Containers
-
Contaminated Solids: Any disposable items heavily contaminated with this compound (e.g., gloves, weigh boats, paper towels from a spill) must be collected in a separate, clearly labeled solid hazardous waste container.
-
Empty Containers: An empty container that held the pure compound is not considered regular trash. It must be "triple-rinsed."[4]
-
Rinse the container three times with a suitable solvent (one that can dissolve the compound).
-
The first rinseate is considered hazardous waste and must be collected in your liquid waste container.[3] Subsequent rinses may also need to be collected, depending on local EHS policy.
-
After triple-rinsing and air-drying, completely deface or remove the original label and dispose of the container as instructed by your institution's EHS department.[3][4]
-
Disposal Workflow and Regulatory Framework
The entire disposal process is governed by federal and state regulations. The U.S. Environmental Protection Agency (EPA) provides the primary framework under the Resource Conservation and Recovery Act (RCRA), while the Occupational Safety and Health Administration (OSHA) ensures worker safety.[9][10][11]
The following diagram illustrates the decision-making and operational workflow for managing this waste stream within your facility.
Caption: Waste Management Workflow for this compound.
Final Disposal and Waste Minimization
Once your container is full or reaches its accumulation time limit, you must request a pickup from your institution's Environmental Health & Safety (EHS) department.[3] EHS professionals will then manage the transport to a central storage facility before it is shipped off-site for final disposal, which is typically accomplished via high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[12]
As scientists, we should also embrace principles of green chemistry to minimize waste generation.[7] Consider strategies such as:
-
Microscale Experiments: Whenever possible, adapt procedures to use smaller quantities of materials.
-
Inventory Management: Purchase and use only the amount of chemical needed for your experiments to avoid generating waste from expired or unused stock.
By adhering to these procedures, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our environment.
References
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Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
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Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
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Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Retrieved from [Link]
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Pennsylvania Department of Environmental Protection. (n.d.). Hazardous Waste Program. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview. Retrieved from [Link]
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Navigating the Safe Handling of [4-(Piperidin-1-ylmethyl)phenyl]methanol: A Guide to Personal Protective Equipment and Operational Safety
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth operational plan for the safe handling of [4-(Piperidin-1-ylmethyl)phenyl]methanol, a compound that, while valuable in synthesis, demands rigorous safety protocols due to its corrosive nature. Moving beyond a standard safety data sheet, this document elucidates the rationale behind each procedural step, ensuring a comprehensive understanding of the risks and the most effective mitigation strategies.
Understanding the Hazard: A Dual-Functional Group Challenge
This compound (CAS No. 91271-62-4) is a solid organic compound characterized by a benzylic alcohol and a tertiary amine integrated into a piperidine ring. This unique structure is the primary determinant of its reactivity and hazardous properties. The primary, immediate risk associated with this compound is its corrosivity. According to its Safety Data Sheet (SDS), it is classified as causing severe skin burns and eye damage.[1] Ingestion can lead to severe swelling and damage to delicate tissues, with a risk of perforation.[1]
The causality of this corrosive nature can be attributed to the basicity of the piperidine nitrogen and the reactivity of the benzylic alcohol. Amines can be corrosive to skin and eyes, and this effect is compounded by the overall molecular structure. Therefore, all handling procedures must be designed to prevent any direct contact with the substance.
| Hazard Classification | Description | Source |
| Skin Corrosion/Irritation | Category 1C: Causes severe skin burns and eye damage. | Fisher Scientific SDS[1] |
| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage. | Fisher Scientific SDS[1] |
The Last Line of Defense: A Multi-Layered PPE Strategy
Personal Protective Equipment (PPE) is not just a checklist; it is a system designed to protect you from specific, identified hazards. For this compound, a comprehensive PPE strategy is non-negotiable.
Hand Protection: Selecting the Right Glove Material
The selection of appropriate gloves is arguably the most critical decision in your PPE ensemble. The choice must be based on chemical compatibility, not just availability. This compound contains both amine and alcohol functional groups, which can degrade common glove materials.
-
Recommended: Butyl rubber or Polyvinyl Chloride (PVC) gloves are recommended for handling this compound. Butyl rubber offers excellent resistance to a wide array of chemicals, including corrosive acids, bases, alcohols, and amines.[2][3][4] PVC also provides good protection against amines and alcohols.[2]
-
Use with Caution: While nitrile gloves are common in laboratory settings, they often provide poor resistance to amines and some alcohols.[5] If nitrile gloves are used, they should be considered for splash protection only and must be replaced immediately upon any contact with the chemical. Thicker nitrile gloves (e.g., 8 mil) may offer slightly longer breakthrough times, but should not be relied upon for prolonged handling.
-
Avoid: Latex gloves offer poor protection against many organic solvents and should not be used when handling this compound.[3]
Field-Proven Insight: Always double-glove when handling highly corrosive solids. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin. Inspect gloves for any signs of degradation, discoloration, or punctures before and during use.
Eye and Face Protection: Shielding from Corrosive Splashes
Given the severe eye damage this chemical can cause, robust eye and face protection is mandatory.
-
Minimum Requirement: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are essential.[6] These provide a seal around the eyes, protecting against splashes from all angles.
-
Best Practice: In addition to safety goggles, a full-face shield should be worn, especially when handling larger quantities or when there is a significant risk of splashing. This provides an extra layer of protection for the entire face.
Body Protection: A Barrier Against Skin Contact
To prevent skin contact, appropriate body protection must be worn.
-
Laboratory Coat: A standard lab coat is the minimum requirement. However, for enhanced protection, a chemical-resistant apron or a lab coat made of a less permeable material is recommended.
-
Full-Body Protection: In situations with a higher risk of significant exposure, such as a large-scale reaction or cleanup of a major spill, impervious clothing or a full chemical-resistant suit may be necessary.
Respiratory Protection: When Engineering Controls Are Not Enough
Engineering controls, such as fume hoods, are the primary means of controlling inhalation exposure. Respiratory protection should be used as a secondary measure.
-
Standard Handling: When handling small quantities in a well-ventilated chemical fume hood, respiratory protection is typically not required.
-
Risk of Aerosolization or Dusting: If there is a potential for the solid material to become airborne (e.g., during weighing or transfer), or if handling outside of a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][7] Consult your institution's environmental health and safety department for specific respirator selection and fit-testing.
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for minimizing risk.
Receiving and Storage
-
Inspect: Upon receipt, inspect the container for any signs of damage or leaks.
-
Segregate: Store in a cool, dry, well-ventilated area away from incompatible materials. As a corrosive organic amine, it should be segregated from acids, oxidizing agents, and any reactive chemicals.[8][9][10]
-
Contain: Store in a designated corrosives cabinet.[8][9] The use of secondary containment trays is a best practice to contain any potential leaks.
-
Label: Ensure the container is clearly labeled with the chemical name and all appropriate hazard warnings.
Handling and Use
The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Assess: From a safe distance, assess the extent of the spill. For large or unmanageable spills, contact your institution's emergency response team.
-
Contain: For minor spills, and only if you are trained and equipped to do so, contain the spill using a chemical absorbent material suitable for corrosive substances. Do not use combustible materials like paper towels.
-
Neutralize (with caution): For small spills, a neutralizing agent for bases can be cautiously applied. However, this may generate heat and should only be performed by trained personnel.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a designated, labeled waste container.
-
Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by soap and water.
-
Dispose: The collected spill debris must be disposed of as hazardous waste.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical final step.
-
Waste Segregation: All waste containing this compound, including excess material, contaminated PPE, and spill cleanup debris, must be collected in a clearly labeled, sealed, and compatible hazardous waste container. Do not mix this waste with other waste streams unless compatibility has been confirmed.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Disposal Vendor: Arrange for the disposal of the hazardous waste through a licensed and approved chemical waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal. Incineration in a chemical incinerator equipped with an afterburner and scrubber is a potential disposal method for similar compounds and may be appropriate for this chemical as well.[7]
Caption: Decision tree for the disposal of waste.
By adhering to this comprehensive safety and handling guide, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
